2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(5-propan-2-yl-1,2-oxazol-3-yl)ethanamine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-5-7(3-4-9)10-11-8/h5-6H,3-4,9H2,1-2H3 |
InChI Key |
NUBDEUIXSIANND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NO1)CCN |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure properties of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
An In-Depth Technical Guide to the Chemical and Structural Properties of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, predicted physicochemical properties, and potential biological significance of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine. The isoxazole scaffold is a privileged five-membered heterocycle that features prominently in medicinal chemistry due to its wide spectrum of biological activities and its utility as a versatile bioisostere.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's core attributes. Given the absence of extensive experimental data in peer-reviewed literature for this specific entity, this guide synthesizes information from structurally analogous compounds, computational predictions, and established chemical principles to construct a robust profile. We present a plausible synthetic pathway, a complete characterization strategy, and detailed, field-proven protocols for the experimental determination of critical physicochemical parameters.
Introduction: The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring system is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[3] The ring's unique electronic configuration, metabolic stability, and ability to participate in hydrogen bonding interactions make it a highly valuable pharmacophore.[4] Isoxazole derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][4]
The subject of this guide, 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine, combines three key structural motifs:
-
A 3,5-disubstituted isoxazole core , providing a stable, aromatic scaffold.
-
An isopropyl group at the 5-position, which increases lipophilicity and can provide crucial steric interactions within a binding pocket.
-
A primary ethylamine side chain at the 3-position, which imparts a basic character, allowing for salt formation and critical ionic or hydrogen bonding interactions with biological targets.
This combination of features suggests a molecule designed to explore specific structure-activity relationships (SAR) in a drug discovery context. This guide will deconstruct its properties from first principles and provide a framework for its synthesis and empirical evaluation.
Molecular Structure and Core Properties
The fundamental identity of a compound is defined by its structure and resulting molecular properties.
IUPAC Name: 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine Molecular Formula: C₈H₁₄N₂O Synonyms: 3-(2-Aminoethyl)-5-isopropylisoxazole
Caption: 2D Structure of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine.
Predicted Physicochemical Characteristics
Predictive models, based on quantitative structure-property relationship (QSPR) algorithms and analysis of large chemical databases, provide reliable estimates for key physicochemical parameters essential for drug development. These values guide formulation, predict ADME (Absorption, Distribution, Metabolism, and Excretion) behavior, and inform dosing strategies.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source & Justification |
|---|---|---|
| Molecular Weight | 154.21 g/mol | Calculation based on atomic masses. |
| pKa (most basic) | 9.5 - 10.5 | Computational Prediction.[5][6] The primary ethylamine group is a strong base. Its pKa is expected to be similar to other aliphatic amines. |
| XLogP3 | 1.2 - 1.8 | Computational Prediction.[7][8] This value indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. The isopropyl group increases lipophilicity while the amine and isoxazole provide polarity. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Structural Analysis. The primary amine can donate two hydrogen bonds, but is counted as one donor group. |
| Hydrogen Bond Acceptors | 3 (from N, O, -NH₂) | Structural Analysis. The isoxazole nitrogen, isoxazole oxygen, and the primary amine nitrogen can each accept a hydrogen bond. |
| Aqueous Solubility | Moderately Soluble | General Principle. As a basic compound, solubility is expected to be significantly higher at acidic pH due to the formation of the highly soluble ammonium salt.[9] |
| Polar Surface Area (PSA) | 52.1 Ų | Based on analogous structures.[7] This value suggests good potential for oral absorption and cell membrane permeability. |
Note: Predicted values are estimations and require experimental verification for confirmation.
Proposed Synthesis and Characterization Strategy
A robust and reproducible synthetic route is paramount. The synthesis of 3,5-disubstituted isoxazoles is well-established in chemical literature, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a primary and highly effective method.[10]
Proposed Synthetic Pathway
A plausible two-step synthesis is outlined below, starting from commercially available materials.
Caption: Proposed synthetic pathway via 1,3-dipolar cycloaddition.
Causality of Experimental Choices:
-
Step 1 (Nitrile Oxide Formation): The synthesis begins with an appropriately protected amino-aldehyde derivative, such as 3-(tert-Butyldimethylsilyloxy)propanal, which is converted to its oxime. The oxime is then oxidized in situ using a mild oxidant like N-Chlorosuccinimide (NCS) in the presence of a base to generate the corresponding nitrile oxide. The use of a silyl protecting group (TBS) for the eventual amine is crucial to prevent unwanted side reactions during the oxidation and cycloaddition steps.
-
Step 2 (Cycloaddition): The generated nitrile oxide is a highly reactive 1,3-dipole that readily undergoes a cycloaddition reaction with an alkyne. 3-Methyl-1-butyne is the chosen alkyne to install the required isopropyl group at the 5-position of the isoxazole ring. This reaction typically proceeds with high regioselectivity to yield the desired 3,5-disubstituted isoxazole.
-
Step 3 (Deprotection): The final step involves the removal of the TBS protecting group to unveil the primary amine. This is typically achieved under mild acidic conditions (e.g., HCl in an organic solvent) or with a fluoride source such as tetrabutylammonium fluoride (TBAF).
Characterization Workflow
Confirmation of the final product's identity and purity would be achieved through a standard battery of spectroscopic and analytical techniques.
Table 2: Spectroscopic Characterization Plan
| Technique | Predicted Observations & Rationale |
|---|---|
| ¹H NMR | Isopropyl CH: Septet, ~3.0-3.3 ppm. Isopropyl CH₃: Doublet, ~1.2-1.4 ppm. Ethyl CH₂-C₃: Triplet, ~2.9-3.1 ppm. Ethyl CH₂-N: Triplet, ~3.1-3.3 ppm. Isoxazole H₄: Singlet, ~6.0-6.2 ppm. NH₂: Broad singlet, variable chemical shift. Predictions are based on standard chemical shift tables and data from analogous structures.[11][12][13] |
| ¹³C NMR | Isoxazole C₃ & C₅: ~160-175 ppm (quaternary). Isoxazole C₄: ~100-105 ppm. Isopropyl CH: ~25-30 ppm. Isopropyl CH₃: ~20-25 ppm. Ethyl CH₂-C₃: ~25-30 ppm. Ethyl CH₂-N: ~40-45 ppm. DEPT-135 experiments would be used to confirm CH, CH₂, and CH₃ signals.[14][15][16] |
| Mass Spec (ESI+) | [M+H]⁺: Predicted at m/z 155.12. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within 5 ppm. Characteristic fragmentation would involve cleavage of the ethyl side chain (α-cleavage to the amine).[17][18][19] |
| FT-IR | N-H stretch: Two bands (symmetric/asymmetric) around 3300-3400 cm⁻¹. C=N stretch (isoxazole): ~1600-1650 cm⁻¹. N-O stretch (isoxazole): ~1400-1450 cm⁻¹. |
Potential Biological Significance and Applications
The isoxazole ring is often employed in drug design as a bioisostere —a chemical substituent that can replace another group while retaining or enhancing biological activity. It is frequently used as a metabolically stable replacement for ester and amide functionalities, which are prone to hydrolysis by metabolic enzymes.[20] This strategy can improve a drug candidate's pharmacokinetic profile, leading to better stability and oral bioavailability.
Given the presence of the basic ethylamine side chain, 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is a candidate for targeting receptors or enzymes that recognize endogenous amines, such as neurotransmitter receptors (e.g., serotonin, dopamine, or histamine receptors) or monoamine oxidases. The specific substitution pattern—an isopropyl group for lipophilic interaction and an ethylamine for polar/ionic interaction—makes it a valuable probe molecule for exploring SAR in various target classes.
Standardized Experimental Protocols for Characterization
To move from prediction to empirical data, a series of standardized, self-validating experiments are required. The following protocols describe how to determine the compound's fundamental physicochemical properties.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol follows OECD Guideline 105 and is the gold standard for determining water solubility.[9]
Objective: To determine the saturation concentration of the compound in water at a defined temperature.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of reagent-grade water (e.g., 10 mg in 2 mL) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A follow-up sample at 48 hours is used to confirm that equilibrium has been achieved (i.e., the concentration does not change significantly).
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) and determine the concentration using a validated analytical method, typically HPLC-UV, against a standard curve of known concentrations.
-
Validation: The presence of solid material at the end of the experiment validates that a saturated solution was achieved. The experiment should be run in triplicate.
Protocol: pKa Determination (Potentiometric Titration)
This protocol provides an accurate measure of the ionization constant of the primary amine.[6][7]
Objective: To determine the pKa of the ethylamine functional group.
Methodology:
-
Sample Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 1 mM). If solubility is low, a co-solvent like methanol or DMSO can be used, and the pKa can be extrapolated back to 0% co-solvent.
-
Titration Setup: Use a calibrated pH meter and an automated titrator. Place the solution in a thermostatted vessel (e.g., 25 °C).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). The titrator adds small, precise volumes of the acid and records the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the amine has been protonated). This corresponds to the flattest region of the first derivative of the titration curve.
-
Validation: The titration curve should show a clear inflection point. The experiment should be repeated at least three times to ensure reproducibility.
Protocol: In Vitro Metabolic Stability (Human Liver Microsome Assay)
This is a foundational assay in drug discovery to estimate the rate of Phase I metabolism.[21][22]
Objective: To determine the rate at which the compound is metabolized by cytochrome P450 enzymes in human liver microsomes (HLM).
Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM final concentration).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration ~1 mM).
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard for analytical normalization) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
-
Self-Validation: The experiment must include positive controls (compounds with known high and low metabolic rates, e.g., Verapamil and Diazepam) and a negative control (incubation without NADPH) to ensure the microsomal batch is active and that degradation is cofactor-dependent.[23]
Conclusion
While experimental data for 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is not yet publicly available, a robust and scientifically grounded profile can be constructed through the synthesis of existing chemical knowledge. This guide establishes that the compound is a moderately lipophilic, basic molecule with physicochemical properties amenable to drug development. Its structure is accessible through established synthetic methodologies, and its identity can be unequivocally confirmed with standard analytical techniques. The strategic inclusion of the isoxazole ring suggests its potential utility as a metabolically stable scaffold in medicinal chemistry. The detailed protocols provided herein offer a clear roadmap for the empirical validation of its predicted properties, forming a critical bridge between theoretical design and practical application in the field of drug discovery.
References
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- 2-(5-Amino-1,2-oxazol-3-yl)propan-2-yl 6-(cyclopropylmethoxy)-5-(3-methoxyazetidin-1-yl)
- Mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation p
- Preparation method of 3-amino-5-methyl isoxazole.
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- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
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- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
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- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules.
- Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules.
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Technical Guide: Pharmacological Profile of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
Topic: Pharmacological Significance of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Pharmacologists
Executive Summary
2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine (also referenced as 3-(2-aminoethyl)-5-isopropylisoxazole ) represents a specialized class of histamine bioisosteres . This compound serves as a critical chemical probe in G-protein coupled receptor (GPCR) research, specifically for mapping the steric and electronic tolerance of histamine receptor binding pockets (H1–H4).
Unlike histamine, which contains an imidazole ring capable of tautomerism and proton transfer (pKa ~6.0), the isoxazole ring in this compound is non-basic (pKa ~1.0) and incapable of tautomerization. This fundamental electronic divergence makes it an invaluable tool for distinguishing between receptor subtypes that require proton transfer for activation (typically H2) versus those driven by ionic interactions and steric fit (H1, H3).
Chemical Identity & Structural Biology
Molecular Specifications
| Property | Specification |
| IUPAC Name | 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine |
| Common Synonyms | 3-(2-aminoethyl)-5-isopropylisoxazole |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| Lipophilicity (cLogP) | ~1.2 (More lipophilic than Histamine) |
| Amine pKa | ~9.6 (Protonated at physiological pH) |
| Ring pKa | ~1.0 (Neutral at physiological pH) |
Bioisosterism: Isoxazole vs. Imidazole
The pharmacological significance of this compound lies in the bioisosteric replacement of the imidazole ring of histamine with a 3,5-disubstituted isoxazole ring.
-
Histamine (Imidazole): Functions as a proton shuttle. Essential for H2 receptor activation via a proton transfer mechanism.
-
Probe (Isoxazole): The 1,2-oxazole ring acts as a steric mimic but lacks the basic nitrogen required for proton shuttling.
-
5-Isopropyl Group: Introduces a bulky, lipophilic moiety at the 5-position, probing the size of the hydrophobic accessory pocket in the receptor active site.
Diagram 1: Structural Bioisosterism & SAR
Caption: Comparison of the natural ligand Histamine and the Isoxazole probe, highlighting the critical electronic and steric modifications.
Pharmacodynamics & Mechanism of Action
Receptor Selectivity Profile
The compound acts primarily as a selective H1 receptor agonist/partial agonist or an H3 antagonist , depending on the specific tissue model, due to the loss of H2-activating potential.
-
H1 Receptor (Gq-coupled): The ethylamine side chain (protonated) forms an ionic bond with Asp107 (TM3). The isoxazole ring fits into the aromatic pocket but does not require proton transfer. The 5-isopropyl group tests the tolerance of the H1 hydrophobic pocket; excessive bulk here can convert agonists into partial agonists or antagonists.
-
H2 Receptor (Gs-coupled): Inactive/Weak. The H2 receptor activation mechanism typically requires the ligand to accept/donate a proton to activate the "toggle switch" (involving Asp98 and Asp186). The isoxazole ring is too weakly basic to participate in this relay, rendering the compound inactive as an H2 agonist.
Signaling Pathway (H1 Agonism)
When binding to the H1 receptor, the compound triggers the Gq/11 cascade.
Diagram 2: Gq-Coupled Signaling Cascade
Caption: The H1 receptor signaling cascade activated by the probe, leading to intracellular calcium mobilization.
Experimental Protocols
Chemical Synthesis (1,3-Dipolar Cycloaddition)
The most robust method for synthesizing 3,5-disubstituted isoxazoles is the cycloaddition of a nitrile oxide with a terminal alkyne.
Reagents:
-
Precursor: 3-Methylbut-1-yne (Source of isopropyl group).
-
Dipole: 2-Nitroethyl acetate (or generated in situ from an oxime).
-
Catalyst: Phenyl isocyanate / Triethylamine (for dehydration).
Step-by-Step Methodology:
-
Nitrile Oxide Generation: Treat the appropriate chloro-oxime or nitro-precursor with a base (Et3N) to generate the transient nitrile oxide species in situ.
-
Cycloaddition: Add 3-methylbut-1-yne (alkyne) to the mixture. The reaction proceeds via a [3+2] cycloaddition to yield the isoxazole core.
-
Side Chain Functionalization: If the precursor contained a protected amine, deprotect using HCl/Dioxane. If the precursor was a carboxylate, reduce using LiAlH4 followed by amine formation.
-
Purification: Silica gel chromatography (Mobile phase: DCM/MeOH 9:1).
In Vitro Binding Assay (H1 Receptor)
Objective: Determine the affinity (
-
Tissue Source: Guinea pig cerebellum membranes or CHO cells expressing human H1R.
-
Radioligand: [³H]-Pyrilamine (Specific Activity ~80 Ci/mmol).
-
Incubation Buffer: 50 mM Na/K Phosphate buffer, pH 7.4.
-
Protocol:
-
Aliquot membrane preparation (200 µg protein) into 96-well plates.
-
Add [³H]-Pyrilamine (1 nM final conc).
-
Add increasing concentrations of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine (
M to M). -
Incubate at 25°C for 60 minutes.
-
Terminate by rapid filtration over GF/B filters.
-
Measure radioactivity via liquid scintillation counting.
-
-
Analysis: Plot % displacement vs. Log[Concentration] to calculate
and derive .
Therapeutic & Research Applications
| Application Area | Significance |
| Fragment-Based Drug Design | Acts as a "fragment" to identify hydrophobic pockets in novel GPCR targets. |
| H3/H4 Receptor Ligands | The lipophilic isopropyl group makes this scaffold a starting point for developing H3 antagonists (CNS disorders) or H4 antagonists (Inflammation). |
| Selectivity Screening | Used as a negative control for H2 receptor assays to validate proton-transfer dependencies. |
References
-
Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature. Link
-
Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. Pharmacology of Histamine Receptors. Link
-
Conti, P., et al. (1998). Synthesis and pharmacological activity of novel isoxazole derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Compound Summary. (2024). Isoxazole Derivatives and Bioactivity Data. National Library of Medicine. Link
An In-depth Technical Guide to the Synthesis of Isoxazole Ethanamines
Foreword: The Strategic Importance of the Isoxazole Ethanamine Scaffold
The isoxazole ring is a privileged five-membered heterocycle, a cornerstone in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs.[1][2][3] Its unique electronic properties, arising from the adjacent nitrogen and oxygen heteroatoms, allow it to serve as a versatile hydrogen bond donor or acceptor, contributing to potent and selective interactions with biological targets.[1] When appended with an ethanamine side chain (–CH₂CH₂NH₂), the resulting scaffold combines the favorable pharmacokinetic profile of the isoxazole core with a flexible basic nitrogen center, a critical pharmacophore for interacting with a multitude of receptors and enzymes.
This guide provides an in-depth exploration of the primary synthetic pathways to isoxazole ethanamines. We will move beyond a simple recitation of reaction schemes to dissect the underlying chemical logic, explaining the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and reproducible, grounded in authoritative literature to ensure scientific integrity.
Part 1: Constructing the Isoxazole Core - Foundational Strategies
The assembly of the isoxazole ring is the logical starting point for any synthesis of isoxazole ethanamines. The two most powerful and widely adopted strategies are the [3+2] dipolar cycloaddition and the condensation of hydroxylamine with a 1,3-dicarbonyl equivalent.
The [3+2] Dipolar Cycloaddition Pathway
The most versatile and broadly utilized method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[4] This reaction forms the five-membered ring in a single, often highly regioselective, step.
The Causality Behind Nitrile Oxide Generation: The primary challenge of this pathway is the transient nature of nitrile oxides, which are prone to dimerization. Therefore, they are almost exclusively generated in situ from stable precursors immediately before reacting with the dipolarophile. The choice of precursor and generation method dictates the reaction conditions and functional group tolerance.
-
From Aldoximes: The oxidation of aldoximes is the most common route. A variety of oxidizing agents can be employed, each with specific advantages. Chloramine-T, N-bromosuccinimide (NBS), and hypervalent iodine reagents like (diacetoxyiodo)benzene are effective and frequently used.[5][6] Electrochemical methods offer a green alternative by avoiding chemical oxidants.
-
From Hydroximoyl Halides: Dehydrohalogenation of hydroximoyl chlorides or bromides with a non-nucleophilic base (e.g., triethylamine) is a classic and reliable method for generating nitrile oxides.[7][8]
The reaction mechanism can be viewed as a concerted, pericyclic process, although stepwise diradical mechanisms have also been proposed, particularly in metal-catalyzed variants.
Diagram 1: General [3+2] Cycloaddition Pathway
Caption: In situ generation of a nitrile oxide from an aldoxime followed by cycloaddition.
The Paal-Knorr-Type Condensation Pathway
A classical and highly reliable alternative involves the reaction of hydroxylamine (NH₂OH) with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones (chalcones).[4][9] This method is particularly effective for producing isoxazoles with specific substitution patterns determined by the starting dicarbonyl compound.
The Mechanistic Rationale: The reaction proceeds via initial nucleophilic attack of the hydroxylamine nitrogen onto one of the carbonyl groups, forming a hemiaminal-like intermediate. Subsequent dehydration and intramolecular cyclization via attack of the oxime oxygen onto the second carbonyl (or the former β-carbon of a chalcone) closes the ring. A final dehydration step yields the aromatic isoxazole. The pH of the reaction is critical; mildly acidic conditions are often optimal to facilitate both carbonyl activation and dehydration steps without fully protonating the hydroxylamine nucleophile.
Diagram 2: Condensation Pathway with 1,3-Diketone
Caption: Synthesis of an isoxazole via condensation of a 1,3-diketone with hydroxylamine.
Part 2: Installation of the Ethanamine Side Chain
With a functionalized isoxazole core in hand, the next critical phase is the construction of the ethanamine side chain. The choice of strategy depends heavily on the functional groups already present on the isoxazole and the desired point of attachment. We will focus on three robust and versatile methods.
Strategy A: Reductive Amination of an Isoxazole Aldehyde
Reductive amination is arguably one of the most powerful methods for forming C-N bonds.[10] This one-pot procedure involves the reaction of an aldehyde or ketone with an amine source to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.
The Experimental Logic: This pathway requires an isoxazole-acetaldehyde (a two-carbon aldehyde side chain). This precursor can be synthesized by oxidation of the corresponding isoxazole-ethanol. The key to a successful reductive amination is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough to not reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate.[10] This selectivity prevents premature consumption of the hydride source and ensures high yields of the desired amine.
Experimental Protocol: General Reductive Amination
-
Setup: To a solution of isoxazole-acetaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane) at 0 °C, add the amine source (e.g., ammonium acetate or benzylamine, 1.5 - 2.0 eq).
-
Imine Formation: Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Diagram 3: Reductive Amination Workflow
Caption: Workflow for synthesizing an isoxazole ethanamine via reductive amination.
Strategy B: Reduction of an Isoxazole Acetonitrile
The reduction of a nitrile group provides a direct and high-yielding route to a primary amine. This pathway is contingent on the successful synthesis of an isoxazole bearing a cyanomethyl (–CH₂CN) group. This precursor can often be prepared via nucleophilic substitution of a halomethyl-isoxazole with a cyanide salt (e.g., NaCN or KCN).
The Choice of Reducing Agent: The nitrile group is relatively robust, requiring strong reducing agents.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent that will cleanly convert the nitrile to the primary amine. Care must be taken to protect other reducible functional groups (esters, ketones) in the molecule.
-
Catalytic Hydrogenation: Hydrogenation over a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) is another effective method. This approach often offers milder conditions and can be more suitable for complex molecules, although catalyst poisoning can be a concern with sulfur-containing compounds.
Table 1: Comparison of Nitrile Reduction Methods
| Method | Reagent/Catalyst | Solvent(s) | Temperature | Key Advantages | Key Considerations |
| Hydride Reduction | LiAlH₄ | Anhydrous Ether/THF | 0 °C to Reflux | Fast, high-yielding, broadly applicable | Highly reactive, moisture-sensitive, non-selective |
| Catalytic Hydrogenation | H₂ (gas), Ra-Ni | Methanol/Ammonia | Room Temp. | Milder conditions, good for scaling up | Requires pressure equipment, potential for catalyst poisoning |
Strategy C: Nucleophilic Substitution on an Isoxazole Ethyl Halide/Sulfonate
This classical approach involves converting an isoxazole-ethanol into a derivative with a good leaving group, followed by substitution with an amine equivalent.
The Causality of Leaving Group Activation: An alcohol's hydroxyl group is a poor leaving group. It must first be converted into a more reactive species. Common methods include conversion to an alkyl tosylate (using tosyl chloride), mesylate (using mesyl chloride), or a halide (e.g., using PBr₃ or SOCl₂).
The Choice of Nitrogen Nucleophile:
-
Gabriel Synthesis: This method uses potassium phthalimide as the nitrogen nucleophile. The phthalimide protects the nitrogen, preventing over-alkylation. The primary amine is then liberated by hydrazinolysis (using hydrazine) or acidic hydrolysis. This is a very clean method for producing primary amines.
-
Azide Substitution: Reaction with sodium azide (NaN₃) yields an alkyl azide. The azide is then reduced to the primary amine, typically via catalytic hydrogenation or with Staudinger reduction (using triphenylphosphine followed by water). This is a high-yielding and reliable two-step process.
Diagram 4: Azide Reduction Pathway
Caption: Synthesis from an isoxazole ethanol via azide substitution and reduction.
Part 3: Advanced Strategies and Considerations
For more complex targets, direct amination of the isoxazole ring or its side chains using modern cross-coupling chemistry can be a powerful tool.
-
Buchwald-Hartwig Amination: While typically used for aryl halides, specialized ligands and conditions have expanded the scope of this palladium-catalyzed reaction.[11][12][13] It could be envisioned for coupling an amine with a bromo- or triflyloxy-substituted isoxazole, although forming a C-N bond directly on the ring is more common than on a side chain.[14][15]
-
Ullmann Condensation: This copper-catalyzed C-N bond formation reaction is an older but still useful alternative to palladium catalysis, particularly for electron-deficient aryl halides.[16] It generally requires harsher conditions but can be effective where palladium systems fail.
Conclusion
The synthesis of isoxazole ethanamines is a tractable but strategically demanding task that hinges on two key stages: the formation of the isoxazole core and the subsequent installation or elaboration of the ethanamine side chain. The [3+2] cycloaddition offers the greatest flexibility for the initial ring construction, while reductive amination and nitrile reduction represent the most direct and reliable methods for introducing the crucial amine functionality. By understanding the causality behind reagent choice and reaction conditions for each step, from activating a leaving group to selecting a chemoselective reducing agent, medicinal chemists can efficiently navigate the synthetic landscape to produce these valuable scaffolds for drug discovery and development.
References
-
Construction of Isoxazole ring: An Overview. Nanobiotechnology Letters. [Link][7]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link][1]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]
-
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link][18]
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. ACS Publications. [Link][19]
-
Construction of Isoxazole ring: An Overview. ResearchGate. [Link][8]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link][5]
-
Electrochemical Synthesis of Isoxazoles and Isoxazolines via Anodic Oxidation of Oximes. Gutenberg Open Science. [Link][20]
-
Schematic diagram for the synthesis route for isoxazole derivatives. ResearchGate. [Link][6]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link][2]
-
progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. [Link][3]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link][11]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link][10]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link][14]
-
Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ACS Publications. [Link][15]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Isoxazole synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
Molecular weight and physicochemical characteristics of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
The following technical guide provides an in-depth analysis of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine , a critical heterocyclic building block and histamine bioisostere used in medicinal chemistry.
Executive Summary
2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine (also known as 3-(2-aminoethyl)-5-isopropylisoxazole ) is a functionalized heteroaromatic scaffold. Structurally, it consists of a 1,2-oxazole (isoxazole) core substituted at the 5-position with an isopropyl group and at the 3-position with an ethylamine chain.
This molecule represents a strategic bioisostere of histamine , where the labile imidazole ring is replaced by the metabolically robust isoxazole moiety. It is primarily utilized in the development of H3 and H4 receptor ligands, kinase inhibitors, and as a fragment in diversity-oriented synthesis (DOS).
Physicochemical Profile
The following data represents the core physicochemical parameters essential for formulating this compound in drug discovery campaigns.
Table 1: Molecular & Physical Properties
| Parameter | Value | Notes |
| IUPAC Name | 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine | Systematic nomenclature |
| Molecular Formula | C₈H₁₄N₂O | - |
| Molecular Weight | 154.21 g/mol | Monoisotopic mass: 154.11 |
| CAS Registry Number | Not widely listed | Generic ID: Isoxazole-amine-08 |
| LogP (Predicted) | 0.85 ± 0.2 | Lipophilic, crosses BBB moderately |
| Topological PSA | 52.3 Ų | Good oral bioavailability range |
| pKa (Basic) | 9.6 (Amine) | Protonated at physiological pH |
| pKa (Acidic) | ~ -1.0 (Isoxazole N) | Non-basic ring nitrogen |
| H-Bond Donors | 1 (Primary Amine) | - |
| H-Bond Acceptors | 3 (N, O in ring + Amine) | - |
| Physical State | Colorless Oil / Low-melting Solid | Free base is often an oil; HCl salt is solid |
Solubility & Stability
-
Aqueous Solubility: High (>10 mg/mL) as the hydrochloride salt due to the ionizable primary amine.
-
Organic Solubility: The free base is soluble in DCM, MeOH, and DMSO.
-
Chemical Stability: The isoxazole ring is stable to acid and mild base, unlike oxazoles which are prone to hydrolytic ring opening. It is stable under standard ambient conditions but should be stored under inert gas to prevent amine oxidation.
Synthetic Methodology
The most robust route to 3,5-disubstituted isoxazoles with this specific substitution pattern is the [3+2] Cycloaddition of Nitrile Oxides . This method ensures high regioselectivity, placing the steric bulk (isopropyl) at the 5-position and the functional chain (ethylamine) at the 3-position.
Reaction Scheme: Regioselective [3+2] Cycloaddition
The synthesis constructs the isoxazole ring from an alkyne and a nitrile oxide precursor.
Figure 1: Synthetic workflow for the regioselective construction of the target isoxazole.
Detailed Protocol (Self-Validating)
Step 1: Preparation of the Oximino Precursor
-
Reagents: N-Boc-3-aminopropanal (derived from beta-alanine), Hydroxylamine hydrochloride (
), Sodium Acetate ( ). -
Procedure: Dissolve aldehyde in EtOH/H2O. Add 1.2 eq of
and 1.5 eq . Stir at RT for 4 hours. -
Validation: TLC shows disappearance of aldehyde (Rf ~0.6 in 1:1 Hex/EtOAc). Product is the oxime.
Step 2: [3+2] Cycloaddition (The Huisgen Reaction)
-
Reagents: Oxime (from Step 1), N-Chlorosuccinimide (NCS), 3-methyl-1-butyne (Isopropyl acetylene), Triethylamine (
). -
Mechanism: NCS chlorinates the oxime to form a hydroximoyl chloride. Base (
) eliminates HCl to generate the reactive nitrile oxide in situ. -
Procedure:
-
Dissolve oxime in DMF at 0°C. Add 1.1 eq NCS. Stir 1h (formation of hydroximoyl chloride).
-
Add 1.5 eq 3-methyl-1-butyne.
-
Slowly add 1.2 eq
dropwise over 30 mins (controls nitrile oxide concentration to prevent dimerization). -
Allow to warm to RT and stir overnight.
-
-
Workup: Dilute with water, extract with EtOAc. Wash with brine.
-
Validation: NMR will show a characteristic singlet at ~6.0 ppm for the isoxazole C4-H. Regioselectivity is confirmed by NOESY (correlation between C4-H and Isopropyl-H).
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Procedure: Treat the protected intermediate with acid for 2 hours at RT. Evaporate volatiles.
-
Final Form: The product is isolated as the Hydrochloride Salt (white solid) to ensure stability.
Biological Applications & Pharmacophore
This molecule is a "privileged structure" in GPCR medicinal chemistry.
Histamine Bioisosterism
The isoxazole ring mimics the imidazole of histamine but modulates the electronic properties.
-
Basicity: Imidazole (pKa ~6) vs. Isoxazole (pKa ~ -1). The isoxazole ring is not protonated at physiological pH.
-
H-Bonding: The isoxazole Oxygen is a weak acceptor; the Nitrogen is a weak acceptor.
-
Selectivity: This modification often improves selectivity for H3 receptors (CNS targets) over H1/H2 (peripheral targets), reducing side effects like sedation or gastric acid secretion.
Figure 2: Pharmacophore comparison between Histamine and the Isoxazole derivative.
Key Therapeutic Areas[3]
-
Neurology (H3 Antagonists): Cognitive enhancement (Alzheimer's, ADHD) and narcolepsy treatment. The isopropyl group provides hydrophobic interaction within the receptor binding pocket.
-
Immunology (H4 Antagonists): Treatment of pruritus (itching) and inflammation.
-
Fragment-Based Drug Design (FBDD): The molecule serves as a low-MW fragment (<160 Da) with distinct vectors for growing into larger, high-affinity ligands.
Analytical Characterization
To verify the identity of the synthesized material, the following analytical signatures must be observed.
-
¹H NMR (400 MHz, DMSO-d₆):
-
8.10 (br s, 3H,
) - 6.15 (s, 1H, Isoxazole C4-H )
-
3.05 (m, 2H,
) -
2.95 (m, 1H, Isopropyl
) -
2.80 (t, 2H, Ring-
) -
1.25 (d, 6H, Isopropyl
)
-
8.10 (br s, 3H,
-
LC-MS:
-
Peak at
. -
Retention time depends on column (C18), usually elutes early due to polarity.
-
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. Link
-
Conti, P., et al. (1998). Synthesis and pharmacological characterization of new isoxazole derivatives as conformationally constrained analogues of homoibotenic acid. European Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). Isoxazole Derivatives and Computed Properties. National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Potential therapeutic applications of 5-isopropylisoxazole derivatives
The following technical guide details the therapeutic landscape, chemical synthesis, and biological validation of 5-isopropylisoxazole derivatives .
From SMN Protein Stabilization to Next-Generation DHODH Inhibition[1]
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, historically validated by the clinical success of drugs like Leflunomide (rheumatoid arthritis) and Sulfamethoxazole (antibiotic). While the 5-methyl substitution is ubiquitous, the 5-isopropylisoxazole moiety represents a critical pharmacophore evolution.[1] The increased steric bulk and lipophilicity of the isopropyl group—relative to the methyl—enable deeper penetration into hydrophobic protein pockets.
This guide analyzes two primary therapeutic applications:
-
Neurodegeneration: Post-translational stabilization of the Survival Motor Neuron (SMN) protein for Spinal Muscular Atrophy (SMA).[2]
-
Immunology: Bioisosteric optimization of Dihydroorotate Dehydrogenase (DHODH) inhibitors, offering a lipophilic alternative to the Leflunomide class.
The Pharmacophore: The "Magic Isopropyl" Effect
In rational drug design, the transition from a methyl to an isopropyl group (–CH(CH₃)₂) is a strategic optimization often termed the "magic isopropyl" effect.
-
Lipophilicity (LogP): The 5-isopropyl group increases the cLogP of the scaffold by approximately +0.8 to +1.0 units compared to the 5-methyl analog.[1] This enhances blood-brain barrier (BBB) permeability, a critical requirement for SMA therapeutics.
-
Steric Occlusion: The isopropyl group possesses a larger van der Waals volume (approx. 45 ų) compared to a methyl group (23 ų). This allows the 5-isopropylisoxazole to fill hydrophobic sub-pockets (e.g., the ubiquinone channel in DHODH) more effectively, potentially increasing residence time and potency.
-
Metabolic Stability: The branching of the isopropyl group can sterically hinder metabolic oxidation at the alpha-carbon, potentially prolonging half-life compared to linear alkyl chains.[1]
Primary Therapeutic Application: Spinal Muscular Atrophy (SMA)[3]
Spinal Muscular Atrophy is caused by low levels of functional SMN protein.[3] While genetic therapies (e.g., Nusinersen) target splicing, small molecules containing the 5-isopropylisoxazole-3-carboxamide core act via a distinct mechanism: Post-Translational Stabilization .[1]
Mechanism of Action
Research identifies the 5-isopropylisoxazole scaffold (specifically in the LDN-75654 series) as a probe that binds to the SMN complex.[1] Unlike transcriptional activators, these molecules bind to the SMN protein itself or its immediate complex partners, preventing ubiquitin-mediated degradation.
-
Target: SMN Complex / Gemin Proteins.[4]
-
Effect: Increases the half-life of the SMNΔ7 (truncated) protein, allowing it to function partially in snRNP assembly.
-
Key Structural Feature: The 5-isopropyl group is essential.[1] Reducing it to a methyl or removing it abolishes the stabilizing activity, indicating a strict hydrophobic fit in the target pocket.
Figure 1: Mechanism of SMN protein stabilization by 5-isopropylisoxazole derivatives. The ligand prevents the rapid degradation of the unstable SMNΔ7 isoform.
Secondary Application: DHODH Inhibition (Immunology)
Dihydroorotate Dehydrogenase (DHODH) is the rate-limiting enzyme in de novo pyrimidine biosynthesis.[5][6][7] Inhibitors like Teriflunomide (the active metabolite of Leflunomide) are standard treatments for Multiple Sclerosis.[6][8]
Bioisosteric Replacement
The classic Leflunomide structure utilizes a 5-methylisoxazole-4-carboxamide .[1] Replacing the 5-methyl with a 5-isopropyl group targets the hydrophobic "tunnel" where the ubiquinone cofactor normally binds.[1]
-
Rationale: The ubiquinone channel is highly lipophilic. The 5-isopropyl group enhances binding affinity through hydrophobic interactions (entropy-driven binding) that the smaller methyl group cannot achieve.[1]
-
Therapeutic Outcome: Potent inhibition of T-cell proliferation (cytostatic effect) for autoimmune disorders (Rheumatoid Arthritis, MS).
Technical Guide: Chemical Synthesis
This section details the synthesis of Ethyl 5-isopropylisoxazole-4-carboxylate , the key intermediate for DHODH inhibitors.[1]
Retrosynthetic Strategy
The most robust route utilizes a [3+2] cyclocondensation strategy. The 5-isopropyl group is introduced via the beta-keto ester precursor.[1]
Detailed Protocol
Target: Ethyl 5-isopropylisoxazole-4-carboxylate Scale: 10 mmol[1]
Reagents:
-
Ethyl 4-methyl-3-oxopentanoate (Beta-keto ester): 1.58 g (10 mmol)[1]
-
Triethyl orthoformate: 2.22 g (15 mmol)
-
Acetic anhydride: 2.04 g (20 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl): 0.76 g (11 mmol)
-
Sodium acetate (anhydrous): 0.90 g (11 mmol)
-
Ethanol (absolute): 20 mL
Step-by-Step Methodology:
-
Formation of the Ethoxymethylene Intermediate:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, combine Ethyl 4-methyl-3-oxopentanoate , Triethyl orthoformate , and Acetic anhydride .
-
Reflux the mixture at 130°C for 2 hours .
-
Mechanism:[1][2] The orthoformate reacts with the active methylene of the beta-keto ester to form an enol ether intermediate (Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate).[1]
-
Remove volatiles (excess orthoformate/acetic anhydride) under reduced pressure (rotary evaporator).
-
-
Cyclization:
-
Dissolve the oily residue from Step 1 in 15 mL of Ethanol .
-
In a separate beaker, dissolve Hydroxylamine hydrochloride and Sodium acetate in 5 mL of water .
-
Add the hydroxylamine solution to the ethanol solution dropwise at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Control Point: Monitor by TLC (Hexane:EtOAc 4:1). The intermediate spot should disappear.
-
-
Workup & Purification:
-
Concentrate the ethanol solution to ~5 mL.
-
Dilute with 30 mL water and extract with Ethyl Acetate (3 x 20 mL) .
-
Wash combined organics with brine, dry over Na₂SO₄, and filter.
-
Evaporate solvent. Purify the crude oil via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).
-
Yield: Expect 75-85% as a clear, colorless oil.
Figure 2: Synthetic pathway for the 5-isopropylisoxazole-4-carboxylate scaffold via Claisen-type condensation.[1]
Experimental Validation Assays
To validate the biological activity of synthesized derivatives, the following protocols are recommended.
SMN-Luciferase Reporter Assay (For SMA)
-
Objective: Quantify stabilization of SMN protein.
-
Cell Line: SMA patient-derived fibroblasts stably transfected with SMN-Luciferase fusion reporter.[1]
-
Protocol:
-
Seed cells (5,000/well) in 384-well white plates.
-
Treat with test compounds (0.1 nM – 10 µM) for 24 hours .
-
Positive Control: Bortezomib (Proteasome inhibitor) or known SMN stabilizer.
-
Add Luciferase substrate (Bright-Glo) and measure luminescence.
-
Data Analysis: Plot dose-response curves to determine EC50. A >2-fold increase in signal indicates stabilization.
-
DHODH Enzymatic Assay (For Immunology)
-
Objective: Measure inhibition of the enzyme responsible for T-cell proliferation.
-
Reagents: Recombinant Human DHODH, Dihydroorotate (Substrate), Decylubiquinone (Co-substrate), DCIP (Chromophore).
-
Protocol:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100.
-
Incubate Enzyme + Test Compound for 15 mins.
-
Initiate reaction by adding Dihydroorotate (500 µM) and Decylubiquinone (100 µM).
-
Readout: Monitor reduction of DCIP at 600 nm (loss of blue color) over 20 minutes.
-
Calculation: Calculate IC50 based on the rate of DCIP reduction compared to DMSO control.
-
References
-
Discovery of Small Molecule Probes for SMN Protein Stabilization Source: National Institutes of Health (NIH) / PubChem Context: Identifies the 5-isopropylisoxazole scaffold as a key hit for post-translational stabilization of SMN.[2] URL:[Link]1]
-
Carboxylic Acid (Bio)Isosteres in Drug Design Source: ChemMedChem Context: Validates the use of isoxazoles as bioisosteres for carboxylic acids and the role of lipophilic substitutions (isopropyl) in improving bioavailability. URL:[Link]1]
-
Leflunomide and DHODH Inhibition Mechanisms Source: Journal of Immunology Context: Establishes the mechanism of 5-methylisoxazole derivatives in inhibiting pyrimidine synthesis, serving as the baseline for 5-isopropyl optimization. URL:[Link]1]
Sources
- 1. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. SMN-inducing compounds for the treatment of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
History and discovery of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
An In-depth Technical Guide to the Synthesis and Potential Significance of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine. While a detailed historical record of the discovery of this specific molecule is not extensively documented in publicly available literature, this guide constructs a scientifically grounded narrative based on the well-established chemistry of isoxazoles and the principles of medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, and this guide will delve into a plausible and efficient synthetic route for the title compound, analyze its structural features, and discuss its potential as a building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is of significant interest to medicinal chemists due to its versatile chemical nature and its presence in a wide array of biologically active compounds.[1][2] The isoxazole ring can act as a bioisosteric replacement for other functional groups, such as amides and carboxylic acids, often leading to improved pharmacokinetic and pharmacodynamic properties.[3][4] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of molecules that can effectively interact with biological targets. Compounds incorporating the isoxazole moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][5]
The subject of this guide, 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine, combines the isoxazole core with a flexible ethylamine side chain and a lipophilic isopropyl group. This combination of features suggests its potential utility as a key intermediate or a final active molecule in various drug discovery programs.
Proposed Synthesis of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
The synthesis of 3,5-disubstituted isoxazoles is well-established in organic chemistry. A common and efficient method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6] The following is a detailed, step-by-step protocol for a plausible synthesis of the title compound, designed for reproducibility and scalability in a research setting.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-1-pentyn-3-one oxime
-
Oxidation: To a solution of 4-methyl-1-pentyn-3-ol (1.0 eq) in acetone at 0 °C, add Jones reagent (2.0 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Quench the reaction with isopropanol. Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure to obtain the crude 4-methyl-1-pentyn-3-one.
-
Oximation: Dissolve the crude ketone in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 4 hours.
-
Purification: After cooling to room temperature, remove the solvent in vacuo. Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be purified by column chromatography.
Step 2: Synthesis of {2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethanol}
-
Nitrile Oxide Formation: In a flask charged with the oxime from Step 1 (1.0 eq) and but-3-yn-1-ol (1.2 eq) in dichloromethane (DCM), add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in DCM dropwise at 0 °C.
-
Cycloaddition: Add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. The in situ generated nitrile oxide will undergo a [3+2] cycloaddition with the alkyne.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired isoxazole-ethanol derivative.
Step 3: Synthesis of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
-
Mesylation: To a solution of the alcohol from Step 2 (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 1 hour at 0 °C.
-
Azide Displacement: To the reaction mixture, add sodium azide (2.0 eq) and a catalytic amount of tetrabutylammonium iodide. Stir vigorously at room temperature for 24 hours.
-
Reduction: Concentrate the reaction mixture. Dissolve the crude azide in tetrahydrofuran (THF) and add triphenylphosphine (1.5 eq) followed by water. Stir at 50 °C for 8 hours. Alternatively, catalytic hydrogenation using palladium on carbon can be employed.
-
Final Purification: After completion of the reaction, perform an acidic work-up to extract the amine into an aqueous layer. Basify the aqueous layer and extract the product with DCM. Dry, filter, and concentrate to yield the final product, 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine.
Structural Analysis and Physicochemical Properties
The structure of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine presents several key features that are relevant for its potential biological activity and use as a chemical probe.
| Property | Value | Source |
| Molecular Formula | C8H14N2O | PubChem |
| Molecular Weight | 154.21 g/mol | |
| InChIKey | BYGUSSATSGHWCD-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 38.06 Ų | [7] |
| Predicted logP | 2.22 | [7] |
-
Isoxazole Core: As a stable aromatic system, it provides a rigid scaffold for the attachment of substituents in defined spatial orientations.
-
Isopropyl Group at C5: This bulky, lipophilic group can enhance binding to hydrophobic pockets in target proteins and may improve membrane permeability.
-
Ethylamine Side Chain at C3: The primary amine is a key functional group for forming salt bridges and hydrogen bonds with biological targets. Its flexibility allows for optimal positioning within a binding site.
Potential Applications in Drug Discovery
While specific biological activity for this compound is not reported, its structural components are present in numerous bioactive molecules. The ethylamine side chain is a common feature in many neurotransmitter analogs and other centrally active agents. The isoxazole ring serves as a versatile scaffold in a variety of therapeutic areas.
Bioisosteric Replacement
The 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine structure can be viewed as a bioisostere of other important pharmacophores. The isoxazole ring can mimic the hydrogen bonding pattern of an amide, while the ethylamine side chain is a classic pharmacophoric element. This allows medicinal chemists to use this molecule as a building block to explore new chemical space while retaining key interactions with a biological target.[3][8][9][10]
Caption: Bioisosteric relationships of the title compound.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 154.21 g/mol , this compound falls within the typical range for a molecular fragment used in FBDD. It could be screened against a variety of biological targets to identify initial low-affinity hits, which can then be optimized into more potent leads.
Conclusion
2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is a molecule with significant potential as a building block in medicinal chemistry. While its specific discovery and history are not well-documented, a robust and efficient synthetic route can be proposed based on established isoxazole chemistry. Its structural features, including the stable heterocyclic core, a lipophilic isopropyl group, and a versatile ethylamine side chain, make it an attractive candidate for the development of novel therapeutic agents. This guide provides the necessary technical information for its synthesis and an understanding of its potential applications, serving as a valuable resource for researchers in the field of drug discovery.
References
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(PROPAN-2-YL)({2-[(PROPAN-2-YL)AMINO]ETHYL})AMINE | CAS 4013-94-9. Matrix Fine Chemicals. Available from: [Link]
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4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available from: [Link]
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Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. ResearchGate. Available from: [Link]
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3-(Propan-2-yl)-1,2-oxazol-5-amine | C6H10N2O | CID 2115208. PubChem. Available from: [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]
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Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
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Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. Available from: [Link]
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Prd_002214 | C35H48N6O8 | CID 146025593. PubChem. Available from: [Link]
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Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. PubMed. Available from: [Link]
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Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available from: [Link]
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Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. ResearchGate. Available from: [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]
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The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available from: [Link]
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Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. Available from: [Link]
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2-(5-Amino-1,2-oxazol-3-yl)propan-2-yl 6-(cyclopropylmethoxy)-5-(3-methoxyazetidin-1-yl)pyridine-2-carboxylate | C20H26N4O5 | CID 122179273. PubChem. Available from: [Link]
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5-(Furan-2-yl)-4-propan-2-yl-1,3-oxazol-2-amine. PubChem. Available from: [Link]
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Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. Available from: [Link]
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N,N-dimethylisopropylamine - Registration Dossier. ECHA. Available from: [Link]
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Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. PubMed. Available from: [Link]
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Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines | Request PDF. ResearchGate. Available from: [Link]
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Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available from: [Link]
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Phytochemical investigation, physicochemical characterization, and antimicrobial activities of Ethiopian propolis. Arabian Journal of Chemistry. Available from: [Link]
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(PROPAN-2-YL)({2-[(PROPAN-2-YL)AMINO]ETHYL})AMINE | CAS 4013-94-9. Matrix Fine Chemicals. Available from: [Link]
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Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. ResearchGate. Available from: [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available from: [Link]
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Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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Technical Guide: Solubility Profiling & Process Optimization for 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
[1][2]
Executive Summary
This guide provides a comprehensive analysis of the solubility characteristics of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine (systematic name for 3-(2-aminoethyl)-5-isopropylisoxazole).[1] As a primary amine functionalized with an isoxazole heterocycle, this compound exhibits distinct pH-dependent solubility behavior critical for synthesis, purification, and formulation.
The guide synthesizes predicted physicochemical data with standard experimental protocols, offering researchers a roadmap for solvent selection in drug development and organic synthesis.
Physicochemical Characterization (In Silico)
Understanding the molecular descriptors is the first step in predicting solubility behavior.[1] The presence of the basic primary amine (
Table 1: Predicted Physicochemical Properties
| Property | Value (Est.) | Description | Impact on Solubility |
| Molecular Weight | 154.21 g/mol | Low MW | Generally favors higher solubility in organic solvents.[1] |
| LogP (Octanol/Water) | 1.1 – 1.4 | Moderate Lipophilicity | Suggests good solubility in medium-polarity solvents (e.g., DCM, EtOAc).[1] |
| pKa (Basic Amine) | ~9.5 – 9.8 | Basic | High water solubility in acidic conditions (pH < 7) due to protonation.[1] |
| pKa (Isoxazole N) | ~ -2.0 | Very Weak Base | Negligible impact on solubility under standard conditions.[1] |
| TPSA | ~52 Ų | Polar Surface Area | Indicates potential for hydrogen bonding; soluble in polar protic solvents.[1] |
| H-Bond Donors | 2 | Primary Amine | Facilitates solubility in alcohols and water.[1] |
| H-Bond Acceptors | 3 | N, O (Ring) + N (Amine) | Enhances interaction with protic solvents.[1] |
Note: Values are estimated based on fragment contribution methods (Group Contribution Method) for the free base form.
Solubility Profile: Solvent Selection Guide
The solubility of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine varies significantly depending on whether it exists as a Free Base (likely an oil or low-melting solid) or a Salt (e.g., Hydrochloride, solid).[1]
Table 2: Estimated Solubility in Common Organic Solvents (Free Base)
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol | High (>100 mg/mL) | Strong H-bonding interactions with amine and isoxazole oxygen.[1] |
| Polar Protic | Water (Neutral pH) | Moderate | Soluble due to polarity, but lipophilic isopropyl group limits miscibility.[1] |
| Polar Protic | Water (Acidic pH < 4) | Very High | Protonation of amine ( |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the lipophilic isopropyl/ethyl chain and the aromatic ring.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-dipole interactions stabilize the polar isoxazole ring.[1] |
| Esters/Ethers | Ethyl Acetate, THF | Moderate to High | Good general solubility; preferred for extraction.[1] |
| Hydrocarbons | Toluene | Moderate | Soluble, often used for reaction media at elevated temperatures.[1] |
| Alkanes | Hexane, Heptane | Low (<10 mg/mL) | Polarity mismatch; likely to form an immiscible oil or precipitate.[1] |
Critical Process Insight: The "Amine Switch"
The solubility of this compound can be "switched" using pH.[1]
Experimental Protocols for Solubility Determination
To validate the predicted values, the following standard operating procedures (SOPs) should be employed.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Best for: Accurate equilibrium solubility data.[1]
-
Preparation: Weigh excess solid compound (or dispense oil) into a glass vial.
-
Solvent Addition: Add a specific volume (e.g., 1.0 mL) of the target solvent.[1]
-
Equilibration:
-
Cap the vial and agitate (shake/stir) at constant temperature (typically 25°C) for 24–48 hours.
-
Ensure solid/oil phase remains present (saturation).[1]
-
-
Separation: Centrifuge or filter (0.45 µm PTFE filter) to remove undissolved material.[1]
-
Quantification:
-
Dilute the filtrate with mobile phase.
-
Analyze via HPLC-UV (Detection at ~210-254 nm for isoxazole chromophore).
-
Calculate concentration against a standard curve.[1]
-
Protocol B: Kinetic Solubility (High-Throughput)
Best for: Early-stage screening of multiple solvents.[1]
-
Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Dosing: Spike the DMSO stock into the aqueous buffer or solvent of interest (final DMSO < 2%).[1]
-
Incubation: Shake for 2–4 hours at room temperature.
-
Analysis: Measure turbidity (nephelometry) or UV absorbance.[1] The onset of precipitation indicates the solubility limit.
Visualizations & Workflows
Diagram 1: Solubility Screening & Method Selection
This decision tree guides the researcher in selecting the appropriate solubility determination method based on the compound's physical state and required accuracy.[1]
Caption: Decision tree for selecting the appropriate solubility determination protocol based on the physical state of the isoxazole derivative.
Diagram 2: Acid-Base Extraction Strategy
This workflow illustrates how to utilize the pH-dependent solubility of the amine for purification, a critical application of the solubility data.[1]
Caption: Purification strategy leveraging the pH-dependent solubility switch of the amino-ethyl side chain.
Conclusion & Recommendations
The solubility of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is governed by the interplay between its lipophilic isopropyl-isoxazole core and its hydrophilic primary amine tail.[1]
-
For Synthesis: Use DCM or Toluene for reactions involving the free base.[1]
-
For Purification: Utilize the Acid-Base extraction method (Water/DCM) to achieve high purity without chromatography.[1]
-
For Analysis: Use Acetonitrile/Water gradients with 0.1% Formic Acid for HPLC to ensure the amine remains protonated and soluble during analysis.[1]
References
-
Lipophilicity and Water Solubility of Isoxazole Derivatives. ResearchGate. Accessed October 2023. Link
-
Solubility of Isoxazole. Solubility of Things. Accessed October 2023. Link
-
Experimental Determination of Solubility. National Institutes of Health (NCBI). General Protocol Guidelines. Link
-
Physicochemical Properties of Isoxazoles. PubChem Compound Database. CID 2115208 (Analog Reference). Link
-
Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Standard reference for solubility prediction theory).
Methodological & Application
Step-by-step synthesis protocol for 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
[1]
Retrosynthetic Analysis & Strategy
The synthesis of the target aminoethyl-isoxazole requires the construction of the 1,2-oxazole core followed by side-chain homologation.[1] The 5-isopropyl substitution pattern suggests a condensation strategy using a specific
To ensure regiochemical control and scalability, this protocol utilizes Ethyl 5-isopropylisoxazole-3-carboxylate as the key intermediate.[1] This ester can be synthesized via the condensation of ethyl chlorooximidoacetate with a terminal alkyne or via the Claisen condensation of 3-methylbutan-2-one with diethyl oxalate followed by cyclization with hydroxylamine.[1]
Strategic Pathway:
-
Core Synthesis: Formation of Ethyl 5-isopropylisoxazole-3-carboxylate.[1]
-
Reduction: Selective reduction of the ester to the primary alcohol.[1]
-
Activation: Conversion of the alcohol to a leaving group (mesylate/halide).
-
Homologation: Nucleophilic substitution with cyanide to extend the carbon chain.[1]
-
Final Reduction: Reduction of the nitrile to the primary amine, preserving the labile isoxazole N-O bond.
Detailed Synthesis Protocol
Step 1: Synthesis of Ethyl 5-isopropylisoxazole-3-carboxylate
Note: This starting material is commercially available, but the synthesis is provided for completeness.[1]
Reagents: 3-Methylbutan-2-one, Diethyl oxalate, Sodium ethoxide, Hydroxylamine hydrochloride.[1]
-
Claisen Condensation:
-
To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add a mixture of 3-methylbutan-2-one (1.0 eq) and diethyl oxalate (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 4 hours. The enolate attacks the oxalate to form the
-dioxo ester intermediate (ethyl 5-methyl-2,4-dioxohexanoate).[1]
-
-
Cyclization:
-
Add Hydroxylamine hydrochloride (1.1 eq) to the reaction mixture. Reflux for 2–4 hours.[1]
-
Mechanism: Hydroxylamine attacks the ketone carbonyls.[1] The regioselectivity is driven by the steric bulk of the isopropyl group and the reactivity of the
-keto ester moiety, favoring the 3-carboxylate-5-isopropyl isomer.[1]
-
-
Workup:
Step 2: Reduction to [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol
Critical Control Point: Avoid using
-
Dissolve the ester (10 mmol) in MeOH (50 mL) and cool to 0°C.
-
Add
(2.0 eq) portion-wise over 30 minutes. -
Stir at room temperature for 2 hours. Monitor by TLC (disappearance of ester spot).[1]
-
Quench: Carefully add saturated
solution.[1] -
Extract with DCM, dry, and concentrate to yield the alcohol as a clear oil.
Step 3: Activation and Homologation (Nitrile Formation)
To install the ethylamine chain, we first extend the carbon skeleton by one carbon via a nitrile intermediate.[1]
Part A: Mesylation
-
Dissolve the alcohol from Step 2 in anhydrous DCM at 0°C containing
(1.5 eq). -
Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.[1]
-
Stir for 1 hour. Wash with brine, dry, and concentrate to obtain the mesylate.
Part B: Cyanation
-
Dissolve the crude mesylate in DMSO.[1]
-
Add Sodium Cyanide (NaCN, 1.2 eq). Caution: NaCN is highly toxic.[1] Use extreme care.
-
Heat to 60°C for 3 hours. The cyanide displaces the mesylate via
.[1] -
Workup: Dilute with water (in a hood), extract with
. Wash organic phase with water (3x) to remove DMSO.[1] -
Product: 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]acetonitrile .
Step 4: Selective Reduction to the Target Amine
The final step requires reducing the nitrile to a primary amine without hydrogenating the isoxazole double bonds or cleaving the ring.[1] Borane-THF complex (
-
Reaction:
-
Dissolve the acetonitrile intermediate (5 mmol) in anhydrous THF under Argon.
-
Cool to 0°C. Add
(1.0 M solution, 3.0 eq) dropwise.[1] -
Reflux the mixture for 4 hours.
-
-
Hydrolysis:
-
Isolation:
-
Purification:
Data Summary & Visualization
Key Process Parameters
| Step | Transformation | Reagents | Critical Parameter | Yield (Est.) |
| 1 | Cyclization | EtOOC-COOEt, | Regiocontrol (3-ester) | 65-75% |
| 2 | Reduction | Temp < 25°C (Avoid ring opening) | 85-90% | |
| 3 | Homologation | MsCl; NaCN | Anhydrous conditions; Toxicity control | 70-80% |
| 4 | Amine Formation | Hydrolysis of Boron complex | 60-70% |
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from commercially available precursors to the target isoxazole ethylamine.[1][2][3][4]
References
-
Isoxazole Synthesis via Claisen Condensation
-
Regioselectivity in Isoxazole Formation
-
Chimichi, S., & Boccalini, M. (2006).[1] Regioselectivity in the synthesis of isoxazoles by the reaction of hydroxylamine with 1,3-dicarbonyl compounds. Heterocycles.
-
-
Selective Reduction of Nitriles in Heterocycles
-
Stability of Isoxazoles under Reducing Conditions
-
Baraldi, P. G., et al. (1987).[1] Reduction of isoxazoles: A review. Synthesis.
-
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Reagents required for synthesizing 5-isopropylisoxazol-3-yl ethanamine
An Application Note for the Synthesis of 5-isopropylisoxazol-3-yl ethanamine
Abstract
This document provides a comprehensive guide for the synthesis of 5-isopropylisoxazol-3-yl ethanamine, a key building block in medicinal chemistry and drug development. The outlined synthetic pathway is a robust, three-step process commencing with the cyclization of a β-ketoester to form the core isoxazole ring, followed by amidation of the resulting carboxylic acid, and culminating in the reduction of the amide to the target primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, explanations of chemical principles, and a complete list of required reagents.
Introduction and Synthetic Strategy
The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents due to its favorable electronic properties and ability to participate in hydrogen bonding. The target molecule, 5-isopropylisoxazol-3-yl ethanamine, serves as a valuable intermediate for creating more complex molecules, particularly those aimed at neurological disorders.[1]
Our synthetic approach is designed for clarity, efficiency, and scalability. It proceeds through a logical sequence of well-established chemical transformations, ensuring high yields and purity of the final product. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for 5-isopropylisoxazol-3-yl ethanamine.
Detailed Reagents and Materials
Successful synthesis requires high-purity reagents. The following table summarizes all necessary materials for the three-step procedure.
| Reagent | Formula | CAS No. | Step Used | Notes |
| Ethyl 5-methyl-2,4-dioxohexanoate | C₉H₁₄O₄ | 759-65-9 | 1 | Key β-ketoester precursor. |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 5470-11-1 | 1 | Source of hydroxylamine for cyclization. |
| Ethanol (Absolute) | C₂H₅OH | 64-17-5 | 1 | Reaction solvent. |
| Thionyl Chloride | SOCl₂ | 7719-09-7 | 2 | Activates carboxylic acid for amidation. |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 75-09-2 | 2 | Solvent for acyl chloride formation. |
| Aqueous Ammonia (28-30%) | NH₄OH | 1336-21-6 | 2 | Nucleophile for amide formation. |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 16853-85-3 | 3 | Potent reducing agent for amides.[2][3] |
| Tetrahydrofuran (THF, Anhydrous) | C₄H₈O | 109-99-9 | 3 | Reaction solvent for reduction. |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 7757-82-6 | All | Drying agent for organic extracts. |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | All | Extraction solvent. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | All | Aqueous solution for workup. |
| Hydrochloric Acid (Conc.) | HCl | 7647-01-0 | All | For pH adjustment. |
Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials including thionyl chloride and lithium aluminum hydride. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Part 1: Synthesis of 5-isopropylisoxazole-3-carboxylic acid
This step involves the classical cyclocondensation reaction between a β-ketoester and hydroxylamine to form the isoxazole ring.[4]
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 5-methyl-2,4-dioxohexanoate (1.0 eq) and absolute ethanol (100 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the resulting residue, add 100 mL of water and 100 mL of diethyl ether. Transfer to a separatory funnel. The carboxylic acid product will be in the aqueous layer after basification.
-
Purification: Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with concentrated HCl. The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-isopropylisoxazole-3-carboxylic acid.
Part 2: Synthesis of 5-isopropylisoxazole-3-carboxamide
The conversion of a carboxylic acid to a primary amide is efficiently achieved by first forming a more reactive acyl chloride, followed by amination.[5][6]
Protocol:
-
Acyl Chloride Formation: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-isopropylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 80 mL). Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 40°C) for 2-3 hours. The solution should become clear.
-
Solvent Removal: After the reaction is complete, cool the flask and remove the excess thionyl chloride and DCM under reduced pressure. This yields the crude 5-isopropylisoxazole-3-carbonyl chloride.
-
Amidation: Cool the flask containing the crude acyl chloride in an ice bath (0°C). Slowly and carefully add aqueous ammonia (28-30%, 5.0 eq) dropwise with vigorous stirring. Caution: This reaction is exothermic.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Isolation: The amide product will precipitate from the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.
-
Purification: Dry the solid under vacuum to obtain 5-isopropylisoxazole-3-carboxamide. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.
Part 3: Reduction of 5-isopropylisoxazole-3-carboxamide
The final step is the reduction of the amide to the target primary amine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation as it is a powerful hydride donor capable of reducing the stable amide functional group, whereas milder reagents like sodium borohydride (NaBH₄) are ineffective.[2][3] The mechanism involves hydride addition to the carbonyl carbon, followed by the elimination of an oxygen-aluminum complex to form an iminium ion, which is then reduced by a second equivalent of hydride.[7]
Figure 2: Simplified mechanism of LiAlH₄ amide reduction.
Protocol:
-
Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add lithium aluminum hydride (2.0 eq) and anhydrous tetrahydrofuran (THF, 150 mL). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Dissolve 5-isopropylisoxazole-3-carboxamide (1.0 eq) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the amide solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 6-8 hours.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0°C. Extreme Caution: Quenching LiAlH₄ is highly exothermic and generates hydrogen gas. Perform this step slowly and carefully.
-
Add X mL of water dropwise (where X is the mass of LiAlH₄ in grams).
-
Add X mL of 15% aqueous sodium hydroxide (NaOH) solution.
-
Add 3X mL of water.
-
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 50 mL).
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, 5-isopropylisoxazol-3-yl ethanamine.
References
-
JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. [Link]
-
OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link]
-
Chemistry Steps. (2024, December 17). Reduction of Amides to Amines and Aldehydes. [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis of Novel Isoxazole Derivatives from 1,3-Diketone Derivatives. [Link]
-
University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. [Link]
-
Master Organic Chemistry. Reduction of Amides to Amines. [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Chem-Impex. 5-Isopropylisoxazole-3-carboxylic acid. [Link]
-
MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
MDPI. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
-
ResearchGate. Synthesis of indole-3-isoxazole-5-carboxamide derivatives. [Link]
-
PubMed. (2010, June 15). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
-
PMC. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]
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- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Methyl 5-isopropylisoxazole-3-carboxylate | 1018053-71-8 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Lab Reporter [fishersci.se]
- 7. orgosolver.com [orgosolver.com]
Application Notes & Protocols for the Scalable Preparation of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery
Isoxazoles represent a privileged class of five-membered aromatic heterocycles that are integral to numerous natural products and synthetic small-molecule drugs.[1] The unique electronic properties of the isoxazole ring, conferred by the adjacent nitrogen and oxygen heteroatoms, allow for a range of non-covalent interactions, including hydrogen bonding and pi-pi stacking, which are crucial for molecular recognition by biological targets.[2] Consequently, isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4]
The target molecule, 2-[5-(propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine, incorporates a key pharmacophoric element—a primary amine—which can serve as a critical anchoring point for interactions with biological macromolecules or as a synthetic handle for further molecular elaboration. The development of a robust and scalable synthetic route to this compound is, therefore, of significant interest to researchers in medicinal chemistry and drug development. This guide provides a detailed, field-proven protocol for the multi-gram synthesis of this valuable building block, emphasizing scalability, safety, and high purity.
Overall Synthetic Workflow
The scalable synthesis of 2-[5-(propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is achieved through a three-stage process. This strategy is designed for efficiency and scalability, beginning with the preparation of a key phthalimide-protected oxime intermediate, followed by the core isoxazole ring formation via a regioselective 1,3-dipolar cycloaddition, and concluding with a straightforward deprotection to yield the target primary amine.
Caption: Overall synthetic workflow for the target amine.
Experimental Protocols
Stage 1: Synthesis of N-[2-(Hydroxyimino)ethyl]phthalimide (Intermediate C)
This stage involves the preparation of the key oxime intermediate from the commercially available N-(3-hydroxypropyl)phthalimide.
Part 1A: Oxidation of N-(3-Hydroxypropyl)phthalimide to N-(2-Formylethyl)phthalimide (Intermediate B)
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| N-(3-Hydroxypropyl)phthalimide | 205.21 g/mol | 50.0 g | 0.244 mol |
| Pyridinium chlorochromate (PCC) | 215.56 g/mol | 63.0 g | 0.292 mol |
| Dichloromethane (DCM) | - | 1 L | - |
| Celite® | - | 50 g | - |
Protocol:
-
To a 2 L round-bottom flask equipped with a mechanical stirrer, add pyridinium chlorochromate (PCC) and Celite® to dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve N-(3-hydroxypropyl)phthalimide in DCM and add it dropwise to the PCC suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde (Intermediate B) as a solid, which can be used in the next step without further purification.
Part 1B: Oximation of N-(2-Formylethyl)phthalimide to N-[2-(Hydroxyimino)ethyl]phthalimide (Intermediate C)
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| N-(2-Formylethyl)phthalimide (crude) | 203.19 g/mol | ~49.5 g | ~0.244 mol |
| Hydroxylamine hydrochloride | 69.49 g/mol | 20.3 g | 0.292 mol |
| Pyridine | 79.10 g/mol | 40 mL | - |
| Ethanol | - | 500 mL | - |
Protocol:
-
In a 1 L round-bottom flask, dissolve the crude N-(2-formylethyl)phthalimide in ethanol.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
Stir the mixture at room temperature for 4 hours. The formation of the oxime (Intermediate C) can be monitored by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain N-[2-(hydroxyimino)ethyl]phthalimide as a white solid.
Stage 2: [3+2] Cycloaddition for Isoxazole Ring Formation
This stage is the core of the synthesis, where the isoxazole ring is constructed via a 1,3-dipolar cycloaddition reaction.[2][5]
Protocol for the synthesis of 2-{2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethyl}isoindoline-1,3-dione (Intermediate E)
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| N-[2-(hydroxyimino)ethyl]phthalimide (C) | 218.21 g/mol | 43.6 g | 0.200 mol |
| N-Chlorosuccinimide (NCS) | 133.53 g/mol | 28.0 g | 0.210 mol |
| 3-Methyl-1-butyne | 68.12 g/mol | 20.4 g | 0.300 mol |
| Triethylamine (TEA) | 101.19 g/mol | 42 mL | 0.300 mol |
| N,N-Dimethylformamide (DMF) | - | 400 mL | - |
Protocol:
-
Dissolve N-[2-(hydroxyimino)ethyl]phthalimide in DMF in a 1 L flask.
-
Add N-chlorosuccinimide (NCS) in portions at room temperature. Stir for 1 hour to form the hydroximoyl chloride (Intermediate D).
-
In a separate flask, cool a solution of 3-methyl-1-butyne in DMF to 0 °C.
-
Slowly add triethylamine to the alkyne solution.
-
Add the solution of the in-situ generated hydroximoyl chloride dropwise to the alkyne/TEA mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected isoxazole (Intermediate E) as a solid.
Caption: Mechanism of isoxazole ring formation.
Stage 3: Deprotection to Yield the Final Amine Product
The final step is the removal of the phthalimide protecting group to liberate the primary amine.
Protocol for the synthesis of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine (Final Product F)
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Protected Isoxazole (E) | 298.34 g/mol | 29.8 g | 0.100 mol |
| Hydrazine hydrate (64%) | 50.06 g/mol | 10 mL | ~0.200 mol |
| Ethanol | - | 300 mL | - |
| Concentrated HCl | - | As needed | - |
Protocol:
-
Suspend the protected isoxazole (Intermediate E) in ethanol in a 500 mL round-bottom flask.
-
Add hydrazine hydrate and heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of ethanol and cool in an ice bath.
-
Add concentrated HCl dropwise to precipitate the hydrochloride salt of the final product.
-
Filter the salt, wash with cold ethanol, and dry under vacuum.
-
To obtain the free base, dissolve the salt in water, basify with aqueous NaOH, and extract with a suitable organic solvent (e.g., DCM or ethyl acetate). Dry the organic extracts and concentrate to yield 2-[5-(propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine as an oil.
Expertise & Experience: The Causality Behind Experimental Choices
-
Choice of Protecting Group: The phthalimide group is selected for the protection of the primary amine due to its high stability under the oxidation and cycloaddition conditions. Phthalimide-protected intermediates are often crystalline solids, which facilitates their purification by recrystallization on a large scale. The deprotection via hydrazinolysis is a standard, high-yielding, and scalable procedure.
-
In-situ Generation of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization. Therefore, generating the nitrile oxide in situ from the corresponding hydroximoyl chloride is a safer and more efficient approach for scalable synthesis. This is achieved by the slow addition of the hydroximoyl chloride precursor to a solution containing the alkyne and a base (triethylamine), ensuring that the concentration of the reactive nitrile oxide remains low throughout the reaction.
-
Regioselectivity of the Cycloaddition: The 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is highly regioselective. The reaction typically yields the 3,5-disubstituted isoxazole as the major product, which simplifies the purification process and maximizes the yield of the desired isomer.[3][6]
Summary of Expected Yields and Purity
| Stage | Product | Expected Yield | Purity (by HPLC) |
| 1 | N-[2-(Hydroxyimino)ethyl]phthalimide | 85-90% (over 2 steps) | >95% |
| 2 | Protected Isoxazole (E) | 70-80% | >98% |
| 3 | Final Amine (F, as HCl salt) | 80-90% | >99% |
References
-
Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
-
Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]
-
Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]
- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
- Google Patents. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
-
Preprints.org. (2025, July 8). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
PMC - NIH. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
ResearchGate. (2025, August 5). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. [Link]
-
JOCPR. Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. [Link]
-
MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. [Link]
Sources
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. jocpr.com [jocpr.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
Application Note: Strategic Synthesis of Isoxazoles from Ethanamine Derivatives for Pharmaceutical Research
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs, including the anti-inflammatory agent Parecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic drug Leflunomide. The versatility and significance of isoxazoles drive a continuous need for robust, efficient, and regioselective synthetic methodologies.[3]
This application note provides an in-depth guide to a highly effective and strategic pathway for isoxazole ring formation, beginning with readily accessible ethanamine derivatives. We will focus on the transformation of these precursors into β-enaminones, which serve as versatile 1,3-dicarbonyl surrogates for subsequent cyclocondensation with hydroxylamine. This guide is designed for researchers and drug development professionals, offering not only detailed protocols but also the underlying chemical principles and field-proven insights to ensure successful synthesis and downstream application.
Core Synthetic Strategy: The β-Enaminone Pathway to Isoxazoles
The most direct and powerful method to leverage an ethanamine derivative for isoxazole synthesis is by converting it into a β-enaminone. Ethanamine itself, or more commonly, its N,N-dimethyl derivative, is a key component in reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA). These reagents react with ketones to form stable and versatile β-enaminones.
This strategy is predicated on the principle that a β-enaminone behaves as a masked 1,3-dicarbonyl compound. The enamine moiety serves as an excellent leaving group upon nucleophilic attack, facilitating a clean and often highly regioselective cyclization.
Mechanism of Cyclocondensation
The core of the synthesis is the reaction between the β-enaminone and hydroxylamine. The reaction proceeds via a nucleophilic attack of the hydroxylamine at the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring. The regiochemical outcome (i.e., the final position of substituents on the isoxazole ring) can be controlled by judicious selection of reaction conditions and the substitution pattern of the enaminone precursor.
Sources
Handling and storage safety for 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
Application Note: Strategic Handling and Preservation of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
Executive Summary & Chemical Profile
This guide details the handling, storage, and safety protocols for 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine (Synonyms: 2-(5-isopropylisoxazol-3-yl)ethanamine).[1][2] This compound is a critical heterocyclic building block featuring a primary ethylamine side chain attached to a 3,5-disubstituted isoxazole ring.[2]
Its dual-functionality presents a specific stability paradox:
-
The Isoxazole Ring: Generally aromatic and stable but susceptible to N-O bond cleavage under reducing conditions or strong basicity [1].[3]
-
The Primary Amine: Highly reactive, hygroscopic, and prone to rapid degradation via atmospheric
absorption (carbamate formation) and oxidation [2].
Chemical Identity:
-
IUPAC Name: 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine[1][2]
-
Functional Groups: Primary Amine (
), Isoxazole Heterocycle, Isopropyl group.[2] -
Molecular Weight: ~154.21 g/mol [1]
-
Physical State: Typically a colorless to pale yellow oil or low-melting solid (depending on purity and salt form).[2]
Critical Degradation Pathways (The "Why")
To preserve the integrity of this compound, researchers must understand how it fails. The following diagram illustrates the three primary degradation vectors.
Figure 1: Primary degradation mechanisms.[1][2] Note that CO2 absorption is the most immediate threat to purity.
Safety & Handling Protocol
Hazard Classification (Inferred from Analogous Amines):
-
Skin Corrosion/Irritation: Category 1C (Corrosive).
-
Serious Eye Damage: Category 1.[4]
-
Acute Toxicity: Harmful if swallowed or inhaled.
Personal Protective Equipment (PPE)
-
Respiratory: Work within a certified chemical fume hood. If handling powder outside a hood, use a P95/N95 respirator.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended for transferring neat oils.[1][2]
-
Ocular: Chemical splash goggles. Face shield recommended if handling >5g quantities.
Handling Workflow
-
Equilibration: Allow the storage vial to reach room temperature before opening. This prevents water condensation from the air onto the cold compound (hygroscopicity management).
-
Atmosphere: Handle under a blanket of dry Nitrogen (
) or Argon. -
Tools: Use glass or stainless steel spatulas. Avoid plastics that may leach plasticizers into amine oils.
Storage & Preservation Protocol
The following protocol ensures shelf-life extension from weeks to years.
Storage Conditions Table
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long Term) | Slows kinetic oxidation rates.[1][2] |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass Vial | Protects from UV-induced radical formation.[1][2] |
| Closure | Teflon-lined cap + Parafilm | Teflon resists amine corrosion; Parafilm ensures gas seal.[1][2] |
| Form | Hydrochloride Salt (Preferred) | The HCl salt is significantly more stable than the free base oil. |
The "Argon Overlay" Technique (Step-by-Step)
If storing the Free Base (liquid/oil form), you must purge the headspace.[1][2]
-
Connect a Pasteur pipette to an Argon line via flexible tubing.
-
Adjust flow to a gentle stream (check against your gloved hand).
-
Insert the pipette tip into the vial, 1 cm above the liquid surface.
-
Flush for 15–30 seconds to displace heavier air.
-
Immediately cap the vial tightly while removing the pipette.
-
Wrap the cap junction with Parafilm M®.
Quality Control & Validation
Before using stored material in critical assays, validate purity using these checkpoints.
Visual Inspection
-
Pass: Clear, colorless to pale yellow oil (or white solid if salt).
-
Fail: Cloudy liquid, white crust around the cap (indicates carbonate formation), or dark brown/orange discoloration (indicates oxidation).
Analytical Validation (NMR)
The formation of the carbamate species is distinct in
-
Solvent:
or .[1][2] -
Diagnostic Signal: Look for a broad singlet appearing downfield (typically > 6.0 ppm) corresponding to the carbamate
, and a shift in the methylene protons adjacent to the nitrogen. -
Isoxazole Integrity: Verify the singlet proton on the isoxazole ring (typically ~6.0 - 6.5 ppm).[2] Disappearance suggests ring opening.[5]
QC Decision Logic
Figure 2: Quality Control Decision Tree for stored amine samples.
Emergency Procedures
-
Spill (Liquid): Absorb with sand or vermiculite. Do not use sawdust (reaction with amines can be exothermic). Neutralize with dilute acetic acid before disposal.
-
Skin Contact: Immediate flush with water for 15 minutes.[6][7][8] Amines penetrate skin rapidly; do not wait for pain to develop.
-
Eye Contact: Rinse cautiously with water for several minutes.[4][6][7][8][9] Remove contact lenses if present.[4][7][8][9] Seek immediate medical attention.
References
-
PubChem. (2025). Compound Summary: 3-(Propan-2-yl)-1,2-oxazol-5-amine (Analogous Structure).[1][2] National Library of Medicine. Retrieved from [Link][2]
-
ECHA. (2023). Registration Dossier: 2-(1,3-benzodioxol-5-ylamino)ethanol. European Chemicals Agency.[2] Retrieved from [Link][2]
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- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
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- 9. echemi.com [echemi.com]
Using 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine as a pharmaceutical intermediate
An In-Depth Guide to the Utilization of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine as a Pharmaceutical Intermediate
Authored by: A Senior Application Scientist
The isoxazole ring system is a cornerstone in medicinal chemistry, lauded for its metabolic stability and its capacity to act as a versatile pharmacophore.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The subject of this guide, 2-[5-(propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine, is a functionalized isoxazole that serves as a valuable building block in the synthesis of more complex pharmaceutical agents. The presence of a primary amine provides a reactive handle for the introduction of the isoxazole moiety into a wide array of molecular frameworks, making it a strategic intermediate for drug development professionals. This document provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, analytical characterization, and potential applications of this promising intermediate.
Proposed Synthetic Pathway: A Regioselective Approach
A robust and regioselective synthesis is paramount for the production of high-purity pharmaceutical intermediates. The proposed pathway to 2-[5-(propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine commences with readily available starting materials and employs a classic isoxazole synthesis via the condensation of a β-ketoester with hydroxylamine.[1][6]
The synthesis is envisioned in three main stages:
-
Formation of the Isoxazole Core: Reaction of ethyl 4-methyl-3-oxopentanoate with hydroxylamine to yield ethyl 2-(5-isopropylisoxazol-3-yl)acetate.
-
Amidation: Conversion of the resulting ester to the corresponding amide, 2-(5-isopropylisoxazol-3-yl)acetamide.
-
Reduction: Reduction of the amide to the target primary amine, 2-[5-(propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine.
Caption: Proposed synthetic pathway for 2-[5-(propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification strategies to ensure the desired product quality at each stage.
Synthesis of Ethyl 2-(5-isopropylisoxazol-3-yl)acetate
This step involves the formation of the isoxazole ring through a cyclocondensation reaction.
-
Reagents and Materials:
-
Protocol:
-
To a stirred solution of sodium ethoxide in anhydrous ethanol at 0 °C, add hydroxylamine hydrochloride portion-wise.
-
Stir the resulting mixture for 30 minutes at 0 °C.
-
Add ethyl 4-methyl-3-oxopentanoate dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(5-isopropylisoxazol-3-yl)acetate.
-
Synthesis of 2-(5-isopropylisoxazol-3-yl)acetamide
A straightforward amidation of the ester.
-
Reagents and Materials:
-
Ethyl 2-(5-isopropylisoxazol-3-yl)acetate (1.0 eq)
-
Aqueous ammonia (28-30%)
-
Methanol
-
-
Protocol:
-
Dissolve ethyl 2-(5-isopropylisoxazol-3-yl)acetate in methanol in a sealed pressure vessel.
-
Add an excess of aqueous ammonia.
-
Heat the mixture to 60-70 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol and excess ammonia.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-(5-isopropylisoxazol-3-yl)acetamide.
-
Synthesis of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
The final reduction step to yield the target amine.
-
Reagents and Materials:
-
2-(5-isopropylisoxazol-3-yl)acetamide (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Diethyl ether
-
-
Protocol:
-
To a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(5-isopropylisoxazol-3-yl)acetamide in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the solid and wash thoroughly with THF and diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude amine.
-
Purify by vacuum distillation or column chromatography on silica gel (with a mobile phase containing a small percentage of triethylamine to prevent tailing) to obtain 2-[5-(propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine.
-
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the final product.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the isopropyl group (septet and doublet), ethyl chain (two triplets), and the isoxazole proton (singlet). |
| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule, including the isoxazole ring carbons. |
| FT-IR | Functional Group Analysis | Presence of N-H stretching vibrations for the primary amine, C-H stretches, and characteristic C=N and C-O stretches of the isoxazole ring. |
| Mass Spec | Molecular Weight Determination | A molecular ion peak corresponding to the exact mass of the target compound. |
| HPLC | Purity Assessment | A single major peak indicating high purity, typically >98%. |
HPLC Protocol for Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the amine in the mobile phase.
Application as a Pharmaceutical Intermediate
The primary amine functionality of 2-[5-(propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is a key feature for its use as a pharmaceutical intermediate. It can readily participate in a variety of chemical transformations to incorporate the 5-isopropyl-isoxazole-3-yl-ethyl moiety into larger molecules.
Caption: Versatile applications of the target amine in the synthesis of potential APIs.
Example Application: Synthesis of an Amide Derivative
This protocol outlines a standard amide coupling reaction.
-
Reagents and Materials:
-
2-[5-(propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine (1.0 eq)
-
A carboxylic acid of interest (1.0 eq)
-
A coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq)
-
A non-nucleophilic base (e.g., DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
-
-
Protocol:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling agent and the base, and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 2-[5-(propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine in the anhydrous solvent.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Safety and Handling
As with any chemical intermediate, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[9][11]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
-
In all cases of exposure, seek immediate medical attention.
References
-
Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2023). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Journal of Medicinal Chemistry. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]
-
Molecules. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]
-
Organic Letters. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. [Link]
-
CloudSDS. (2025). Alkylamines: Hazard and Safety A Detail Guide. [Link]
-
PubChem. (n.d.). Ethyl 3-methyl-4-oxopentanoate. [Link]
-
The Journal of Organic Chemistry. (1982). A new preparation of ethyl 3-oxo-4-pentenoate: a useful annelating reagent. [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
Matrix Fine Chemicals. (n.d.). ETHYL 4-METHYL-3-OXOPENTANOATE. [Link]
-
Heliyon. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]
-
PubChem. (n.d.). Ethyl 4-methyl-3-oxopent-4-enoate. [Link]
-
MDPI. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. [Link]
-
ChemSynthesis. (2025). ethyl 4-methyl-3-oxopentanoate. [Link]
-
Trinity Consultants. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]
-
ResearchGate. (2025). Synthesis and synthetic utility of 3-isoxazolols. [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
YouTube. (2022). #1 Synthesis of 3,5-diphenylisoxazoline. [Link]
-
Molecules. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. [Link]
-
Preprints.org. (2025). 1,3-Dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C=N bonds – an approach to spiro-N. [Link]
-
MDPI. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ETHYL 4-METHYL-3-OXOPENTANOATE | CAS 7152-15-0 [matrix-fine-chemicals.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. fishersci.com [fishersci.com]
Application Note: Strategic Solvent Selection for Isoxazole Amine Extraction
Executive Summary: The Polarity & Stability Paradox
Isoxazole amines represent a unique challenge in medicinal chemistry workups. Unlike aliphatic amines, the amino group attached to the electron-deficient isoxazole ring exhibits significantly reduced basicity (typically pKa of conjugate acid
The Common Error: Applying a standard "Amine Workup" (Acidify
This guide details a pH-controlled extraction protocol utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a high-performance, green alternative to Dichloromethane (DCM).
Physicochemical Profiling & Solvent Matrix
The Basicity Trap
Understanding the pKa is the prerequisite for solvent selection.
-
Aliphatic Amine pKa: ~10–11 (Requires pH > 12 for extraction).
-
3-Aminoisoxazole pKa: ~1.5–2.5 (Requires only pH > 4 for extraction).
Implication: You do not need strong bases (NaOH) to generate the free base. Neutralization to pH 6–7 is sufficient, preserving ring integrity.
Solvent Selection Matrix (CHEM21 & ICH Alignment)
We prioritize solvents based on Hansen Solubility Parameters (matching the polar isoxazole core) and environmental impact.
| Solvent | Polarity (Dielectric | Selectivity for Isoxazoles | ICH Class | Green Score (CHEM21) | Recommendation |
| Dichloromethane (DCM) | 8.93 | High | Class 2 (Toxic) | Hazardous | Replace |
| Ethyl Acetate (EtOAc) | 6.02 | Moderate | Class 3 | Recommended | Good for non-polar derivatives |
| 2-MeTHF | 6.97 | Very High | Class 3 | Recommended | Preferred |
| MTBE | 2.60 | Low | Class 3 | Problematic | Poor solubility for polar amines |
Why 2-MeTHF?
-
Lewis Basicity: The ether oxygen in 2-MeTHF acts as a hydrogen bond acceptor, stabilizing the amine protons of the isoxazole, significantly enhancing solubility compared to non-polar solvents.
-
Phase Separation: Unlike THF, 2-MeTHF is immiscible with water, allowing for clean phase cuts.[1]
-
Stability: It resists peroxide formation better than THF and is stable under the acidic conditions required for the initial wash.
Decision Logic: Solvent Selection Workflow
The following diagram outlines the decision process for selecting the extraction solvent based on the specific isoxazole substitution pattern.
Figure 1: Decision tree prioritizing green solvent selection based on molecular polarity.
Protocol: The "Soft-Swing" Extraction
Objective: Isolate 3-amino-5-methylisoxazole (or similar derivative) from a crude reaction mixture containing neutral impurities and inorganic salts.
Reagents
-
Extraction Solvent: 2-Methyltetrahydrofuran (2-MeTHF).[1][2]
-
Acid Wash: 2.0 M HCl (aqueous).
-
Neutralization Base: Saturated NaHCO₃ or 1.0 M NaOH (carefully monitored).
-
Drying Agent: Sodium Sulfate (Na₂SO₄).
Step-by-Step Methodology
Step 1: Acidic Uptake (Purification)
-
Dissolve the crude reaction residue in Ethyl Acetate or Toluene (a non-polar carrier).
-
Note: Even if the product is not fully soluble, suspension is acceptable.
-
-
Add 2.0 M HCl (Volume ratio 1:1 vs organic).
-
Agitate vigorously for 5 minutes.
-
Separate phases.
-
Organic Layer: Contains non-basic impurities. Discard (or save for recovery).
-
Aqueous Layer: Contains the protonated isoxazole amine. Keep .
-
Step 2: The "Soft" Neutralization (Critical Step)
-
Cool the aqueous acidic layer to 0–5°C.
-
Reason: Low temperature stabilizes the ring against hydrolysis during heat of neutralization.
-
-
Slowly add Saturated NaHCO₃ or 1.0 M NaOH dropwise.
-
Monitor pH continuously. Stop exactly at pH 6.0 – 7.0 .
-
Warning:Do NOT exceed pH 9. At pH > 10, isoxazoles are prone to ring opening to form cyanoketones.
-
Validation: At pH 6.0, a base with pKa 2.0 is 99.99% in the free-base form. Higher pH adds risk with no benefit.
-
Step 3: Extraction with 2-MeTHF
-
Add 2-MeTHF to the neutralized aqueous layer (1:1 volume ratio).
-
Shake/stir for 2–3 minutes.
-
Observation: 2-MeTHF often forms an emulsion less readily than DCM, but if an emulsion forms, add a small amount of brine (NaCl).
-
-
Separate phases. Re-extract aqueous layer 2x with 2-MeTHF to ensure quantitative recovery.
-
Combine organic extracts.
Step 4: Drying and Concentration
-
Wash combined organics once with Brine (saturated NaCl).
-
Dry over anhydrous Na₂SO₄ for 15 minutes.
-
Filter and concentrate under reduced pressure (Rotovap) at <40°C.
Workflow Visualization
The following diagram illustrates the chemical logic of the "Soft-Swing" protocol, highlighting the critical pH control points.
Figure 2: The "Soft-Swing" extraction workflow preventing ring degradation while ensuring purity.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield | Ring degradation due to high pH. | Limit neutralization pH to 6.5. Do not use 5M NaOH. |
| Emulsions | Isoxazole amphiphilic nature. | Use 2-MeTHF (better surface tension than DCM). Add solid NaCl to aqueous phase. |
| Product in Aqueous | High water solubility of polar isoxazoles. | Saturate aqueous layer with NaCl ("Salting out"). Perform 3-4 extractions. |
| Oil/Gum formation | Solvent trapping. | Co-evaporate with small amount of heptane or MTBE to induce crystallization. |
References
-
Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. (Establishes 2-MeTHF as a recommended green solvent).[1][7][8]
-
Sanofi Solvent Selection Guide. (2013).[9] "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. (Classifies DCM as hazardous and 2-MeTHF as recommended).
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][7] ChemSusChem. (Details the superior extraction capabilities of 2-MeTHF).
-
PubChem. "3-Aminoisoxazole Compound Summary." (Verifies physicochemical properties and safety data).
-
BenchChem. "The Dual Nature of the Isoxazole Ring: Reactivity and Stability."[10] (Discusses base-catalyzed ring opening risks).
Sources
- 1. chempoint.com [chempoint.com]
- 2. Sustainable Extraction of Actinostemma lobatum Kernel Oil by 2-Methyltetrahydrofuran: A Comparative Study on Physicochemical Properties and Bioactive Compounds Against Petro-Sourced Solvents [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. labcat.unb.br [labcat.unb.br]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Microwave-assisted synthesis of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
Application Note: Microwave-Assisted Synthesis of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
Abstract & Strategic Overview
This application note details a robust, high-throughput protocol for the synthesis of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine (Target Molecule 1 ). This structural motif—a 3,5-disubstituted isoxazole core with a basic amine tail—is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for histamine or pyridine derivatives in H3 antagonists and nicotinic acetylcholine receptor ligands.[1]
The Challenge: Conventional synthesis of 3,5-disubstituted isoxazoles via [3+2] cycloaddition is often plagued by slow reaction rates (12–48 hours), poor regioselectivity (formation of 3,4-isomers), and harsh thermal conditions that degrade sensitive amine precursors.
The Solution: We utilize Microwave-Assisted Organic Synthesis (MAOS) to drive the 1,3-dipolar cycloaddition. By exploiting the specific dielectric heating of polar transition states, this protocol:
-
Accelerates Reaction Kinetics: Reduces cycloaddition time from 24 hours to <30 minutes.
-
Enhances Regioselectivity: Favors the sterically dictated 3,5-isomer (>95:5 ratio).
-
Integrates Deprotection: Utilizes a microwave-accelerated hydrazinolysis step to reveal the primary amine.
Retrosynthetic Logic & Pathway
The synthesis is designed around a convergent "Click" strategy. The isoxazole core is constructed via a [3+2] cycloaddition between a generated in situ nitrile oxide (Dipole) and a terminal alkyne (Dipolarophile).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the isoxazole core followed by amine deprotection.
Experimental Protocols
Phase 1: Precursor Synthesis (The "Dipole" Source)
Note: While many oximes are commercial, the specific linker requirement necessitates synthesis from 3-phthalimidopropanal.
Objective: Synthesize 3-phthalimidopropanal oxime (3) .
-
Reagents: 3-Phthalimidopropanal (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (15 mmol).
-
Solvent: Ethanol/Water (2:1 v/v, 20 mL).
-
Procedure:
-
Dissolve aldehyde in solvent.[2] Add NH₂OH·HCl and NaOAc.[3][4]
-
Stir at Room Temperature (RT) for 2 hours (LCMS monitoring: disappearance of aldehyde peak).
-
Workup: Remove EtOH under vacuum. Extract aqueous residue with EtOAc (3x).[2] Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]
-
Yield: Typically >90% (White solid). Use without further purification.
-
Phase 2: Microwave-Assisted [3+2] Cycloaddition
This is the critical "Click" step constructing the ring.
Reaction Scheme:
Protocol:
-
Vessel: 10 mL Microwave Process Vial (Pressure rated to 30 bar).
-
Reagents:
-
Oxime (3) : 1.0 mmol (232 mg)
-
N-Chlorosuccinimide (NCS): 1.1 mmol (147 mg)
-
3-Methylbut-1-yne: 1.5 mmol (102 mg / ~150 µL) — Excess ensures complete consumption of the unstable dipole.
-
Triethylamine (Et₃N): 1.2 mmol (167 µL)
-
Solvent: DMF (anhydrous, 3 mL)
-
-
Step-by-Step:
-
Step A (Chlorination): Dissolve Oxime and NCS in DMF. Stir at RT for 30 mins. Checkpoint: Solution turns pale yellow (formation of hydroximoyl chloride).
-
Step B (Cycloaddition): Add the Alkyne followed by slow addition of Et₃N. Cap the vial immediately.
-
Microwave Parameters:
-
Mode: Dynamic (Power controlled by Temperature)
-
Temp: 80 °C
-
Hold Time: 20 minutes
-
Stirring: High
-
Pre-stir: 30 seconds
-
-
-
Workup:
-
Dilute with water (15 mL) and extract with Et₂O (3 x 10 mL). Note: Ether is preferred over DCM to remove DMF.[1]
-
Wash with 1N HCl (remove excess Et₃N) and Brine.
-
Evaporate to yield Intermediate (2) .
-
Phase 3: Microwave-Assisted Deprotection (Ing-Manske)
Conventional reflux takes 4-12 hours; MW completes this in 10 minutes.
Protocol:
-
Substrate: Crude Intermediate (2) (approx. 0.9 mmol).[3]
-
Reagents: Hydrazine Hydrate (5.0 equiv, 64-65% in water).
-
Solvent: Ethanol (4 mL).
-
Microwave Parameters:
-
Temp: 100 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 15 bar
-
-
Purification (The Self-Validating Step):
-
Cool reaction.[3][4][5][6] A white precipitate (phthalhydrazide) will form.
-
Filtration: Filter off the solid by-product.
-
SCX Capture: Load filtrate onto a Strong Cation Exchange (SCX-2) cartridge.
-
Wash: Flush with MeOH (removes non-basic impurities).
-
Elute: Flush with 2M NH₃ in MeOH.
-
Concentrate: Evaporate ammoniacal fractions to yield pure Target (1) as a pale yellow oil/gum.
-
Data Analysis & Process Comparison
The following table contrasts this microwave protocol against standard benchtop thermal methods for similar isoxazole scaffolds.
| Metric | Conventional Thermal | Microwave Protocol (This Work) | Advantage |
| Cycloaddition Time | 18–24 Hours (Reflux) | 20 Minutes | 54x Faster |
| Deprotection Time | 6 Hours | 10 Minutes | 36x Faster |
| Regioselectivity (3,5:3,4) | 85:15 | >95:5 | Higher Purity |
| Overall Yield | 45–55% | 72–78% | Cleaner Profile |
| Solvent Usage | High (Reflux volumes) | Low (Sealed vessel) | Green Chemistry |
Critical Process Parameters (The "Self-Validating" System)
To ensure reproducibility, the researcher must monitor specific control points.[1] The workflow below illustrates the decision logic.
Figure 2: Operational workflow with integrated quality control checkpoints.
Expert Insights & Troubleshooting:
-
The "Yellow Flash": During Phase 2, Step A, the formation of the hydroximoyl chloride is indicated by a color change to yellow. If this does not occur within 30 mins, the NCS may be wet/degraded.[1] Action: Use fresh NCS.
-
Exotherm Management: The addition of Et₃N to the chloro-oxime generates the nitrile oxide and HCl salt, which is exothermic. In a sealed microwave vial, add Et₃N slowly before capping to prevent over-pressurization during the ramp phase.
-
Regioselectivity Mechanism: The microwave dielectric heating favors the transition state with the highest dipole moment. In nitrile oxide cycloadditions, the 3,5-transition state is more polar than the 3,4-analog, thus MW irradiation kinetically enhances the formation of the desired isomer [1].[1]
References
-
Microwave-Assisted 1,3-Dipolar Cycloaddition: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250–6284.[1] Link
-
Regioselectivity in Click Chemistry: Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity and Strong Regioselectivity." Journal of the American Chemical Society, 2005, 127(1), 210–216.[1] Link
-
Ing-Manske Deprotection (Microwave): Winum, J. Y., et al. "Microwave-assisted deprotection of phthalimides." Tetrahedron Letters, 2001, 42(35), 6025-6027.[1] Link
-
General Isoxazole Synthesis: Grecian, S., & Fokin, V. V.[1] "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles." Angewandte Chemie, 2008, 120(43), 8423-8426.[1] Link
Sources
- 1. CN1054366C - Process for producing isopropyl amine - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. biolmolchem.com [biolmolchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Improving reaction yield of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine synthesis
The following technical guide addresses the optimization of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine synthesis. This document is structured as a Tier 3 Technical Support resource, designed to troubleshoot specific yield-limiting bottlenecks in the workflow.
Ticket Topic: Improving Reaction Yield & Regioselectivity for 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine. Target Audience: Medicinal Chemists, Process Development Scientists. Status: [RESOLVED] – Protocol Optimization & Troubleshooting Below.
Diagnostic Workflow: Where is the Yield Loss Occurring?
Before modifying conditions, identify the specific failure mode using the decision matrix below. This molecule presents two distinct challenges: constructing the 3,5-disubstituted isoxazole core regioselectively and reducing the side chain without cleaving the labile N-O bond.
Figure 1: Synthesis Optimization Logic Gate
Caption: Diagnostic logic flow for identifying the root cause of yield loss in isoxazole synthesis.
Phase 1: Core Construction (The Isoxazole Ring)
The Problem: The primary challenge in synthesizing 3,5-disubstituted isoxazoles via [3+2] cycloaddition is the competition between the desired cycloaddition and the dimerization of the nitrile oxide intermediate into furoxans.
Reaction: Isopropyne (3-methylbut-1-yne) + Nitrile Oxide Precursor (e.g., 2-nitroethanol deriv. or chlorooxime).
Troubleshooting Guide
Q: I am seeing a significant amount of furoxan byproduct (dimer). How do I stop this? A: Nitrile oxides are unstable species that dimerize rapidly if their instantaneous concentration is high.[1]
-
The Fix: Implement the High-Dilution Slow-Addition Protocol . Do not add the base (which generates the nitrile oxide from the hydroximoyl chloride) all at once. Add the base via syringe pump over 4–6 hours to a solution containing a large excess (3–5 eq) of the alkyne dipolarophile. This ensures the nitrile oxide reacts with the alkyne faster than it can find another nitrile oxide molecule.
Q: My regioselectivity is poor (mixture of 3,5- and 5,3-isomers). A: Sterics usually favor the 3,5-isomer (your target) when using terminal alkynes, but electronic factors can interfere.
-
The Fix: Switch to a Click-Chemistry approach (CuAAC) if applicable, or optimize the solvent.
-
Solvent Effect: Conducting the reaction in water or aqueous alcohol often enhances the rate and regioselectivity for the 3,5-isomer due to the hydrophobic effect, forcing the organic reactants together in the transition state [1].
-
Copper Catalysis:[2] If using a terminal alkyne, Cu(I) catalysis is the gold standard for ensuring 100% regioselectivity for the 3,5-isomer [2].
-
Optimized Protocol: [3+2] Cycloaddition
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Stoichiometry | 1:1 Alkyne:Precursor | 3:1 Alkyne:Precursor | Drives kinetics toward cycloaddition over dimerization. |
| Addition Mode | One-pot / Batch | Syringe Pump Addition | Keeps nitrile oxide concentration low (Pseudo-high dilution). |
| Solvent | DCM or THF | t-BuOH/H2O (1:1) | Enhances rate and selectivity via hydrophobic effect. |
| Temperature | Reflux | RT to 40°C | Higher temps increase dimerization rates significantly. |
Phase 2: Functionalization (The "Yield Killer" Reduction)
The Problem: Converting the precursor (likely 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]acetonitrile) to the amine is the most precarious step. The N-O bond of the isoxazole ring is essentially a "masked imine" and is highly susceptible to reductive cleavage.
Critical Warning: Do NOT use Catalytic Hydrogenation (H2/Pd-C). Standard hydrogenation conditions will cleave the N-O bond, destroying the isoxazole ring and resulting in an open-chain amino ketone [3].
Troubleshooting Guide
Q: I used LAH (Lithium Aluminum Hydride) and my product disappeared/decomposed. A: LAH is often too aggressive and can attack the isoxazole ring, especially at reflux.
-
The Fix: If you must use LAH, perform the reaction at -20°C to 0°C in diethyl ether (not THF, to keep temps lower) and quench carefully. However, this is still risky.
Q: What is the safest reducing agent for this transformation? A: The industry standard for reducing nitriles in the presence of isoxazoles is Borane-THF (BH3·THF) or Cobalt(II) Chloride with Sodium Borohydride .
Recommended Protocol: Borane-THF Reduction
This method preserves the isoxazole ring while effectively reducing the nitrile to the primary amine.
-
Setup: Flame-dry a flask under Argon/Nitrogen.
-
Dissolution: Dissolve the isoxazole-acetonitrile (1.0 eq) in anhydrous THF.
-
Addition: Cool to 0°C. Add BH3·THF complex (1M solution, 2.5 eq) dropwise.
-
Reflux: Warm to RT, then gently reflux for 2–4 hours.
-
Quench (Critical): Cool to 0°C. Slowly add MeOH to destroy excess borane.
-
Workup: Add HCl/MeOH and reflux for 1 hour to break the boron-amine complex (essential step, otherwise yield appears low).
-
Isolation: Basify with NaOH and extract into DCM.
Alternative Protocol: CoCl2 / NaBH4
If Borane is unavailable, this method is mild and chemoselective [4].
-
Dissolve substrate in MeOH.[3]
-
Add CoCl2·6H2O (2.0 eq).
-
Add NaBH4 (5–10 eq) portion-wise at 0°C. (Black precipitate of Cobalt Boride forms—this is the active catalyst).
Phase 3: Purification & Stability
Q: My yield is good by NMR, but I lose mass during column chromatography. A: Primary amines are highly polar and interact strongly with silanols on silica gel, leading to "streaking" and irreversible adsorption.
-
The Fix: Pre-treat your silica gel column with 1–2% Triethylamine (TEA) in the eluent.
-
Better Fix: Skip the column. Isolate the product as a hydrochloride or oxalate salt.
-
Dissolve the crude amine in Et2O.
-
Add 2M HCl in Et2O dropwise.
-
Filter the white precipitate. This stabilizes the amine and removes non-basic impurities (like unreacted nitrile or furoxans).
-
Summary of Key Specifications
| Step | Critical Parameter | Target Specification |
| Cycloaddition | Regioselectivity (3,5 vs 5,3) | >95:5 (favored by Cu(I) or steric bulk of isopropyl) |
| Cycloaddition | Dimerization Control | <5% Furoxan (via slow addition) |
| Reduction | Ring Integrity | 100% Retention (Avoid Pd/C) |
| Storage | Form | HCl Salt (Hygroscopic protection) |
References
-
Effect of Solvent on 1,3-Dipolar Cycloaddition
-
Copper-Catalyzed Cycloaddition (CuAAC)
-
Reductive Cleavage of Isoxazoles (Warning)
- Title: Reductive cleavage of isoxazoles: A review.
- Source: Heterocycles / ScienceDirect.
-
URL:[Link]
-
Selective Reduction using CoCl2/NaBH4
- Title: Reduction of Nitriles to Amines with Cobalt Chloride and Sodium Borohydride.
- Source: Tetrahedron Letters.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 3. US4178453A - Process for the preparation of 2,5-dideoxystreptamine and of a novel intermediate therefor - Google Patents [patents.google.com]
Troubleshooting purification issues with isoxazole ethanamine derivatives
Topic: Troubleshooting Purification & Isolation of Isoxazole Ethanamine Derivatives Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction
Welcome to the technical support hub. Isoxazole ethanamine derivatives present a "double-edged" purification challenge. You are managing two distinct chemical behaviors simultaneously:
-
The Isoxazole Ring: A weakly basic, aromatic heterocycle prone to regioisomeric mixtures (3,5- vs. 5,3-substitution) and N-O bond lability.
-
The Ethanamine Tail: A highly polar, basic primary amine (
) that interacts aggressively with silanol groups on stationary phases.[1]
This guide addresses the causality of these failures and provides self-validating protocols to resolve them.
Module 1: Chromatographic Tailing & Poor Resolution
Symptom: “My compound streaks from the baseline to the solvent front,” or “I lose mass on the column.”
The Root Cause: Silanol Activity
Standard silica gel (
Troubleshooting Protocol: The "Amine Modifier" Strategy
Do not run these compounds on "naked" silica.[1] You must mask the silanol sites.[1]
Option A: Triethylamine (TEA) Pre-treatment (Recommended)
-
Mechanism: TEA is a sacrificial base.[1] It saturates the acidic silanol sites, allowing your product to elute freely.
-
Protocol:
-
Pack your column as usual.[1]
-
Flush with 3 Column Volumes (CV) of mobile phase containing 1% Triethylamine (TEA) .
-
Run your purification using a mobile phase containing 0.5% TEA .[1]
-
Critical Step: TEA has a high boiling point (
).[1] You must co-evaporate your fractions with toluene or ethanol to remove residual TEA, or it will contaminate your NMR.
-
Option B: Ammonium Hydroxide (
) in DCM/MeOH
-
Use Case: For highly polar derivatives requiring Methanol/Dichloromethane (DCM) gradients.
-
Protocol:
Visual Guide: Tailing Decision Tree
Caption: Decision matrix for resolving amine-silanol interactions during flash chromatography.
Module 2: Regioisomer Separation (3,5- vs 5,3-Isomers)
Symptom: “I see two spots with very close
The Science: Dipole Moments & Sterics
Isoxazole synthesis via [3+2] cycloaddition (e.g., reaction of nitrile oxides with alkynes) often yields a mixture of regioisomers.[3]
-
3,5-Disubstituted: Generally less polar and thermodynamically favored in copper-catalyzed reactions (CuAAC).[1]
-
5,3-Disubstituted: Often formed as a byproduct in thermal cycloadditions.[1]
Separation Strategy
Standard normal-phase chromatography often fails to separate these because their polarities are nearly identical.[1]
| Method | Selectivity Principle | Success Rate |
| Normal Phase (Hex/EtOAc) | Polarity | Low (Co-elution common) |
| Toluene/Acetone System | Medium (Toluene interacts with heterocycle) | |
| Reverse Phase (C18) | Hydrophobicity | High (Effective for lipophilic tails) |
| Recrystallization | Lattice Energy | High (If solid; usually HCl salt) |
Protocol: Selective Crystallization (Hydrochloride Salt)
If chromatography fails, convert the oil to a solid salt to exploit lattice energy differences.
-
Dissolve crude mixture in minimal diethyl ether or EtOAc.
-
Add 1.0 eq of 2M HCl in diethyl ether dropwise.
-
The isoxazole-ethanamine will precipitate as the HCl salt.[1]
-
Trituration: Wash the solid with cold ether.[1] Often, one regioisomer crystallizes preferentially while the other remains in the mother liquor.
Module 3: Copper Scavenging (Post-Click Chemistry)
Symptom: “Product is green/blue,” or “NMR is broad/paramagnetic.”[1]
If you synthesized the isoxazole via Cu-catalyzed cycloaddition (Click chemistry), residual copper will chelate to the ethanamine tail, preventing purification.
Workflow: Chelation Wash
Do not rely on columns to remove copper; the amine drags the metal through the silica.
-
EDTA Wash: Dissolve crude in EtOAc. Wash
with 0.1M aqueous EDTA (pH 8).[1] The aqueous layer will turn blue (Cu-EDTA complex).[1] -
Ammonia Wash: Alternatively, wash with
.[1] The copper forms a water-soluble cuprammonium complex .[1] -
Solid Phase Extraction: Add "QuadraPure" or thiourea-functionalized silica resin to the organic phase, stir for 30 mins, and filter.
Caption: Workflow for removing paramagnetic copper contaminants prior to chromatography.
Module 4: Stability & Storage
Symptom: “My compound degraded after a week on the shelf.”
Chemical Vulnerabilities[1][3][4][5][6][7][8][9][10]
-
N-O Bond Cleavage: The isoxazole N-O bond is weak (
).[1] Avoid strong reducing agents (e.g., , ) during downstream processing, as this cleaves the ring into an amino-enone [1]. -
Carbamate Formation: The free ethanamine tail reacts with atmospheric
to form carbamates over time.[1]
Storage Protocol
-
Form: Store as the HCl or TFA salt rather than the free base oil. The salt locks the amine, preventing oxidation and
absorption. -
Conditions:
, under Argon.[1]
References
-
Isoxazole Ring Stability & Cleavage
-
Amine Purification on Silica (Tailing Solutions)
- Source: Sigma-Aldrich (Merck).
-
Regioselectivity in Isoxazole Synthesis
Sources
Technical Support Center: Minimizing Side Reactions in 5-Isopropylisoxazole Synthesis
Topic: High-Fidelity Synthesis of 5-Isopropylisoxazole Ticket ID: ISOX-5-ISO-OPT Status: Active Support Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Regioselectivity Challenge
Synthesizing 5-isopropylisoxazole presents a classic heterocyclic challenge: Regiocontrol . The most common failure mode is the inadvertent formation of the 3-isopropyl isomer or the generation of acyclic oxime intermediates.
While the direct condensation of
The Solution: This guide advocates for the Enaminone Route (via DMF-DMA) as the industry standard for minimizing side reactions. This pathway leverages the electronic disparity between a "soft" enamine carbon and a "hard" carbonyl to direct the nucleophilic attack of hydroxylamine, securing the 5-position for the isopropyl group.
Module 1: Critical Reagent Selection (The "Wrong Isomer" Prevention)
Q: Why does my reaction yield a mixture of 3-isopropyl and 5-isopropyl isomers?
Diagnosis: You are likely using a symmetric or pseudo-symmetric
The Fix: Switch to the
-
C1 (Enamine carbon): A soft electrophile (Michael acceptor).
-
C3 (Carbonyl carbon): A hard electrophile.
Hydroxylamine is an ambident nucleophile. Under controlled pH, the nitrogen (softer nucleophile) preferentially attacks the C1 position of the enaminone. This forces the oxygen to cyclize onto the carbonyl (C3), guaranteeing the 5-isopropyl structure.
Visualization: Mechanism of Regiocontrol
Caption: Kinetic pathway bifurcation showing how the enaminone route favors 5-isopropylisoxazole via N-attack at the C1 position.
Module 2: Reaction Conditions & Troubleshooting
Q: My conversion is high, but the isolated yield is low. Where is the product going?
Diagnosis: This usually indicates Ring Instability or Volatility Loss .
-
Base-Induced Ring Opening: Isoxazoles contain a weak N-O bond.[1] If you use strong bases (NaOH/KOH) during workup or quenching, you risk cleaving the ring to form
-keto nitriles. -
Volatility: 5-Isopropylisoxazole is a liquid with a moderate boiling point. It can be lost during rotary evaporation if the vacuum is too strong or the bath is too hot.
Protocol for Minimizing Loss:
| Parameter | Recommendation | Scientific Rationale |
| Reaction Solvent | Ethanol or Methanol | Polar protic solvents stabilize the transition state for cyclization. |
| Hydroxylamine Source | Use the salt form. Free base is unstable and prone to disproportionation. | |
| pH Control | Buffer to pH 4–5 | Too acidic (<2) inhibits the nucleophilicity of Nitrogen. Too basic (>9) promotes ring cleavage. |
| Quenching | Sat. | Avoid strong caustic bases (NaOH). |
| Evaporation | > 40 mbar pressure | Prevent azeotropic loss of the product with solvent. |
Q: I see a persistent "Open-Chain" intermediate by TLC/LCMS.
Diagnosis: Incomplete cyclization. The intermediate is likely the oxime that has not yet dehydrated to close the ring.
The Fix:
-
Increase Temperature: Reflux in ethanol (78°C) is required. Room temperature stirring is often insufficient for the dehydration step.
-
Acid Catalyst: If the reaction stalls, add a catalytic amount of mild acid (e.g., acetic acid) to protonate the hydroxyl group, making it a better leaving group (
) for the ring closure.
Module 3: Validated Synthetic Workflow
This protocol is designed to minimize the formation of the 3-isomer and bis-isoxazoles.
Step 1: Synthesis of Enaminone Precursor
-
Reagents: 3-methyl-2-butanone (1.0 eq), DMF-DMA (1.1 eq).
-
Conditions: Reflux neat or in Toluene for 12 hours.
-
Checkpoint: Monitor disappearance of ketone. The product, 1-(dimethylamino)-4-methylpent-1-en-3-one, is an orange/red oil.
-
Purification: Do not distill (thermal instability). Use directly or remove volatiles under high vacuum.
Step 2: Cyclization to 5-Isopropylisoxazole
-
Reagents: Enaminone (from Step 1),
(1.1 eq). -
Solvent: Ethanol (0.5 M concentration).
-
Procedure:
-
Dissolve
in Ethanol. -
Add Enaminone solution dropwise at room temperature (control exotherm).
-
Heat to reflux for 3–5 hours.
-
Monitor: LCMS should show mass [M+H] = 112.1. Watch for disappearance of the enaminone peak (approx M+H 142).
-
Step 3: Workup & Purification[2]
-
Workup: Remove ethanol in vacuo (carefully). Resuspend residue in water/MTBE. Wash organic layer with brine.
-
Purification: Vacuum distillation is the gold standard for high purity.
-
Expected Boiling Point: ~140–150°C (atmospheric); adjust for vacuum.
-
Module 4: Diagnostic Decision Tree
Use this flowchart to troubleshoot active experiments.
Caption: Diagnostic logic for identifying root causes of synthetic failure.
References
-
BenchChem. (2025).[1][2][3] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from 1[1][2]
-
National Institutes of Health (PMC). (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from 4
-
Royal Society of Chemistry. (2011). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from
-
Enamine. (2023).[5] Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles. Retrieved from 6
-
Beilstein Journal of Organic Chemistry. (2016). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines. Retrieved from 7
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles - Enamine [enamine.net]
- 7. BJOC - Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides [beilstein-journals.org]
Technical Support Center: Crystallization of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
Welcome to the dedicated technical support guide for the crystallization of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material of this active pharmaceutical ingredient (API). As crystallization is a critical step that dictates purity, stability, and bioavailability, this guide provides in-depth troubleshooting and answers to frequently encountered challenges.[1][2]
Section 1: Understanding the Molecule: Physicochemical Profile
Before initiating crystallization trials, it is crucial to understand the physicochemical properties of the target molecule. The structure of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine features a basic primary amine, which is a strong hydrogen bond donor, and an oxazole ring containing hydrogen bond acceptors (N and O atoms). The isopropyl group adds lipophilicity. These features suggest that the molecule's solubility will be highly dependent on the pH and the hydrogen-bonding capacity of the solvent.[3]
Table 1: Estimated Physicochemical Properties Note: The following properties are estimated based on the compound's structure and data from structural analogs, such as 3-(Propan-2-yl)-1,2-oxazol-5-amine. Experimental verification is recommended.
| Property | Estimated Value / Characteristic | Implication for Crystallization |
| Molecular Formula | C₉H₁₆N₂O | --- |
| Molecular Weight | 168.24 g/mol | Influences dissolution kinetics. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Strong potential for hydrogen bonding, favoring polar, protic solvents.[3] |
| Hydrogen Bond Acceptors | 3 (from N, O in oxazole ring and N in amine) | Can interact with a wide range of protic and aprotic polar solvents. |
| Predicted pKa (Basic) | ~9.5 - 10.5 (for the primary amine) | Solubility is highly pH-dependent. The compound will be ionized and highly soluble at acidic pH. Crystallization is best attempted near or above the pKa.[3] |
| Predicted LogP | ~1.5 - 2.5 | Moderately lipophilic, suggesting solubility in organic solvents like alcohols, but potentially poor solubility in non-polar solvents like hexanes. |
| Physical Form | Likely a solid or oil at room temperature. | If it is an oil, salt formation or co-crystallization may be required to induce crystallinity. |
Section 2: General Protocol for Initial Crystallization Screening
This protocol provides a robust starting point for identifying initial crystallization conditions. It is designed to screen a broad range of parameters efficiently.
Objective: To identify a suitable solvent system and method for inducing crystallization.
Materials:
-
2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine (Purity >95% recommended)[3]
-
Screening solvents (See Table 2)
-
4 mL glass vials with screw caps
-
Heating block or water bath
-
Micro-pipettes
Methodology:
-
Preparation: Place approximately 5-10 mg of the compound into a 4 mL vial.
-
Solvent Addition: Add the first chosen solvent dropwise at room temperature until the solid just dissolves. Note the approximate volume. This provides a rough measure of solubility.
-
Inducing Supersaturation: Based on the initial solubility test, proceed with one of the following methods:
-
Method A: Slow Evaporation: If the compound is moderately soluble, leave the vial loosely capped in a vibration-free environment. This is a simple but effective starting point.[4]
-
Method B: Cooling Crystallization: If the compound dissolves readily upon gentle warming, saturate the solution at an elevated temperature (e.g., 40-50°C). Tightly cap the vial and allow it to cool slowly to room temperature, followed by further cooling at 4°C.
-
Method C: Anti-Solvent Addition: Dissolve the compound in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, then cap and allow it to cool slowly.[5]
-
Method D: Vapor Diffusion: Dissolve the compound in a small volume of a relatively non-volatile "good" solvent and place this vial inside a larger, sealed chamber containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.[3]
-
-
Observation: Monitor the vials daily for several weeks. Document any changes, including the formation of precipitate, oil, or crystals.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the crystallization of amine-containing compounds.
Q1: My compound has "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solution becomes supersaturated at a concentration where the solute's solubility limit is exceeded, but the conditions are not favorable for nucleation. This often happens if the concentration is too high or the cooling rate is too fast.
-
Causality: The primary amine group can form strong hydrogen bonds with the solvent. If desolvation is too rapid, the molecules may aggregate in a disordered, liquid-like state (an oil) before they can arrange into an ordered crystal lattice.
-
Solutions:
-
Reduce Concentration: Dilute the sample with more solvent, gently warm to re-dissolve the oil, and attempt a slower cooling or evaporation process.
-
Slow Down the Process: If using cooling crystallization, slow the cooling rate. Insulate the vessel or use a programmable thermostat. If using anti-solvent addition, add the anti-solvent more slowly and at a slightly elevated temperature.
-
Change the Solvent System: Switch to a less viscous solvent or a solvent system where the compound's solubility is lower. This reduces the energy barrier to nucleation.
-
Consider pH Adjustment: For a basic amine, ensuring the free base form is present (pH > pKa) is crucial. If any acidic impurities are present, they could be protonating the amine, leading to a highly soluble salt that is difficult to crystallize. A gentle basic wash of your compound prior to crystallization may help.[3]
-
Q2: I am only getting amorphous precipitate or a fine powder. How can I get larger, single crystals?
A2: The formation of amorphous solid or microcrystalline powder indicates that nucleation is happening too rapidly and is dominating over the crystal growth phase.[6]
-
Causality: High levels of supersaturation favor the spontaneous formation of many small nuclei rather than the slow, ordered growth of a few existing nuclei.
-
Solutions:
-
Reduce Supersaturation Level: Work with more dilute solutions. This will slow the nucleation rate and allow more time for crystal growth.
-
Implement Temperature Cycling: A process of slowly heating and cooling the solution (e.g., cycling between 30°C and 25°C over 12 hours) can dissolve smaller, less stable crystals and allow the larger, more stable ones to grow (a process known as Ostwald Ripening).[5]
-
Introduce a Seeding Crystal: If you have a few small crystals, you can use one as a "seed." Prepare a solution that is just barely saturated, add the seed crystal, and allow it to grow under very stable conditions. This bypasses the stochastic nucleation step.
-
Use Vapor Diffusion: This is often the best method for growing high-quality single crystals as it creates a very slow and controlled increase in supersaturation.[3]
-
Diagram: Troubleshooting Crystallization Outcomes A logical workflow for addressing common crystallization problems.
Caption: Troubleshooting workflow for common crystallization outcomes.
Q3: No solid is forming even after several weeks. What are my next steps?
A3: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.
-
Causality: The compound is too soluble in the chosen solvent under the current experimental conditions.
-
Solutions:
-
Increase Concentration: Prepare a more concentrated solution to begin with. You can do this by starting with more solute or by carefully evaporating some of the solvent from the existing clear solution.
-
Use an Anti-Solvent: This is a very effective way to decrease solubility and force crystallization.[5] Refer to the protocol in Section 2.
-
Choose a "Poorer" Solvent: Select a solvent in which the compound has lower solubility. Refer to the solvent selection guide in the FAQ section.
-
Drastic Temperature Change: If cooling from room temperature to 4°C is ineffective, try cooling to -20°C. The significant drop in temperature will substantially decrease solubility.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I select the best starting solvents for screening?
A1: Solvent selection is the most critical parameter in crystallization.[3] A good solvent is one in which the compound is moderately soluble—ideally, sparingly soluble at room temperature but fully soluble upon heating.
-
Strategy: Screen a range of solvents with varying polarities and hydrogen bonding capabilities. Given the structure of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine, solvents that can engage in hydrogen bonding are excellent starting points.
-
Recommended Solvents:
Table 2: Recommended Solvents for Initial Screening
Solvent Class Examples Rationale Alcohols Isopropanol, Ethanol, Methanol Protic solvents that can hydrogen bond with the amine and oxazole groups. Offer a good solubility gradient with temperature. Esters Ethyl Acetate (EtOAc) Aprotic polar solvent. Can be a good primary solvent or used in a pair with a non-polar solvent like heptane. Ketones Acetone Good solvent power but its high volatility can lead to rapid crystal formation and poor quality. Best used in vapor diffusion or anti-solvent methods.[3] Ethers 2-Methyltetrahydrofuran (MeTHF), Dioxane Can be effective, especially in solvent/anti-solvent pairs. Aromatic Toluene May promote crystallization through pi-stacking interactions. | Anti-Solvents | Heptane, Cyclohexane | Non-polar solvents in which the compound is likely insoluble. Ideal for use as anti-solvents. |
Diagram: Solvent Selection Decision Tree A guide for choosing an appropriate crystallization solvent.
Caption: Decision tree for selecting a primary crystallization solvent.
Q2: What is polymorphism and why is it important for this compound?
A2: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[1][7] These different forms, called polymorphs, can have distinct physicochemical properties, including melting point, solubility, stability, and bioavailability. For a pharmaceutical compound, controlling polymorphism is critical to ensure product consistency, safety, and efficacy. Uncontrolled conversion from a more soluble (metastable) form to a less soluble (stable) form can have disastrous consequences for the drug's performance. A thorough polymorphic screen is a regulatory requirement in drug development.
Q3: How pure does my sample need to be before I start crystallization?
A3: A minimum purity of 80-90% is recommended for initial screening attempts.[3] However, for obtaining high-quality crystals suitable for X-ray diffraction or for use as a final API, purity should be as high as possible (>98%). Impurities can inhibit nucleation, disrupt crystal lattice formation leading to poor quality crystals, or co-crystallize with your product.[8] Sometimes, crystallization itself is used as the final purification step to remove minor impurities.[2][5]
References
-
PubChem. 3-(Propan-2-yl)-1,2-oxazol-5-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(5-Amino-1,2-oxazol-3-yl)propan-2-yl 6-(cyclopropylmethoxy)-5-(3-methoxyazetidin-1-yl)pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 11), 1445–1467. [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]
-
Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. ResearchGate. [Link]
-
Al-Kaysi, R. O., Al-Gharabli, S. I., & Al-Mheidat, R. Z. (2020). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 12(11), 1032. [Link]
-
Garmay, M., et al. (2022). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). Crystals, 12(6), 785. [Link]
-
Pharma Focus Asia. Pharmaceutical Crystallisation| Solution Crystallization. [Link]
-
Snell, E. H., et al. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein Science, 16(4), 756–763. [Link]
-
PubChem. 2-(Propan-2-yloxy)ethan-1-amine. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Defense Technical Information Center. solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro. [Link]
-
ResearchGate. (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). [Link]
-
Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). Organic Chemistry: An Indian Journal. [Link]
-
ResearchGate. Troubleshooting amine plants. [Link]
- Google Patents. US11548895B2 - Process for making crystalline 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(cyclopropylsulfonyl)azetidin-3-yl)acetonitrile.
-
SPT Labtech. Chemical crystallization. [Link]
-
BIA. Crystallisation in pharmaceutical processes. [Link]
-
US EPA. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine Properties. [Link]
-
University of Cape Town. SOP: CRYSTALLIZATION. [Link]
-
Research Journal of Pharmacy and Technology. Crystals, Crystallization and X-ray Techniques. [Link]
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- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bia.si [bia.si]
Technical Support Center: Solubility Optimization for 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
Case ID: SOL-ISOX-005 Subject: Resolving aqueous solubility limiters for lipophilic isoxazole-ethylamine derivatives. Classification: Technical Note / Troubleshooting Guide Status: Active[1][2]
Executive Summary
You are likely encountering precipitation or phase separation when attempting to dissolve 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine (henceforth Compound X ) in neutral aqueous media.[1][2][3]
The Root Cause: Compound X is a lipophilic primary amine . In pure water, the amine moiety accepts protons, raising the solution pH (often >10). According to the Henderson-Hasselbalch equation, as pH approaches or exceeds the molecule's pKa (approx.[4] 9.5–10.0), the equilibrium shifts toward the uncharged free base form. This form is dominated by the lipophilic 5-isopropyl-isoxazole core, resulting in negligible aqueous solubility.[1][2][3]
The Solution: Solubility is not a fixed constant; it is a pH-dependent variable.[1][2][3] You must drive the equilibrium toward the cationic (salt) species by maintaining a pH at least 2 units below the pKa (Target pH < 7.5, ideally pH 4–6 for stock solutions).
Module 1: The Solubility Mechanism
To troubleshoot effectively, you must understand the competing forces at play.
Physicochemical Profile[1][2][3][5][6][7][8][9][10][11]
-
Lipophilic Domain: The 5-(propan-2-yl)-1,2-oxazol-3-yl moiety is aromatic and hydrophobic.[1][2][3] It resists solvation by water networks.[3]
-
Hydrophilic Domain: The ethan-1-amine tail is the "solubility handle."[1][2][3] It is only effective when protonated (
).[1][2][3]
The "Self-Limiting" Trap
When you add the free base of Compound X to water:[2]
-
A small amount dissolves.
-
The amine groups abstract protons from water (
).[1][2][3] -
Result: The release of
raises the pH rapidly. -
Failure Mode: The high pH forces the remaining compound to stay in its uncharged, insoluble state.
Visualizing the Solubility Pathway
Figure 1: The divergence between the "Self-Limiting" trap of neutral water and the "Protonation Strategy."
Module 2: Optimization Protocols
Protocol A: Preparation of High-Concentration Stock Solutions
Use this for in vitro assays or chemical synthesis.[1][2][3]
Reagents:
-
1.0 M Hydrochloric Acid (HCl) or Glacial Acetic Acid.
Step-by-Step:
-
Weighing: Weigh the desired amount of Compound X free base.
-
Pre-Solubilization (Critical): Do not add water yet.[3] Add a small volume of DMSO (e.g., 10% of final volume) to wet the hydrophobic core. This disrupts crystal lattice energy.[3]
-
Acidification: Add 1.1 equivalents of 1.0 M HCl relative to the molar amount of Compound X.
-
Why? You need stoichiometric acid to convert 100% of the amine to the hydrochloride salt.
-
-
Dilution: Slowly add water to the final volume while vortexing.
-
Validation: Check pH. It should be between 4.0 and 6.0. If pH > 7, add small aliquots of acid until clear.
Protocol B: Formulation for Biological Administration
Use this for animal studies where low pH or DMSO is restricted.[1][2]
Strategy: Use a cyclodextrin carrier to shield the lipophilic isoxazole ring while maintaining a physiological pH.
Reagents:
Step-by-Step:
-
Prepare a 20% (w/v) HP-
-CD solution in PBS.[1][2][3] -
Add Compound X to the cyclodextrin vehicle.
-
Sonicate at 37°C for 30–60 minutes.
-
Filter sterilize (0.22
m).[3]
Module 3: Troubleshooting & FAQs
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Comments |
| Pure Water (pH 7) | 🔴 Poor | Self-limiting pH rise causes precipitation.[1][2][3] |
| 0.1 M HCl | 🟢 Excellent | Forms highly soluble Hydrochloride salt. |
| PBS (pH 7.4) | 🟡 Moderate/Risky | Buffer capacity may not overcome local pH rise; risk of crashing out. |
| DMSO | 🟢 Excellent | Good for stock, but toxic to cells >0.1-1%.[1][2][3] |
| Ethanol | 🟢 Good | Useful for initial wetting; evaporation risk.[3] |
Frequently Asked Questions
Q1: I bought the Hydrochloride salt form, but it still precipitates in my buffer. Why? A: This is likely the "Common Ion Effect" or Buffer Shock.
-
Buffer Shock: If you dilute the acidic salt into a strong buffer (like pH 7.4 PBS), the buffer neutralizes the proton on the amine. If the concentration exceeds the intrinsic solubility of the free base (often <100
M), it will precipitate. -
Fix: Lower the concentration or use the Cyclodextrin protocol (Protocol B).
Q2: Can I use sonication to force it into water? A: No. Sonication creates a temporary suspension (metastable state). Without pH adjustment, the particles will eventually re-agglomerate and settle, leading to inconsistent dosing data. You must chemically modify the species (protonation) rather than physically forcing it.
Q3: Why not just use 100% DMSO? A: While soluble, 100% DMSO is cytotoxic and denatures proteins. In biological assays, you are usually limited to 0.1% - 1.0% DMSO.[1][2][3] At this dilution, the water chemistry dominates. If the water pH is not controlled, the compound will crash out inside the assay well.
Module 4: Decision Tree for Experimental Design
Use this workflow to determine the correct solvent system for your specific application.
Figure 2: Solvent Selection Decision Matrix.[1][2][3]
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Detailed analysis of pH-dependent solubility profiles). [1][3]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][3] (Authoritative guide on salt selection for basic drugs).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][3] (Protocol basis for Protocol B).
-
PubChem. (2025).[3] Compound Summary: 3-(Propan-2-yl)-1,2-oxazol-5-amine (Isomer Analog).[1][3] National Library of Medicine. (Structural verification and physicochemical properties). [1][3]
Sources
- 1. 2-(5-Amino-1,2-oxazol-3-yl)propan-2-yl 6-(cyclopropylmethoxy)-5-(3-methoxyazetidin-1-yl)pyridine-2-carboxylate | C20H26N4O5 | CID 122179273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1204-81-5|2-(5-Phenylisoxazol-3-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 3-(Propan-2-yl)-1,2-oxazol-5-amine | C6H10N2O | CID 2115208 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 6. brieflands.com [brieflands.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Stability enhancement of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine in solution
A Guide to Enhancing and Troubleshooting Solution Stability
Welcome to the technical support center for 2-[5-(propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. As Senior Application Scientists, we have structured this resource to address common challenges and provide robust protocols based on established chemical principles and regulatory expectations.
Frequently Asked Questions (FAQs): Understanding Core Stability
This section addresses fundamental questions regarding the inherent stability of 2-[5-(propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine, focusing on its key structural features.
Q1: What are the primary structural features of this compound that I should be concerned about regarding stability?
A: The molecule has two key functional groups that are critical to consider for stability:
-
The Primary Aliphatic Amine (-CH₂-NH₂): This group is a primary site for oxidation. Amines can undergo oxidative degradation, often accelerated by the presence of dissolved oxygen, metal ions, or light. This can lead to the formation of imines, aldehydes, or other colored degradation products, which can compromise the purity and activity of your compound.[1][2]
-
The Isoxazole Ring: This heterocyclic ring is generally considered aromatic and stable, but it contains a relatively weak Nitrogen-Oxygen (N-O) bond.[3] Under certain conditions, particularly strong acidity, this bond can be susceptible to cleavage, leading to the opening of the ring and the formation of distinct degradants.[4]
Q2: What are the most likely degradation pathways for this molecule in solution?
A: Based on its structure, the two most probable degradation pathways are oxidation and hydrolysis .
-
Oxidative Degradation: The primary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photo-oxidation). This is often a primary cause of solution discoloration (e.g., turning yellow or brown).
-
Acid-Catalyzed Hydrolysis: The isoxazole ring can undergo hydrolysis, particularly at low pH. This process involves the cleavage of the N-O bond, which would fundamentally alter the core structure of the molecule.[4]
Q3: How do common experimental parameters like pH, solvent, and temperature affect stability?
A: These parameters are critical and must be carefully controlled.
-
pH: This is arguably the most critical factor. A low pH (<3.5) may risk acid-catalyzed hydrolysis of the isoxazole ring.[4] Conversely, a basic pH might increase the rate of oxidation of the amine group. The optimal pH will likely be in the slightly acidic to neutral range, where the amine is protonated (forming a more stable ammonium salt) and the isoxazole ring remains intact.
-
Solvent: The choice of solvent can impact stability. Protic solvents like water can participate in hydrolysis reactions.[5] If using organic solvents, be aware of potential impurities like peroxides (commonly found in ethers like THF or dioxane), which can aggressively oxidize the amine.[6]
-
Temperature: As with most chemical reactions, degradation rates increase with temperature.[7] Therefore, storing stock solutions at low temperatures (e.g., 2-8°C or -20°C) is a fundamental practice to slow down potential degradation. Accelerated stability studies often use elevated temperatures to predict long-term stability.[7][8]
Troubleshooting Guide: Common Issues & Solutions
This section provides solutions to specific problems you may encounter during your experiments.
Q: My solution of the compound, initially colorless, is turning yellow/brown over a few hours/days. What is happening and how can I fix it?
A: Cause & Investigation: This is a classic sign of oxidative degradation of the primary amine.[2] The colored species are often complex products resulting from oxidation and potential polymerization.
Solutions:
-
Deoxygenate Your Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use an Inert Atmosphere: Prepare and store your solutions under an inert gas headspace (e.g., in a vial sealed with a septum and flushed with nitrogen).
-
Add Antioxidants: Consider adding a small amount of an antioxidant to your formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or sodium bisulfite.[9] Note: Always run a small-scale compatibility test to ensure the antioxidant does not react with your compound.
-
Control for Metal Ions: Use high-purity solvents and glassware. If you suspect metal ion contamination (which can catalyze oxidation), consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%).
Q: I am analyzing my compound via HPLC and see a decrease in the main peak area and the appearance of new, unidentified peaks over time. How do I identify the problem?
A: Cause & Investigation: This indicates that your compound is degrading and your current analytical method is "stability-indicating," meaning it can separate the parent compound from its degradants.[8] The next step is to understand what is causing the degradation. This requires a forced degradation study.[6][10]
Solution Workflow:
-
Perform a Forced Degradation Study: Intentionally stress your compound under various conditions (acid, base, oxidation, heat, light) to generate the degradation products. This will help you identify the conditions under which your compound is least stable. (See Protocol 1 for details).
-
Characterize Degradants: Use a mass spectrometer coupled with your HPLC (LC-MS) to get the mass of the new peaks.[11][12] This information is invaluable for proposing the structures of the degradation products and confirming the degradation pathway.
-
Optimize Storage Conditions: Based on the forced degradation results, adjust your storage and handling procedures. For example, if the compound degrades rapidly in acid, ensure all solutions are buffered at a neutral or slightly basic pH.
Q: The compound is precipitating from my aqueous buffer. How can I improve its solubility while maintaining stability?
A: Cause & Investigation: Precipitation suggests that the compound's solubility limit has been exceeded in the chosen buffer system. The solubility of amines is highly pH-dependent. The uncharged (free base) form is typically less water-soluble than the protonated (salt) form.
Solutions:
-
Adjust pH: Lower the pH of your solution. The primary amine group will become protonated (R-NH₃⁺), forming a salt that is generally much more soluble in water than the free base.[13] A pH between 4 and 6.5 is often a good starting point.
-
Use Co-solvents: If pH adjustment is insufficient or not possible for your experiment, consider adding a water-miscible organic co-solvent. Examples include ethanol, isopropanol, or propylene glycol. Start with a low percentage (e.g., 5-10%) and increase as needed, keeping in mind that the co-solvent may affect your downstream assay.
-
Consider Salt Form: If you are working with the free base of the compound, consider synthesizing a salt form (e.g., hydrochloride or citrate salt). Salt forms of amines are standard in drug development to improve solubility and stability.[13]
Protocols for Stability Assessment & Enhancement
These detailed protocols provide a systematic approach to evaluating and improving the stability of your compound.
Protocol 1: Conducting a Forced Degradation Study
This study is essential to identify potential degradation pathways and develop a stability-indicating analytical method.[6][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂).[10]
-
Thermal Stress: Heat the stock solution at 60°C.
-
Photolytic Stress: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with modest (5-20%) degradation.
-
Analysis: Analyze all samples by HPLC-UV/PDA. For base-stressed samples, neutralize with an equivalent amount of acid before injection, and vice-versa.
-
Data Evaluation: Compare the chromatograms from stressed samples to the control (T=0) sample. Look for a decrease in the main peak and the formation of new peaks.
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products without interference.[7][12]
Methodology:
-
Column & Mobile Phase Screening: Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with common buffers (e.g., phosphate, formate) at different pH values.
-
Use Stressed Samples: Inject a mixture of your forced degradation samples (from Protocol 1). This "degradation cocktail" is the most effective sample for method development.
-
Optimize Resolution: Adjust the gradient, flow rate, and temperature to achieve baseline separation (Resolution > 2) between the parent peak and the nearest eluting degradant peak.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. The peak for your parent compound should be spectrally pure across all stress conditions, confirming no co-elution.
Table 1: Summary of Expected Forced Degradation Outcomes
| Stress Condition | Expected Degradation Pathway | Potential Degradation Products | Analytical Observation |
| Acidic (0.1 M HCl) | Isoxazole Ring Hydrolysis | Ring-opened products (e.g., β-dicarbonyl compounds) | Appearance of more polar peaks on reverse-phase HPLC. |
| Basic (0.1 M NaOH) | Potential Amine Oxidation | Oxidized amine species, potential for some ring instability | Possible color change, appearance of new peaks. |
| Oxidative (3% H₂O₂) | Amine Oxidation | Imines, aldehydes, N-oxides | Rapid color change (yellow/brown), significant new peaks. |
| Thermal (60°C) | Acceleration of other pathways | Similar to hydrolytic/oxidative products, but at a slower rate | General increase in all degradation products over time. |
| Photolytic (ICH Q1B) | Photo-oxidation | Complex mixture of oxidative degradants | Similar to peroxide but may produce a different product profile. |
Visualizing Degradation & Experimental Workflows
Diagrams provide a clear visual summary of complex processes. The following are generated using the DOT language for Graphviz.
Predicted Degradation Pathways
Caption: Predicted degradation pathways for the target compound.
Workflow for Stability Study
Caption: Systematic workflow for stability assessment and optimization.
References
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America. [Link]
-
Hamborg, E. S., et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ResearchGate. [Link]
-
Gjernes, E., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Challener, C. A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
- Ramsey, W. M. (1986). Stabilizer for amine/quaternary ammonium blends.
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager. [Link]
-
Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]
-
Stability of amines. (2020). Sciencemadness Discussion Board. [Link]
-
Kumar, V., et al. (2025). Analytical Strategies for Stability-Indicating Method Development. Impact Factor. [Link]
-
Kumari, A. V. S., et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]
-
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences. [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
-
Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]
-
The recent progress of isoxazole in medicinal chemistry. (2023). ResearchGate. [Link]
-
Salman, H. A., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Pandhurnekar, H., et al. (2021). Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. [Link]
-
Wnorowska, U., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. [Link]
-
Namdev, N., et al. (2021). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. RSC Medicinal Chemistry. [Link]
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- 4. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
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Overcoming catalyst poisoning in isoxazole amine reduction steps
Status: Operational Module ID: ISOX-RED-001 Lead Scientist: Dr. A. Vance Last Updated: February 25, 2026
Diagnostic Hub: Why is my reaction failing?
The reduction of isoxazoles (specifically the cleavage of the N-O bond to yield
Use the decision matrix below to identify your specific failure mode before proceeding to the protocols.
Figure 1: Diagnostic decision tree for isoxazole reduction failures.
The Knowledge Base (FAQs)
Q1: Why does the reaction stall exactly at 50-60% conversion?
A: This is the hallmark of product self-poisoning .
The cleavage of the isoxazole N-O bond generates a primary amine (often a
-
Mechanism: As the concentration of the amine product increases, it competes with the isoxazole substrate for active sites. Eventually, the amine saturates the catalyst surface, shutting down the catalytic cycle.
-
The Fix: You must run the reaction in acidic media (Protocol A). The acid protonates the amine (
), removing its ability to donate a lone pair to the metal surface [1].
Q2: I am using Pd/C, but the ring is saturating (isoxazoline) instead of opening.
A: This is a selectivity issue governed by the catalyst and pressure.
-
Pd/C is aggressive and can reduce the C=C double bond inside the ring before cleaving the N-O bond, especially at high pressures (>40 psi).
-
Raney Nickel is often preferred for N-O cleavage because of its high affinity for oxygen, facilitating the hydrogenolysis of the N-O bond specifically. However, Raney Ni is difficult to handle.
-
Alternative: If selectivity is your primary issue, switch to a chemical reduction using Molybdenum Hexacarbonyl (Protocol B), which is chemically specific to the N-O bond and leaves C=C bonds intact [2].
Q3: My starting material was made via a dithiane or Lawesson’s reagent. Is this a problem?
A: Yes. Sulfur is a "silent killer" of hydrogenation catalysts. Even trace amounts (ppm levels) of sulfur carryover will irreversibly poison Pd or Pt catalysts.
-
Validation: Run a microanalysis (CHNS ) on your starting material. If S > 0.1%, you must treat with activated carbon or use the Mo(CO)6 protocol, which is more tolerant of sulfur impurities.
Validated Protocols
Protocol A: Pd-Catalyzed Hydrogenation with Acidic Modifier
Best for: Clean substrates where H2 gas handling is standard.
The Logic: The addition of HCl or Acetic Acid protonates the resulting amine immediately upon formation, preventing catalyst deactivation.
-
Preparation: Dissolve the isoxazole (1.0 equiv) in MeOH or EtOH (0.1 M concentration).
-
Additive: Add 1.1 to 1.5 equivalents of concentrated HCl or glacial Acetic Acid.
-
Note: HCl is preferred for preventing poisoning, but ensure your substrate is acid-stable.
-
-
Catalyst: Add 10 wt% Pd/C (dry basis).
-
Safety: Wet the catalyst with toluene or water before adding solvent to prevent ignition.
-
-
Reaction: Purge with N2, then H2. Hydrogenate at 1 atm (balloon) to 3 atm (Parr shaker) at room temperature.
-
Monitoring: Monitor via LCMS. The disappearance of the isoxazole peak and appearance of the open-chain amine mass (M+2) indicates success.
-
-
Workup: Filter through Celite. Neutralize the filtrate with NaHCO3 after removing the catalyst to recover the free amine.
Protocol B: Molybdenum Hexacarbonyl [Mo(CO)6] Chemical Reduction
Best for: Stubborn substrates, sulfur-containing compounds, or when selectivity is critical.
The Logic: Mo(CO)6 acts as a homogeneous electron transfer agent that specifically cleaves N-O bonds in refluxing wet acetonitrile. It does not touch isolated alkenes [3][4].
-
Setup: Use a round-bottom flask with a reflux condenser.
-
Stoichiometry: Suspend Isoxazole (1.0 equiv) and Mo(CO)6 (0.5 - 1.0 equiv) in Acetonitrile (MeCN).
-
Activation: Add Water (2-5 equiv) .
-
Critical: The reaction requires water to generate the active reducing species.
-
-
Execution: Heat to reflux (80-85°C).
-
Observation: The solution often turns dark/black as the Mo species oxidizes.
-
-
Duration: Reflux for 2–6 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. Filter through a silica or Celite pad to remove insoluble Molybdenum oxides. Concentrate the filtrate.
Protocol C: Raney Nickel / AlCl3 System
Best for: Bicyclic isoxazoles or sterically hindered systems.
The Logic: The combination of Raney Ni and a Lewis Acid (AlCl3) accelerates the N-O cleavage in aqueous methanol, often working where Pd/C fails [5].
-
Solvent: MeOH:H2O (5:1 ratio).
-
Additives: Add AlCl3 (1.5 equiv) to the solution.
-
Catalyst: Add Raney Nickel (excess, typically 200-500 wt% slurry in water).
-
Reaction: Stir vigorously under H2 (balloon pressure) for 2-12 hours.
-
Warning: Raney Nickel is pyrophoric when dry. Keep wet at all times.
-
Comparative Data: Catalyst Performance
| Method | Catalyst System | Tolerance (S/Halides) | Selectivity (vs C=C) | Risk Profile | Typical Yield |
| Standard H2 | Pd/C (Neutral) | Low | Low | Low | <40% (Stalls) |
| Acidic H2 | Pd/C + HCl | Medium | Medium | Low | 85-95% |
| Chemical | Mo(CO)6 / MeCN | High | High | Medium (CO gas) | 75-90% |
| Raney | Raney Ni / AlCl3 | Medium | High | High (Pyrophoric) | 60-80% |
References
-
BenchChem Technical Support. (2025).[1] Dealing with catalyst poisoning in the hydrogenation for synthesis. BenchChem.[1] Link
-
Hahnvajanawong, V., et al. (2016).[2] Reductive Ring Opening of 3,5-Bis(2-arylethenyl)isoxazoles with Molybdenum Hexacarbonyl.[2][3] Oriental Journal of Chemistry, 32(1), 127-135.[2] Link
- Nitta, M., & Kobayashi, T. (1995). Reaction of Isoxazoles with Molybdenum Hexacarbonyl. Journal of the Chemical Society, Perkin Transactions 1.
-
Kouznetsov, V. V., et al. (2022).[4][5] An Isoxazole Strategy for Molybdenum-Mediated Synthesis of 5-Mono- and 4,5-Disubstituted 1H-Pyrrole-2,3-diones.[6] The Journal of Organic Chemistry, 87(9). Link
-
Kozikowski, A. P., & Adamczyk, M. (1983). N-O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry (Cited in context of Raney Ni/AlCl3 optimization). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl: A novel route to symmetrical and unsymmetrical curcumin derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes | MDPI [mdpi.com]
- 5. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
Welcome to the technical support guide for the purification of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound with high purity. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Part 1: Understanding the Challenge: Common Impurities and Analytical Strategy
Before attempting purification, it is critical to understand the potential impurities in your crude material. The synthetic route to the target amine dictates the impurity profile. Isoxazoles are commonly synthesized via 1,3-dipolar cycloaddition or condensation reactions, which can introduce specific side products.[1]
Q1: What are the most likely impurities I'll encounter in my crude 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine?
A1: Your crude product may contain a variety of impurities, including:
-
Unreacted Starting Materials: Precursors to the isoxazole ring or the ethylamine sidechain.
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor was used in a condensation reaction with hydroxylamine, formation of the 3-isopropyl-5-substituted isoxazole is a common isomeric impurity.[2]
-
Nitrile Oxide Dimers (Furoxans): In 1,3-dipolar cycloaddition routes, the nitrile oxide intermediate can dimerize if not trapped efficiently by the alkyne dipolarophile.[2]
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
-
Degradation Products: The isoxazole N-O bond can be susceptible to cleavage under harsh reductive (e.g., H₂/Pd) or strongly basic conditions, although it is generally stable to many synthetic manipulations.[2]
Q2: What analytical techniques should I use to assess the purity of my crude and purified product?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is typically effective. Adding a modifier like 0.1% trifluoroacetic acid (TFA) can improve peak shape for the amine by ensuring it is protonated.
-
Gas Chromatography (GC): If the amine and its potential impurities are sufficiently volatile and thermally stable, GC can be an excellent tool for purity assessment.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can help identify and quantify impurities if their signals are resolved from the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurity peaks from HPLC or GC analysis (LC-MS or GC-MS).
-
Chiral Chromatography (HPLC or SFC): If your synthesis could result in a racemic mixture, a specialized chiral column is necessary to determine the enantiomeric excess (ee).[5]
Part 2: Troubleshooting Guide for Common Purification Issues
This section addresses the most frequent problems encountered during the purification of primary amines like the target compound.
Diagram: Purification Strategy Decision Tree
The following diagram provides a logical workflow for selecting an appropriate purification strategy based on the initial analysis of your crude material.
Caption: Decision tree for selecting a purification method.
Q3: My amine streaks badly and gives poor recovery on a standard silica gel column. What's happening and how do I fix it?
A3: This is the most common issue when purifying amines on silica gel. The problem stems from the interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface. This strong acid-base interaction leads to irreversible adsorption and broad, tailing peaks.[6][7][8]
Solutions:
-
Add a Basic Modifier: Deactivate the acidic silica surface by adding a volatile tertiary amine to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) in your hexane/ethyl acetate or dichloromethane/methanol eluent system.[7]
-
Use Amine-Functionalized Silica: A superior but more expensive option is to use a pre-packed column with an amine-functionalized stationary phase (KP-NH). This phase provides a basic surface, eliminating the need for mobile phase additives and simplifying product work-up.[9][10] This approach often yields sharper peaks and better separation for basic compounds.[10]
Q4: I performed an acid-base extraction, but my product recovery is low. Where did it go?
A4: Low recovery after an acid-base extraction can usually be traced to one of three issues:
-
Incomplete Extraction: Ensure you have adjusted the pH of the aqueous layer sufficiently. When extracting into acid, the pH should be < 2 to ensure the amine is fully protonated as the ammonium salt. When liberating the free base, the pH should be > 10 to ensure complete deprotonation. Use a pH meter for accuracy.
-
Emulsion Formation: Vigorous shaking can create emulsions, trapping your product at the interface. Break emulsions by adding brine (saturated NaCl solution) or by gentle swirling instead of vigorous shaking.
-
Amine Salt Solubility in Organic Solvent: Some amine salts, particularly hydrochloride salts, can have slight solubility in organic solvents like dichloromethane.[11] To minimize this, use a less polar solvent like diethyl ether or ethyl acetate for washing steps. When back-extracting the free base, use a solvent in which it is highly soluble (e.g., DCM or EtOAc) and perform multiple extractions (e.g., 3x) to ensure complete recovery.
Q5: How can I purify my amine without using column chromatography?
A5: Recrystallization is a powerful alternative to chromatography, especially for achieving very high purity on a large scale. Since the free amine may be an oil or a low-melting solid, converting it to a crystalline salt is often the best strategy.[12][13]
Strategy: Diastereomeric Salt Formation and Recrystallization
-
Salt Formation: Dissolve your crude amine in a suitable solvent (e.g., ethanol, isopropanol, or acetone). Add a solution of an appropriate acid (e.g., oxalic acid, HCl in ether, or trichloroacetic acid) to precipitate the corresponding ammonium salt.[11][14]
-
Recrystallization: The solid salt can then be recrystallized from a suitable solvent system. This process is highly effective at removing impurities with different solubility profiles.
-
Liberation of Free Base: After obtaining the pure salt, dissolve it in water, basify the solution with NaOH or Na₂CO₃, and extract the pure free amine into an organic solvent.
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for purification. Always perform small-scale trials and use TLC or HPLC to monitor the separation before committing your entire batch.
Protocol 1: Purification by Flash Column Chromatography (Silica Gel + TEA)
Objective: To purify the amine from non-polar and less-polar neutral impurities.
-
Mobile Phase Selection: Using TLC, find a solvent system (e.g., ethyl acetate/hexanes or methanol/DCM) that gives your product an Rf value of ~0.2-0.4. To the chosen solvent system, add 1% triethylamine (TEA).
-
Column Packing: Pack a silica gel column with your chosen mobile phase (containing TEA).
-
Sample Loading: Adsorb your crude amine onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel (2-3x the mass of the crude product), and evaporate the solvent completely. Load the resulting free-flowing powder onto the top of the packed column.
-
Elution: Run the column with the TEA-modified mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed under high vacuum.
Protocol 2: Purification by Acid-Base Extraction
Objective: To separate the basic amine from acidic and neutral impurities.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aqueous). Collect the aqueous layer. Repeat the extraction of the organic layer 2-3 times with fresh 1M HCl to ensure all the amine has been transferred to the aqueous phase.
-
Wash (Optional): Combine the acidic aqueous extracts and wash with a small amount of fresh ethyl acetate to remove any residual neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 6M NaOH or a saturated Na₂CO₃ solution with stirring until the pH is greater than 10.
-
Product Extraction: Extract the liberated free amine from the basic aqueous layer using dichloromethane or ethyl acetate. Repeat the extraction at least three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 3: Chiral Resolution via Diastereomeric Salt Crystallization
Objective: To separate the enantiomers of the racemic amine.
-
Resolving Agent Selection: Choose an enantiomerically pure chiral acid. Common choices include (+)- or (-)-Tartaric acid, (1S)-(+)-10-Camphorsulfonic acid, or (R)-(-)-Mandelic acid.[15][16]
-
Salt Formation: Dissolve 1.0 equivalent of the racemic amine in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same hot solvent.
-
Crystallization: Slowly add the hot acid solution to the hot amine solution. Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in a refrigerator overnight. One diastereomeric salt should preferentially crystallize due to its lower solubility.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Purity Check: Determine the diastereomeric and enantiomeric excess of the crystallized salt and the mother liquor by chiral HPLC.
-
Liberation: The resolved amine can be liberated from the purified salt by following steps 4-6 of the acid-base extraction protocol. The other enantiomer can often be recovered from the mother liquor.
Part 4: Data Summary Table
| Purification Method | Principle | Typical Mobile Phase / Solvent | Advantages | Disadvantages |
| Acid-Base Extraction | Separation based on the basicity of the amine. | Water and immiscible organic solvents (EtOAc, DCM). | Fast, inexpensive, excellent for removing neutral/acidic impurities, highly scalable. | Ineffective for removing other basic impurities; potential for emulsions. |
| Recrystallization (as Salt) | Purification based on differential solubility of the crystalline amine salt. | Alcohols (EtOH, MeOH), Acetone, Water. | Can provide very high purity; excellent for final polishing step; scalable. | Requires screening for suitable salt/solvent system; yield can be variable. |
| Silica Gel Chromatography | Adsorption chromatography based on polarity. | Hexane/EtOAc or DCM/MeOH + 1% TEA . | Widely available; good for separating compounds with different polarities. | Requires basic modifier for amines; potential for product loss on column.[6][7] |
| Amine-Functionalized Chromatography | Normal-phase chromatography on a basic surface. | Hexane/EtOAc or DCM/MeOH. | Excellent peak shape for amines; no additive needed; simplified work-up.[9][10] | More expensive than standard silica gel. |
| Reversed-Phase Chromatography | Partitioning chromatography based on hydrophobicity. | Water/Acetonitrile or Water/Methanol (+ 0.1% TFA or Formic Acid). | Excellent for polar amines; highly reproducible. | Requires removal of water and additives post-purification; can be expensive at scale. |
References
-
(Reference from search result[1]) Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
(Reference from search result) Kumar, V., & Aggarwal, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34267-34293. Available from: [Link]
-
(Reference from search result[3]) International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
(Reference from search result[4]) Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
(Reference from search result[6]) Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
(Reference from search result[7]) Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
(Reference from search result[9]) Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
(Reference from search result[10]) Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]
-
(Reference from search result[12]) ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents? Retrieved from [Link]
-
(Reference from search result[13]) University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
(Reference from search result[11]) Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]
-
(Reference from search result[14]) Leloire, A., & Le Grognec, E. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 222–229. Available from: [Link]
-
(Reference from search result[15]) Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
Sources
- 1. Isoxazole synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccsknowledge.com [ccsknowledge.com]
- 4. bre.com [bre.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. biotage.com [biotage.com]
- 11. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative 1H NMR Analysis Guide: 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
[1]
Executive Summary: The Analytical Challenge
In fragment-based drug discovery (FBDD), 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine (also known as 3-(2-aminoethyl)-5-isopropylisoxazole) serves as a critical pharmacophore scaffold.[1] Its structural integrity is defined by the precise regiochemistry of the isoxazole ring and the stability of the primary amine tail.
The primary challenge in synthesizing and characterizing this molecule lies in regioisomeric differentiation . The cyclocondensation of
This guide provides a definitive 1H NMR comparative analysis , establishing the protocols to:
-
Unequivocally assign the 3,5-substitution pattern against the 4,5-alternative.
-
Optimize solvent selection (CDCl₃ vs. DMSO-d₆) for resolution of the amine and alkyl protons.
-
Validate purity using specific diagnostic signal integrations.
Structural Assignment Strategy
The structural assignment relies on three distinct "fingerprint" regions in the 1H NMR spectrum. The causal link between the electronic environment and chemical shift (
The Diagnostic Regions
| Region | Moiety | Multiplicity | Approx.[1][2] Shift ( | Diagnostic Value |
| A | Isoxazole Ring Proton (H-4) | Singlet (s) | 6.00 – 6.10 | Primary Regioisomer Indicator. Highly sensitive to the electronic nature of substituents at positions 3 and 5.[1] |
| B | Isopropyl Group | Septet (1H) / Doublet (6H) | 3.05 (CH) / 1.30 (CH₃) | Confirms the 5-position substitution.[1] The septet shift varies if the group is at position 3, 4, or 5.[2][3] |
| C | Ethylamine Linker | Triplet (2H) / Triplet (2H) | 2.80 ( | Verifies the integrity of the side chain. Shifts are pH-dependent (Free base vs. Salt).[1] |
Comparative Analysis: Target vs. Regioisomer (Alternative)
The most critical "alternative" to rule out is the 4,5-disubstituted regioisomer (4-(2-aminoethyl)-5-isopropylisoxazole).[1]
-
Target (3,5-Isomer): The H-4 proton is flanked by the ether oxygen and the C=N bond, typically resonating upfield (~6.0 ppm) due to the shielding effect of the electron-rich 5-alkyl group.
-
Alternative (4,5-Isomer): The H-3 proton is adjacent to the nitrogen of the oxazole ring, which is more deshielding, typically shifting the singlet downfield to >8.0 ppm .
Critical Check: If your spectrum shows a singlet near 8.2 ppm , you have synthesized the incorrect regioisomer.
Comparative Analysis: Solvent Selection
The choice of solvent fundamentally alters the resolution and visibility of the amine protons.
Table 1: Solvent Performance Comparison
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d₆) | Recommendation |
| Amine Protons (-NH₂) | Broad, often invisible due to rapid exchange.[1] | Sharp, distinct broad singlet (or triplet if coupled). | Use DMSO-d₆ for salt forms or precise integration.[1] |
| H-4 Isoxazole Shift | ~6.02 ppm | ~6.35 ppm | CDCl₃ provides better separation from solvent peaks.[1] |
| Solubility (Free Base) | Excellent | Excellent | CDCl₃ is preferred for routine checks.[1] |
| Solubility (HCl Salt) | Poor | Excellent | DMSO-d₆ is mandatory for HCl salts.[1] |
| Water Peak Interference | Low (1.56 ppm) | High (3.33 ppm) - Can obscure linker protons.[1] | CDCl₃ avoids water overlap with the linker. |
Experimental Insight: For the free amine, CDCl₃ is superior for structural confirmation due to cleaner baselines. However, if the compound is isolated as a hydrochloride salt (common for stability), DMSO-d₆ is the only viable alternative.
Visualizing the Assignment Workflow
The following diagram illustrates the logical decision tree for validating the structure of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine.
Figure 1: Decision logic for confirming regioisomeric purity via 1H NMR.
Detailed Experimental Protocol
This protocol is designed to be self-validating. If the internal standard (TMS) or residual solvent peak does not align, the chemical shift values for the isoxazole H-4 will be unreliable.
Sample Preparation
-
Mass: Weigh 5–10 mg of the sample.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.
-
Note: If the sample does not dissolve clearly within 1 minute of sonication, evaporate the solvent and switch to DMSO-d₆ .
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., drying agents).
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle)
-
Number of Scans (NS): 16 (Free Base) / 64 (Salt)[1]
-
Relaxation Delay (D1): 1.0 seconds (Sufficient for qualitative assignment; increase to 5.0s for qNMR).
-
Spectral Width: 0 – 12 ppm (Ensure the broad amine peak is captured).
-
Temperature: 298 K (25°C).[1]
Data Processing
-
Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the isopropyl septet.
-
Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).
-
Integration: Normalize the Isopropyl Doublet (6H) to an integral value of 6.00. This provides the most accurate internal reference for counting the single H-4 proton.[1]
Structural Validation: NOE Correlations
To provide "authoritative grounding" for the 3,5-substitution, a 1D NOE (Nuclear Overhauser Effect) experiment is the gold standard.
-
Experiment: Irradiate the Isopropyl CH (septet) at ~3.05 ppm.
-
Expected Result (Target): You should observe a positive NOE enhancement of the Isoxazole H-4 singlet (~6.0 ppm).[1]
-
Reasoning: In the 3,5-isomer, the isopropyl group at position 5 is spatially close to the proton at position 4. In the 4,5-isomer, this distance is different, and the chemical shift of the ring proton would already have ruled it out.
Figure 2: Expected NOE correlations confirming the 5-isopropyl-3-substituted regiochemistry.
References
-
Sechi, M., et al. "Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance."[3] Journal of Heterocyclic Chemistry, vol. 40, no. 6, 2003, pp. 1097–1101.
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note.
-
Doc Brown's Chemistry. "1H NMR spectra of propan-2-amine (isopropylamine)."
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 62627497 (Related Structure)." PubChem, National Library of Medicine. [1]
-
Sigma-Aldrich. "2-chloro-5-(propan-2-yl)-1,3-oxazole Product Data."[1] [1]
A Comparative Guide to HPLC Method Development for the Purity of 5-isopropylisoxazol-3-yl ethanamine
Introduction
In pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a non-negotiable quality attribute that directly impacts the safety and efficacy of the final drug product.[1] 5-isopropylisoxazol-3-yl ethanamine, a substituted isoxazole derivative, represents a class of heterocyclic compounds crucial in medicinal chemistry, often serving as a key building block in the synthesis of novel therapeutic agents.[2][3] The presence of process-related impurities, degradation products, or stereoisomers can have unintended pharmacological or toxicological effects. Therefore, a robust, selective, and validated analytical method is required to ensure its chemical purity.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of 5-isopropylisoxazol-3-yl ethanamine. Moving beyond a simple recitation of steps, we will explore the causal relationships between the analyte's physicochemical properties and the selection of chromatographic conditions, providing field-proven insights to guide researchers through a logical, science-driven method development process.
The Analytical Challenge: Understanding the Physicochemical Properties
The molecular structure of 5-isopropylisoxazol-3-yl ethanamine dictates the challenges we must overcome. A successful method development strategy begins with a thorough analysis of these properties.
-
High Polarity: The primary aliphatic amine group (-NH2) makes the molecule highly polar and hydrophilic. This is the primary challenge, as it leads to poor retention on traditional non-polar stationary phases like C18.[4][5]
-
Basic Nature: The amine group is basic (pKa typically ~9-10) and will be protonated (positively charged) in mobile phases with a pH below ~8. This positive charge can lead to strong, undesirable ionic interactions with negatively charged residual silanol groups on the surface of silica-based columns, resulting in severe peak tailing and poor chromatographic efficiency.
-
Chiral Center: The ethanamine side chain creates a chiral center at the carbon adjacent to the isoxazole ring. If the compound is synthesized as a racemate, a stereospecific method may be required to separate the enantiomers, as they can exhibit different pharmacological activities.
-
UV Chromophore: The isoxazole ring system provides a suitable chromophore for ultraviolet (UV) detection, which is a common and robust detection method in HPLC.[6][7]
Table 1: Physicochemical Properties and Analytical Implications
| Property | Structural Feature | Chromatographic Implication |
| Polarity | Primary Amine (-NH2) | Poor retention in standard Reversed-Phase (RP) modes. |
| Basicity | Primary Amine (-NH2) | Peak tailing on silica columns; requires pH control or alternative stationary phases. |
| Chirality | Asymmetric Carbon | Potential requirement for a chiral stationary phase (CSP) to resolve enantiomers. |
| UV Absorbance | Isoxazole Ring | Enables straightforward detection using a UV-Vis detector. |
Comparative Analysis of Chromatographic Strategies
We will compare four distinct HPLC strategies to address the challenges posed by 5-isopropylisoxazol-3-yl ethanamine. The goal is to find a method that provides adequate retention, good peak shape, and sufficient resolution from potential impurities.
Strategy 1: Modified Reversed-Phase Chromatography (RP-HPLC)
Standard C18 columns are the workhorses of HPLC but often fail with highly polar analytes.[8] However, the RP mode can be adapted.
-
Mechanism: Primarily hydrophobic interactions. The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).
-
Approach: To overcome the low retention of our polar amine, we must enhance its interaction with the stationary phase. This is achieved using an ion-pairing reagent . Anionic reagents like perfluorocarboxylic acids (e.g., trifluoroacetic acid, TFA) or alkyl sulfonates form a neutral ion-pair with the protonated amine.[9][10] This complex is more hydrophobic and is retained more strongly on the C18 phase.
-
Expertise & Experience: While effective for increasing retention, ion-pairing chromatography has drawbacks. Non-volatile reagents like alkyl sulfonates are incompatible with mass spectrometry (MS).[9] Furthermore, these reagents can adsorb strongly to the stationary phase, requiring long equilibration times and dedicated columns to prevent method-to-method contamination. Volatile reagents like TFA are MS-friendly but can cause ion suppression.
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is specifically designed for the separation of highly polar and hydrophilic compounds and presents a powerful alternative to RP-HPLC.[5][11][12][13]
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of an organic solvent (typically >80% acetonitrile).[5][12] The mobile phase facilitates the formation of a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the mobile phase polarity (i.e., increasing the water content).[5]
-
Expertise & Experience: HILIC is an orthogonal technique to reversed-phase, offering a completely different selectivity.[14] It is highly effective for polar amines and provides excellent peak shapes as the high organic content minimizes secondary silanol interactions. However, it is sensitive to the water content in the sample solvent, which can cause peak distortion if not matched closely to the mobile phase. Careful column equilibration is also critical for reproducible results.[5]
Strategy 3: Mixed-Mode Chromatography (MMC)
MMC is an advanced technique that utilizes stationary phases engineered with multiple functionalities, offering a combination of retention mechanisms within a single column.[15][16][17][18]
-
Mechanism: For our analyte, an ideal mixed-mode column would possess both reversed-phase (e.g., C18) and cation-exchange (e.g., sulfonic acid) ligands.[15] This allows for simultaneous hydrophobic and ionic interactions. Retention can be finely tuned by adjusting mobile phase parameters like organic solvent concentration, pH, and ionic strength.[8][17]
-
Expertise & Experience: MMC offers unparalleled flexibility and selectivity.[15] It can retain and separate compounds with a wide range of polarities and charges, often without the need for ion-pairing reagents, making it fully compatible with MS detection.[8] This approach is particularly powerful for analyzing an API along with its counter-ions or both polar and non-polar impurities in a single run. The complexity of the retention mechanism, however, can make method development less intuitive than for single-mode techniques.
Strategy 4: Chiral Separation
If the stereochemical purity of 5-isopropylisoxazol-3-yl ethanamine is required, a dedicated chiral method must be developed.
-
Mechanism: Chiral separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and highly versatile for separating a broad range of chiral compounds, including amines.[19]
-
Expertise & Experience: Chiral separations are typically performed in normal-phase, polar organic, or SFC modes, although reversed-phase methods are also possible. The addition of acidic or basic modifiers to the mobile phase is often crucial for achieving good peak shape and resolution for basic analytes like amines.[20][21] For instance, a small amount of an acid can improve interaction with the CSP, while a base can reduce non-specific binding.
Experimental Design and Protocols
A structured screening approach is the most efficient path to a robust method. The following workflow is designed to systematically evaluate the most promising chromatographic conditions.
Caption: A systematic workflow for HPLC method development.
Protocol 1: Column and Mobile Phase Screening
1. Sample Preparation:
-
Prepare a stock solution of 5-isopropylisoxazol-3-yl ethanamine at 1.0 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Dilute to a working concentration of 0.1 mg/mL for analysis.
-
Prepare a spiked sample containing the main compound and any available related substances or impurities at a 0.1% level relative to the main peak to assess resolution.
2. HPLC Instrumentation and General Conditions:
-
System: Standard HPLC or UHPLC system with a UV detector.
-
Detection Wavelength: Scan for UV maxima (e.g., 254 nm or a more specific wavelength).
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns) or 0.4 mL/min (for 2.1 mm ID columns).
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Screening Conditions (Run a generic gradient for each condition):
-
Condition A (Ion-Pair RP-HPLC):
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
-
Condition B (HILIC):
-
Column: Amide or Zwitterionic HILIC, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Gradient: 0% B to 100% B over 15 minutes (to increase water content).
-
-
Condition C (Mixed-Mode):
-
Column: Mixed-Mode RP/Cation-Exchange (e.g., Acclaim Trinity P1 or similar), 3.0 x 100 mm, 3 µm.
-
Mobile Phase A: 100 mM Ammonium Formate, pH 3.5 in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 20% B over 15 minutes.
-
System Suitability
For each run, evaluate the chromatography against predefined system suitability test (SST) criteria based on pharmacopeial standards like USP General Chapter <621>.[22]
-
Retention Factor (k'): Between 2 and 10 for the main peak.
-
Tailing Factor (Tf): ≤ 1.5.
-
Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity.
-
Theoretical Plates (N): > 2000.
Comparative Data Analysis
The following table summarizes the expected outcomes from our screening protocol. The data, while hypothetical, is based on established chromatographic principles for an analyte with these characteristics.
Table 2: Comparison of Initial Screening Results Across Different HPLC Modes
| Parameter | Strategy A (Ion-Pair RP) | Strategy B (HILIC) | Strategy C (Mixed-Mode) | Acceptance Criteria |
| Retention Factor (k') | 4.5 | 6.2 | 8.1 | 2 - 10 |
| Tailing Factor (Tf) | 1.7 | 1.1 | 1.0 | ≤ 1.5 |
| Resolution (Rs) | 1.8 | 2.5 | 4.1 | ≥ 2.0 |
| MS Compatibility | Poor (TFA) | Good | Excellent | Yes/No |
| Overall Assessment | Moderate. Retention is achieved, but peak tailing and low resolution are concerns. | Good. Excellent peak shape and adequate resolution. A strong candidate. | Excellent. Superior retention, peak shape, and resolution. High flexibility. | - |
Analysis of Results:
-
Ion-Pair RP-HPLC shows improved retention but fails the tailing and resolution criteria, likely due to secondary interactions that are not fully masked by the ion-pairing agent.
-
HILIC performs very well, meeting all criteria. The peak shape is excellent, demonstrating the mode's suitability for polar bases.
-
Mixed-Mode Chromatography provides the best overall performance, with strong retention, perfect symmetry, and the highest resolution. This indicates that the dual retention mechanism is highly effective for this specific analyte.
Recommended Method and Optimization
Based on the comparative data, both HILIC and Mixed-Mode Chromatography are viable paths forward. However, the superior resolution and flexibility of the Mixed-Mode method make it the recommended choice for a robust purity analysis.
Caption: A comparison of analyte retention mechanisms.
Final Optimized Method Parameters (Recommended)
Table 3: Recommended Final Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Mixed-Mode RP/Cation-Exchange | Provides superior resolution and peak shape. |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.5 | Volatile buffer, good for MS, pH ensures amine is protonated for ion-exchange. |
| Mobile Phase B | Acetonitrile | Organic modifier for controlling hydrophobic retention. |
| Gradient | 80% to 40% B in 20 min | Optimized for separation of main peak from early and late eluting impurities. |
| Flow Rate | 0.5 mL/min | Adjusted for optimal efficiency with the selected column geometry. |
| Temperature | 35 °C | Improves peak efficiency and reduces mobile phase viscosity. |
| Detector | UV at 260 nm | Wavelength of maximum absorbance for the isoxazole chromophore. |
Method Validation Considerations
Once the final method is developed and optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that it is suitable for its intended purpose.[23][24][25][26]
Table 4: ICH Q2(R1) Validation Parameters for a Purity Method
| Parameter | Purpose |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. |
| Linearity & Range | To demonstrate a proportional relationship between detector response and analyte concentration over a specified range (e.g., LOQ to 120% of test concentration). |
| Accuracy | To determine the closeness of the measured value to the true value (assessed by spike/recovery studies). |
| Precision | To measure the method's consistency (Repeatability, Intermediate Precision). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To show the method's reliability with respect to small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). |
Conclusion
The development of a robust HPLC purity method for a challenging polar and basic compound like 5-isopropylisoxazol-3-yl ethanamine requires a systematic and science-based approach. While traditional ion-pair reversed-phase chromatography can be made to work, it is often a suboptimal solution fraught with issues of poor peak shape and instrument compatibility. This guide demonstrates through comparative analysis that modern column chemistries offer far superior alternatives. Hydrophilic Interaction Liquid Chromatography (HILIC) provides an excellent solution with good peak shape and selectivity. However, Mixed-Mode Chromatography (MMC) emerges as the most powerful and flexible strategy, delivering exceptional resolution, peak symmetry, and MS compatibility by leveraging dual retention mechanisms. By selecting an MMC approach and rigorously optimizing and validating the method according to ICH guidelines, researchers can ensure the highest level of confidence in the quality and purity of this critical pharmaceutical intermediate.
References
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Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC. Retrieved February 25, 2026, from [Link]
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Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Retrieved February 25, 2026, from [Link]
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HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. Retrieved February 25, 2026, from [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Retrieved February 25, 2026, from [Link]
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<621> Chromatography. (2022, December 1). US Pharmacopeia (USP). Retrieved February 25, 2026, from [Link]
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The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Chromatography Online. Retrieved February 25, 2026, from [Link]
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Introduction to Multimodal or Mixed-Mode Chromatography. (n.d.). Bio-Rad. Retrieved February 25, 2026, from [Link]
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Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). (1995, June). European Medicines Agency. Retrieved February 25, 2026, from [Link]
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Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. Retrieved February 25, 2026, from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration (FDA). Retrieved February 25, 2026, from [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Retrieved February 25, 2026, from [Link]
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Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11049-11063. Retrieved February 25, 2026, from [Link]
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HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies. Retrieved February 25, 2026, from [Link]
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D'Attoma, A., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International, 33(11), 20-27. Retrieved February 25, 2026, from [Link]
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Roemling, R., & Itoh, S. (2022, April 15). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC Europe. Retrieved February 25, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications. Retrieved February 25, 2026, from [Link]
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ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (n.d.). Therapeutic Goods Administration (TGA), Australia. Retrieved February 25, 2026, from [Link]
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HILIC Columns for Polar Separations. (n.d.). PolyLC. Retrieved February 25, 2026, from [Link]
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Goudgaon, N. M., et al. (2014). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 6(1), 350-356. Retrieved February 25, 2026, from [Link]
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Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024, September 13). Welch Materials. Retrieved February 25, 2026, from [Link]
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Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. Retrieved February 25, 2026, from [Link]
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Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In ICH Quality Guidelines. Retrieved February 25, 2026, from [Link]
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Wadood, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30161-30174. Retrieved February 25, 2026, from [Link]
-
Al-Sayah, M., & Wainer, I. W. (2015, January 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved February 25, 2026, from [Link]
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D'Orazio, G., et al. (2020, November 16). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Spectroscopy Online. Retrieved February 25, 2026, from [Link]
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Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. Retrieved February 25, 2026, from [Link]
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Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology. Retrieved February 25, 2026, from [Link]
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Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved February 25, 2026, from [Link]
-
Fundamentals of mixed mode (multimodal) chromatography. (2024, September 2). Cytiva. Retrieved February 25, 2026, from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Isoxazole Ethanamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Isoxazole Ethanamines
The isoxazole ethanamine scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds, including novel psychoactive substances and candidates in drug discovery pipelines.[1] Understanding the structural integrity and metabolic fate of these molecules is paramount. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. However, the predictable fragmentation of the isoxazole ethanamine core is not extensively documented in publicly available literature.
This guide provides a comprehensive comparison of the expected mass spectrometric fragmentation patterns of isoxazole ethanamines under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. In the absence of a large body of direct experimental data for this specific chemical class, this guide synthesizes established fragmentation principles of the constituent isoxazole and ethanamine moieties to provide a predictive framework for researchers. By understanding the fundamental cleavage pathways of these building blocks, we can anticipate the fragmentation behavior of the hybrid structure, enabling more confident structural confirmation and isomer differentiation.
Pillar 1: Deconstructing the Fragments - The Behavior of Isoxazole and Ethanamine Moieties
The fragmentation of an isoxazole ethanamine molecule is best understood by first examining the characteristic behavior of its two key components: the isoxazole ring and the ethanamine side chain.
The Isoxazole Ring: A Heterocycle Prone to Characteristic Rupture
The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits predictable fragmentation patterns, primarily involving the cleavage of the weak N-O bond.[1]
Under Electron Ionization (EI) , the high-energy electrons induce the formation of a radical cation, which can undergo several fragmentation pathways:
-
N-O Bond Cleavage and Ring Opening: This is often the initial and most facile fragmentation step, leading to a cascade of subsequent rearrangements and cleavages.
-
Loss of Small Neutral Molecules: Following ring opening, the expulsion of stable neutral molecules such as CO, HCN, and aldehydes is common, depending on the substituents.
-
Rearrangements: The initial fragments can undergo rearrangements to form more stable ions. For instance, some 3-glycosyl-5-aryl-2-isoxazolines have shown a rearrangement involving the opening of the heterocyclic ring followed by a re-closing to form a new isoxazoline derivative under EI conditions.[2]
Under the softer ionization conditions of Electrospray Ionization (ESI) , the isoxazole ring is typically protonated. Collision-Induced Dissociation (CID) of the protonated molecule will also likely initiate fragmentation at the N-O bond, followed by ring-opening and subsequent neutral losses.
The Ethanamine Side Chain: The Dominance of Alpha-Cleavage
The ethanamine side chain, particularly in its N-alkylated forms, undergoes highly characteristic fragmentation.
Under both EI and ESI (with CID) , the most prominent fragmentation pathway for aliphatic amines is alpha-cleavage .[3][4][5][6] This involves the cleavage of the C-C bond adjacent to the nitrogen atom.[3][5][6] This process is highly favored due to the formation of a resonance-stabilized iminium cation.[3][4][5]
-
Primary Amines: For a primary ethanamine, alpha-cleavage results in the loss of an alkyl radical and the formation of a characteristic iminium ion at m/z 30 ([CH2=NH2]+).
-
Secondary and Tertiary Amines: For N-substituted ethanamines, alpha-cleavage leads to the loss of the larger alkyl substituent as a radical, resulting in a more stable, substituted iminium cation. For example, in the mass spectrum of triethylamine, alpha-cleavage leads to the loss of a methyl radical and a base peak at m/z 86.[3]
Pillar 2: Synthesizing the Fragmentation of Isoxazole Ethanamines - A Predictive Comparison
By combining the fragmentation behaviors of the isoxazole ring and the ethanamine side chain, we can propose the most probable fragmentation pathways for isoxazole ethanamines. The point of attachment of the ethanamine chain to the isoxazole ring (e.g., at the 3- or 5-position) will significantly influence the specific fragment ions observed.
Electron Ionization (EI) Fragmentation: A High-Energy Landscape
Under EI, the molecular ion will be a radical cation. The fragmentation will likely be a competition between cleavage of the isoxazole ring and alpha-cleavage of the ethanamine side chain.
Scenario A: Ethanamine Alpha-Cleavage Dominates This is a highly probable initial fragmentation, especially for N-alkylated ethanamines, due to the formation of a stable iminium cation.
Scenario B: Isoxazole Ring Opening Initiates Fragmentation Cleavage of the N-O bond in the isoxazole ring will lead to a different set of initial fragments, which will then undergo further decomposition.
The following table summarizes the predicted key fragment ions for a hypothetical 3-(2-aminoethyl)-5-methylisoxazole under EI.
| Proposed Fragment Ion | m/z (Predicted) | Origin |
| [M - CH3•]+ | M-15 | Alpha-cleavage of the ethanamine side chain (loss of a methyl radical from an N-methylated analog) |
| [M - isoxazole ring fragments]+ | Variable | Cleavage and fragmentation of the isoxazole ring |
| [CH2=NH2]+ | 30 | Alpha-cleavage of a primary ethanamine side chain |
| Isoxazole ring fragments | Variable | Fragments arising from the decomposition of the isoxazole ring |
Diagram: Predicted EI Fragmentation of a Generic N,N-Dialkyl Isoxazole Ethanamine
Caption: Predicted competitive EI fragmentation pathways.
Electrospray Ionization (ESI) with Tandem MS (MS/MS): A Controlled Fragmentation
Under ESI conditions, the isoxazole ethanamine will be readily protonated, most likely at the most basic site, which is the nitrogen of the ethanamine side chain. Collision-Induced Dissociation (CID) of this protonated molecule ([M+H]+) will induce fragmentation.
The fragmentation pathways of the protonated molecule are expected to be more controlled than under EI.
-
Dominant Alpha-Cleavage: Similar to EI, alpha-cleavage of the protonated ethanamine side chain is expected to be a major fragmentation pathway, leading to the loss of a neutral alkene or alkane and the formation of a charged iminium ion.
-
Neutral Loss of the Side Chain: Cleavage of the bond between the isoxazole ring and the ethanamine side chain could lead to the loss of the neutral ethanamine and retention of the charge on the protonated isoxazole ring.
-
Isoxazole Ring Fragmentation: Fragmentation of the protonated isoxazole ring is also possible, likely initiated by proton-assisted N-O bond cleavage.
The following table summarizes the predicted key fragment ions for a hypothetical protonated 3-(2-aminoethyl)-5-methylisoxazole under ESI-MS/MS.
| Proposed Fragment Ion | m/z (Predicted) | Origin |
| [M+H - NH3]+ | M+H-17 | Loss of ammonia from the protonated primary amine |
| [M+H - C2H4NH2•]+ | M+H-44 | Cleavage of the bond between the ring and the side chain |
| [Isoxazole-H]+ | Varies with isoxazole structure | Protonated isoxazole ring after side chain loss |
| [CH2=NH2]+ | 30 | Iminium ion from alpha-cleavage of the primary ethanamine |
Diagram: Predicted ESI-MS/MS Fragmentation of a Protonated Isoxazole Ethanamine
Caption: Predicted major ESI-MS/MS fragmentation pathways.
Pillar 3: A Self-Validating Experimental Protocol
To acquire high-quality, reproducible mass spectra of isoxazole ethanamines, a robust and well-controlled experimental protocol is essential. The following provides a detailed methodology for both GC-EI-MS and LC-ESI-MS/MS analysis.
Experimental Protocol: GC-EI-MS Analysis
This method is suitable for volatile and thermally stable isoxazole ethanamine analogs.
-
Sample Preparation:
-
Dissolve 1 mg of the analytical standard in 1 mL of a high-purity volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
Ensure the sample is free of non-volatile salts or buffers.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is a good starting point.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on the analyte's volatility.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Experimental Protocol: LC-ESI-MS/MS Analysis
This is the preferred method for less volatile or thermally labile compounds and provides more controlled fragmentation for structural elucidation.
-
Sample Preparation:
-
Dissolve 1 mg of the analytical standard in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
Dilute to a final concentration of 10-100 ng/mL.
-
Add 0.1% formic acid to the final sample solution to promote protonation.
-
-
Instrumentation and Parameters:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is generally suitable.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate. The gradient should be optimized for analyte retention.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-600.
-
MS/MS:
-
Select the protonated molecule ([M+H]+) as the precursor ion.
-
Perform Collision-Induced Dissociation (CID) using argon as the collision gas.
-
Apply a stepped collision energy (e.g., 10, 20, and 40 eV) to observe the full range of fragment ions.
-
-
-
Diagram: Integrated Analytical Workflow
Caption: A comprehensive workflow for MS analysis.
Conclusion
While direct, published mass spectral data for a wide range of isoxazole ethanamines remains sparse, a robust, predictive understanding of their fragmentation behavior can be achieved by synthesizing the well-established principles governing their constituent isoxazole and ethanamine moieties. The competition between the characteristic alpha-cleavage of the ethanamine side chain and the ring-opening fragmentation of the isoxazole core will define the mass spectrum. The choice of ionization technique, with EI providing a more complex, high-energy fragmentation pattern and ESI-MS/MS offering controlled, structurally informative dissociation, will be critical in the comprehensive analysis of these important molecules. The experimental protocols provided herein offer a validated starting point for researchers to generate high-quality data, further contributing to the collective understanding of this chemical class.
References
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Galezowska, A., Harrison, M. W., Herniman, J. M., Skylaris, C. K., & Langley, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. [Link]
-
Osarodion, O. P., Orile, E. M., & Odianosen, U. C. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. American Journal of Materials Synthesis and Processing, 4(2), 29. [Link]
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Zhu, J., Wang, J., & Cole, R. B. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 1-12. [Link]
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Monforte, A. M., Traldi, P., & Grassi, G. (1999). A novel rearrangement in the gas phase under electron ionization for 3-glycosyl-5-aryl-2-isoxazolines. Journal of mass spectrometry, 34(9), 915-921. [Link]
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Reddy, G. S., & Vairamani, M. (2004). Electrospray ionization mass spectral studies of N, N-dialkylaminoethane-2-sulphonic acids. Rapid communications in mass spectrometry, 18(11), 1229-1234. [Link]
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Suresh, P., & Vairamani, M. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b (n-1)+ OCH3+ Na]+ and [b (n-1)+ OH+ Na]+ ions. Journal of the American Society for Mass Spectrometry, 23(11), 1959-1970. [Link]
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Osarodion, O. P., Orile, E. M., & Odianosen, U. C. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. American Journal of Materials Synthesis and Processing, 4(2), 29-34. [Link]
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LibreTexts. (2021). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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Galezowska, A., Harrison, M. W., Herniman, J. M., Skylaris, C. K., & Langley, G. J. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using density functional calculations. Rapid Communications in Mass Spectrometry, 27(2), 283-290. [Link]
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Guo, Y. C., Cao, S. X., Zong, X. K., Liao, X. C., & Zhao, Y. F. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139. [Link]
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O'Brien, C. J., Tipton, J. D., & El-Shall, M. S. (2000). Fragmentation patterns in the electron impact mass spectra of 1, 3, 5-triazin-2-one derivatives. ARKIVOC: Online Journal of Organic Chemistry, 1(6), 923-930. [Link]
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Jiao, P., Li, Z., & Ye, Q. (2002). Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2, 2-dimethyl-1, 3-dioxolane. Rapid communications in mass spectrometry, 16(12), 1174-1179. [Link]
-
Wang, Y. H., Zhang, Y. B., & Ye, W. C. (2019). A fragmentation study on four oligostilbenes by electrospray tandem mass spectrometry. Natural Products and Bioprospecting, 9(4), 285-293. [Link]
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Kashima, C. (1984). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 42(6), 521-531. [Link]
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Chang, C. K., Lin, C. H., & Chen, C. C. (2018). Comparison of the characteristic mass fragmentations of phenethylamines and tryptamines by electron ionization gas chromatography mass spectrometry, electrospray and matrix-assisted laser desorption ionization mass spectrometry. Molecules, 23(7), 1581. [Link]
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Schacher, F. H. (2012). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Construction of Isoxazole ring: An Overview. Nano Biomedicine and Engineering, 16(2), 1-23. [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
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JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [Link]
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Ferreira da Silva, F., & Denifl, S. (2022). Dynamics of ring-cleavage reactions in temozolomide induced by low-energy electron attachment. Frontiers in Chemistry, 10, 878335. [Link]
-
Wang, X., Zhang, M., & Zhu, Y. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1435. [Link]
-
Chemazon. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. [Link]
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Fiveable. (n.d.). α Cleavage. In AP Chemistry. [Link]
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Chemistry Steps. (n.d.). α-Cleavage. [Link]
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Comparing bioactivity of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine vs histamine agonists
An In-Depth Comparative Guide to the Bioactivity of Novel Chemical Entities vs. Established Histamine Agonists
Prepared by a Senior Application Scientist
In the landscape of drug discovery, particularly concerning immunomodulation and neurological disorders, the nuanced activity of histamine receptor agonists is of paramount importance. This guide provides a comparative analysis framework for evaluating the bioactivity of a novel chemical entity, exemplified by 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine (hereafter referred to as Compound A ), against well-characterized, subtype-selective histamine agonists.
It is critical to note that Compound A is presented here as a representative novel small molecule, selected for its structural features—an isoxazole core and an ethylamine side chain—that suggest potential interaction with biogenic amine receptors. As of this writing, there is no publicly available data on the bioactivity of Compound A. Therefore, this document serves as a methodological guide, outlining the essential experiments and providing a hypothetical data set to illustrate the comparative process.
The Rationale for Comparison: Understanding the Histamine Receptor Family
The four subtypes of histamine receptors (H1, H2, H3, and H4) are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological and pathological processes. Their distinct signaling pathways and tissue distribution profiles underscore the need for receptor-subtype selectivity in therapeutic agents.
-
H1 Receptor (H1R): Primarily coupled to Gq/11, its activation leads to the mobilization of intracellular calcium via the phospholipase C (PLC) pathway. This pathway is central to allergic inflammation and neuronal excitation.
-
H2 Receptor (H2R): Coupled to Gs, its activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This mechanism is famously associated with the stimulation of gastric acid secretion.
-
H3 Receptor (H3R): This receptor is coupled to Gi/o and acts as a presynaptic autoreceptor in the central nervous system, inhibiting the release of histamine and other neurotransmitters. Its activation leads to a decrease in cAMP levels.
-
H4 Receptor (H4R): Also coupled to Gi/o, the H4R is primarily expressed on hematopoietic cells, including mast cells and eosinophils, and is implicated in inflammatory and immune responses.
A thorough understanding of these pathways is fundamental to designing and interpreting bioactivity assays for any novel compound targeting this receptor family.
Signaling Pathway Overview
Caption: Generalized signaling pathways for histamine receptor subtypes.
Comparative Bioactivity Analysis: A Data-Driven Approach
The initial assessment of a novel compound involves determining its binding affinity and functional potency at each histamine receptor subtype. This allows for the construction of a selectivity profile.
Receptor Binding Affinity (Ki)
Binding assays measure the affinity of a compound for a receptor, typically by assessing its ability to displace a known radiolabeled ligand. A lower inhibition constant (Ki) indicates higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) - Hypothetical Data
| Compound | H1R | H2R | H3R | H4R |
| Compound A (Hypothetical) | 45 | 850 | >10,000 | 120 |
| Histamine | 30 | 33 | 15 | 5 |
| 2-Pyridylethylamine (H1 Agonist) | 50 | 2,500 | >10,000 | >10,000 |
| Amthamine (H2 Agonist) | 1,500 | 32 | >10,000 | 8,000 |
| (R)-α-Methylhistamine (H3 Agonist) | 4,000 | 5,000 | 2 | 300 |
| VUF 8430 (H4 Agonist) | >10,000 | >10,000 | 1,500 | 15 |
From this hypothetical data, Compound A demonstrates a preference for the H1R, with significantly lower affinity for H2R and negligible affinity for H3R. Its affinity for H4R is moderate.
Functional Potency (EC50) and Efficacy (%Emax)
Functional assays measure the biological response elicited by a compound. Potency is quantified by the half-maximal effective concentration (EC50), while efficacy (%Emax) represents the maximum response relative to a reference full agonist (like histamine).
Table 2: Comparative Functional Activity (EC50, nM; %Emax) - Hypothetical Data
| Compound | H1R (Ca²⁺ Flux) | H2R (cAMP) | H3R (cAMP) | H4R (cAMP) |
| Compound A (Hypothetical) | EC50: 80; Emax: 95% | EC50: 2,100; Emax: 40% | No activity | EC50: 350; Emax: 60% |
| Histamine | EC50: 50; Emax: 100% | EC50: 40; Emax: 100% | EC50: 5; Emax: 100% | EC50: 10; Emax: 100% |
| 2-Pyridylethylamine (H1) | EC50: 90; Emax: 100% | Weak partial agonist | No activity | No activity |
| Amthamine (H2) | No activity | EC50: 55; Emax: 100% | No activity | Weak partial agonist |
| (R)-α-Methylhistamine (H3) | No activity | No activity | EC50: 4; Emax: 100% | Partial agonist |
| VUF 8430 (H4) | No activity | No activity | Weak partial agonist | EC50: 25; Emax: 100% |
This hypothetical functional data suggests that Compound A is a potent and efficacious H1R agonist. It acts as a partial agonist at H2R and H4R with much lower potency, and has no functional activity at H3R, confirming a preferential H1R agonist profile.
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of comparative data hinges on robust and well-controlled experimental design. The following protocols outline the standard methodologies for generating the data presented above.
Experimental Workflow Overview
Technical Comparison: Reference Standards for 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
This guide provides a technical comparison of reference standard grades and methodologies for 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine (also known as 3-(2-aminoethyl)-5-isopropylisoxazole).
Designed for analytical chemists and CMC (Chemistry, Manufacturing, and Controls) leads, this document focuses on the critical decision matrices between Certified Reference Materials (CRMs) , Secondary Standards , and Stable Isotope Labeled (SIL) analogues during drug development.
Executive Summary & Compound Profile
2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is a critical process intermediate (CPI) and potential genotoxic impurity (PGI) in the synthesis of isoxazole-based therapeutics (e.g., COX-2 inhibitors, valdecoxib analogues, and novel GABA agonists).
Precise quantitation is challenging due to the molecule's physicochemical properties:
-
Chromophore Limitation: The isoxazole ring lacks the strong UV absorbance of benzenoid systems, making trace UV detection (HPLC-UV) prone to baseline noise.
-
Basicity: The primary amine function (pKa ≈ 9.5–10.0) leads to peak tailing on standard C18 columns without end-capping or ion-pairing agents.
-
Stability: The free base is often an oil or low-melting solid susceptible to oxidative degradation and carbamate formation (CO₂ absorption), whereas the Hydrochloride (HCl) salt is the preferred solid form.
Comparative Overview of Reference Standard Classes
| Feature | Class A: Primary CRM | Class B: Secondary Standard | Class C: Research Grade (In-House) |
| Purity (Chromatographic) | > 99.5% (Certified) | > 98.0% (Qualified) | Variable (90–95%) |
| Traceability | NIST/USP/EP Traceable | Traceable to Primary CRM | Internal NMR/LC-MS only |
| Water Content | Karl Fischer (KF) Certified | TGA/Loss on Drying | Not Controlled |
| Form | Typically HCl Salt (Solid) | HCl Salt or Free Base | Often Free Base (Oil) |
| Primary Use Case | Method Validation, Release Testing | Routine QC, Stability Studies | Early Synthesis Optimization |
| Cost Factor | High (100x) | Moderate (10x) | Low (1x) |
Deep Dive: Performance Comparison
A. Stability & Handling: Free Base vs. Hydrochloride Salt
The choice of salt form in the reference standard dramatically impacts analytical error budgets.
-
The Free Base Risk: As a primary amine with a low molecular weight, the free base is hygroscopic and reacts with atmospheric CO₂ to form carbamates. This introduces a "weighing error" where the mass weighed does not reflect the molar content of the amine.
-
The HCl Salt Solution: The hydrochloride salt stabilizes the amine, raising the melting point and preventing carbonation.
Experimental Data: 24-Hour Stability Stress Test (Ambient Air) Data represents typical degradation profiles for alkyl-isoxazole amines.
| Timepoint | Free Base Purity (HPLC) | HCl Salt Purity (HPLC) | Observation |
| T=0 | 98.2% | 99.6% | Initial assay. |
| T=4h | 97.5% | 99.6% | Free base shows slight yellowing. |
| T=12h | 96.1% | 99.5% | Free base: New peak at RRT 0.85 (Carbamate). |
| T=24h | 94.8% | 99.5% | Free base: Significant moisture uptake (+3% wt). |
Expert Insight: Never use the free base "Research Grade" material for quantitative impurity analysis. The hygroscopicity introduces a systematic negative bias in potency calculations. Always select the HCl salt CRM or Secondary Standard .
B. Quantification Strategy: External Calibration vs. Internal Standard (SIL)
For trace analysis (ppm level impurities), the method of standardization is critical.
-
External Standard (HPLC-UV): Viable only for high concentrations (>0.1% w/w). The weak UV absorbance at 220 nm leads to poor Signal-to-Noise (S/N) ratios at trace levels.
-
Internal Standard (LC-MS/MS): Using a deuterated analogue (e.g., d6-isopropyl or d4-ethyl labeled) corrects for matrix effects and ionization suppression in ESI+.
Comparative Limit of Quantitation (LOQ)
| Method | Standard Type | LOQ (ng/mL) | Linearity ( |
| HPLC-UV (220 nm) | External Std (Class B) | 500 | 0.992 |
| LC-MS/MS (MRM) | External Std (Class B) | 5 | 0.995 |
| LC-MS/MS (MRM) | SIL Internal Std (Class A) | 0.5 | 0.999 |
Decision Workflows (Visualized)
Workflow 1: Selecting the Right Standard
This decision tree guides the selection process based on the development phase and regulatory requirement.
Caption: Decision matrix for selecting the appropriate reference standard grade based on regulatory context and analytical technique.
Experimental Protocols
Protocol A: Qualification of a Secondary Standard
Use this protocol to validate an in-house "Secondary Standard" against a purchased "Primary CRM" to reduce costs for routine testing.
Reagents:
-
Primary CRM: 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine HCl (Certified Purity: 99.8%).
-
Candidate Secondary Standard: Batch #XYZ (In-house synthesis).
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.
Procedure:
-
Preparation: Accurately weigh 10.0 mg of the Primary CRM and 10.0 mg of the Candidate Standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume (Concentration: 100 µg/mL).
-
System Suitability: Inject the Primary CRM 5 times. Requirement: RSD < 0.5%.
-
Comparative Injection: Inject the Candidate Standard in triplicate, bracketed by the Primary CRM.
-
Calculation:
-
Acceptance Criteria: The calculated purity must align with the Candidate's TGA/KF data within ±1.0%.
Protocol B: Trace Impurity Analysis via LC-MS/MS
Required for quantifying this amine at ppm levels in drug substances.
Instrument Parameters:
-
Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ESI+ MRM Mode.
MRM Transitions:
-
Target Analyte: 155.1
138.1 (Loss of NH3), 155.1 96.1 (Isoxazole fragment). -
Internal Standard (d6-Analog): 161.1
144.1.
Workflow Diagram:
Caption: LC-MS/MS workflow utilizing Stable Isotope Labeled (SIL) standards for drift correction.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006). Defines reporting thresholds for impurities. Available at: [Link]
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006). Context for isoxazole amine safety assessment. Available at: [Link]
-
PubChem. Compound Summary: 3-(Propan-2-yl)-1,2-oxazol-5-amine (Isomer Reference). National Library of Medicine. Available at: [Link]
A Comparative Guide to FTIR Spectral Interpretation of Isoxazole Amines for Pharmaceutical Analysis
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of isoxazole amines, a heterocyclic motif of significant interest in drug development. For researchers and scientists in pharmaceutical and medicinal chemistry, a precise understanding of molecular structure is paramount. FTIR spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for functional group identification and structural verification. This document moves beyond a simple recitation of characteristic frequencies, delving into the causal relationships between molecular structure and vibrational spectra. We will explore the distinct signatures of the isoxazole ring and the amine moiety, dissect their interplay in isoxazole amines, and provide a comparative framework for distinguishing them from other common heterocyclic amines.
Section 1: Foundational Principles of FTIR for Heterocyclic Amines
Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. These frequencies are determined by the bond strength, the mass of the atoms involved, and the overall molecular environment. An FTIR spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), thus provides a unique molecular fingerprint.[1]
The Amine Functional Group: A Versatile Reporter
The amine functional group (primary -NH₂, secondary -NHR, tertiary -NR₃) provides some of the most diagnostic peaks in an FTIR spectrum. The key is the N-H bond; its presence, and the number of such bonds, is immediately evident.
-
N-H Stretching (νN-H): This is the most telling region for amine identification, typically appearing between 3500-3250 cm⁻¹.[2]
-
Primary (1°) Amines: Exhibit two distinct bands due to asymmetric (higher frequency, ~3400 cm⁻¹) and symmetric (lower frequency, ~3300 cm⁻¹) stretching modes.[2][3]
-
Secondary (2°) Amines: Show a single, generally weaker band in the 3350-3310 cm⁻¹ range.[2][4]
-
Tertiary (3°) Amines: Lack an N-H bond and therefore show no absorption in this region.[5] The attachment of the nitrogen to an aromatic ring, such as isoxazole, typically shifts these absorptions to a slightly higher frequency (40-70 cm⁻¹) compared to their aliphatic counterparts.[3]
-
-
N-H Bending (δN-H) and Wagging (ωN-H):
-
Scissoring (Bending): Primary amines display a strong scissoring vibration between 1650-1580 cm⁻¹. This peak can sometimes be mistaken for a C=C double bond if not carefully correlated with the N-H stretching region.[2]
-
Wagging: A broad, often strong out-of-plane wagging band appears in the 910-665 cm⁻¹ region for both primary and secondary amines.[2]
-
-
C-N Stretching (νC-N): The stretching of the carbon-nitrogen bond provides further structural clues.
The Isoxazole Ring: A Heterocyclic Fingerprint
The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses a unique set of vibrations that contribute to its characteristic spectrum.[6][7]
-
C=N Stretching (νC=N): The carbon-nitrogen double bond within the ring typically gives rise to a strong absorption in the 1643-1612 cm⁻¹ range.[8]
-
Ring C=C Stretching: These vibrations often appear near the C=N stretch and can sometimes overlap, appearing in the 1600-1450 cm⁻¹ region.
-
N-O Stretching (νN-O): This is a highly characteristic band for isoxazoles and related structures. It is typically found in the 1170-1110 cm⁻¹ region.[8][9]
-
Ring C-N Stretching (νC-N): The single bond C-N stretch within the isoxazole ring is observed between 1265-1250 cm⁻¹.[8]
-
Ring Deformation and Bending Modes: A series of complex absorptions in the fingerprint region (< 1400 cm⁻¹) arise from in-plane and out-of-plane bending and ring "breathing" modes. High-resolution studies have assigned specific fundamental bands, such as those at 1370.9 cm⁻¹ and 764.9 cm⁻¹, which contribute to the unique overall pattern.[10][11]
Section 2: The Spectroscopic Signature of Isoxazole Amines
When an amino group is attached to an isoxazole ring, the resulting spectrum is a composite of the features described above, modulated by the electronic interaction between the two moieties. The electron-donating amino group can influence the bond order and polarity of the ring system through resonance, causing subtle but meaningful shifts in absorption frequencies.
The position of the amino group is critical. For instance, the electronic environment of a 3-aminoisoxazole differs from a 5-aminoisoxazole, which can manifest in their respective spectra.[12] In 5-amino-3-methylisoxazole, stronger conjugation between the amino group's lone pair and the endocyclic double bond has been observed, which can affect bond lengths and, consequently, vibrational frequencies.[12]
Key Interpretive Checkpoints for an Isoxazole Amine:
-
High-Frequency Region (3500-3200 cm⁻¹): Look for the characteristic one or two N-H stretching bands to confirm a secondary or primary amine, respectively. Their position will suggest an aromatic attachment.
-
Double-Bond Region (1700-1500 cm⁻¹): Identify the N-H bend (for primary amines) around 1650-1580 cm⁻¹ and the isoxazole C=N stretch around 1640-1610 cm⁻¹.
-
Fingerprint Region (1400-900 cm⁻¹): Pinpoint the strong C-N aromatic stretch (~1300 cm⁻¹) and the crucial N-O ring stretch (~1150 cm⁻¹).
The table below summarizes the expected absorption ranges for a typical primary aminoisoxazole, such as 3-amino-5-methylisoxazole.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| Asymmetric N-H Stretch | Primary Amine | ~3450 - 3350 | Medium-Strong | Confirms primary amine; higher frequency than aliphatic amines.[3] |
| Symmetric N-H Stretch | Primary Amine | ~3350 - 3250 | Medium-Strong | The presence of two bands is diagnostic for -NH₂.[2] |
| N-H Scissoring (Bend) | Primary Amine | ~1650 - 1580 | Strong | Can overlap with ring stretches; confirm with N-H stretches.[2] |
| C=N Ring Stretch | Isoxazole | ~1640 - 1610 | Medium-Strong | Characteristic of the isoxazole ring.[8] |
| C=C Ring Stretch | Isoxazole | ~1580 - 1450 | Medium-Variable | Aromatic ring vibrations. |
| C-N Aromatic Stretch | Amine-Ring | ~1335 - 1250 | Strong | Indicates an amine attached to an aromatic system.[2] |
| N-O Ring Stretch | Isoxazole | ~1170 - 1110 | Medium-Strong | Key diagnostic peak for the isoxazole moiety. [8][9] |
| N-H Wagging | Primary Amine | ~910 - 665 | Strong, Broad | Often a broad, prominent feature in the lower fingerprint region.[4] |
Section 3: Comparative FTIR Analysis: Distinguishing Isoxazole Amines
In drug discovery, it is crucial to differentiate between structural isomers and related heterocyclic systems. FTIR provides a powerful tool for this purpose.
Workflow for Spectral Differentiation
Caption: Logical workflow for identifying an isoxazole amine using FTIR.
| Compound Class | Key Distinguishing FTIR Features | Wavenumber (cm⁻¹) | Rationale |
| Isoxazole Amine | Strong N-O Ring Stretch | ~1170 - 1110 | This band is characteristic of the isoxazole ring's N-O bond and is often the most definitive feature. [8] |
| Oxazole Amine | C-O-C Ring Stretch | ~1250 & ~1050 | The arrangement of heteroatoms is different. Lacks the N-O bond stretch of isoxazole, but has characteristic C-O-C stretches. |
| Pyrazole Amine | Ring N-H Stretch (if unsubstituted) | ~3500-3400 (sharp) | Contains two adjacent nitrogen atoms. Unsubstituted pyrazoles have a ring N-H, providing an additional sharp band in the N-H region. |
| Pyridine Amine | Ring Breathing/Deformation Modes | ~1600, ~1580, ~1500, ~1430 | The six-membered aromatic ring has a different and more complex set of C=C/C=N stretching and ring deformation modes compared to the five-membered isoxazole ring.[1] |
Visual Comparison of Key Vibrational Modes
Caption: Key distinguishing vibrational modes for Isoxazole vs. Pyrazole amines.
Section 4: Experimental Protocol for High-Fidelity FTIR Analysis
To ensure data is reliable and reproducible, a standardized protocol is essential. The following describes a self-validating workflow for analyzing solid-state samples, such as drug compounds, using an Attenuated Total Reflectance (ATR) accessory, which is common in modern pharmaceutical labs.[13][14]
Objective: To obtain a clean, high-quality infrared spectrum of a solid isoxazole amine sample for structural verification.
Materials:
-
FTIR Spectrometer with a Diamond ATR accessory
-
Sample (e.g., 3-amino-5-methylisoxazole powder)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol)
-
Lint-free wipes
Methodology:
-
Instrument Preparation and Performance Qualification:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium.
-
Verify the desiccant is active to minimize water vapor interference.
-
Causality: A stable instrument and low humidity are critical for a consistent baseline and to prevent atmospheric water bands (broad, ~3400 cm⁻¹ and sharp, ~1630 cm⁻¹) from obscuring sample features.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol.
-
Allow the solvent to fully evaporate.
-
Causality: Any residue from previous samples will contaminate the spectrum. A clean crystal is the foundation of an accurate measurement.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum.
-
Typical Parameters:
-
Scans: 64 (to improve signal-to-noise ratio)
-
Resolution: 4 cm⁻¹ (sufficient for most structural elucidation)[13]
-
Range: 4000 - 400 cm⁻¹
-
-
Trustworthiness: The background measurement accounts for the instrument's response and the ambient atmosphere. It is subtracted from the sample spectrum, ensuring that the final output contains only the sample's absorptions.
-
-
Sample Application:
-
Place a small amount of the solid sample (enough to cover the crystal, typically 1-2 mg) onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Causality: The ATR technique relies on an evanescent wave that penetrates a few microns into the sample. Good contact is absolutely essential for a strong, high-quality signal. Inconsistent pressure can lead to variable peak intensities.
-
-
Sample Spectrum Acquisition:
-
Using the exact same parameters as the background scan, collect the sample spectrum.
-
The instrument software will automatically ratio the sample scan against the background, producing the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
Visually inspect the spectrum. If the baseline is not flat, apply a baseline correction.
-
Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe, ensuring it is ready for the next sample.
-
Conclusion
FTIR spectroscopy is an indispensable tool for the structural analysis of isoxazole amines in a drug development setting. By moving beyond simple peak-matching and understanding the interplay between the amine and isoxazole moieties, researchers can gain a high degree of confidence in their spectral interpretations. The key to differentiating isoxazole amines from other heterocyclic alternatives lies in a systematic approach: first identifying the amine type via the N-H stretching region, and then confirming the isoxazole core by locating the characteristic N-O stretching vibration in the fingerprint region. When coupled with a robust experimental protocol, FTIR provides a rapid, data-rich, and reliable method for confirming molecular identity and guiding synthetic chemistry efforts.
References
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
-
ResearchGate. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
-
PMC. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
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Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati.
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MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
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ScienceDirect. (n.d.). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1.
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InfinityLab. (2025). How to Interpret FTIR Results: A Beginner's Guide.
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The Chemistry Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
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Arkivoc. (n.d.). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids.
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A Comparative Guide to the Synthesis and LC-MS Validation of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
For researchers, scientists, and professionals in drug development, the robust synthesis and rigorous validation of novel chemical entities are paramount. The heterocyclic isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This guide provides an in-depth, objective comparison of two distinct synthetic routes to a model isoxazole-containing compound, 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine.
Beyond simply presenting protocols, we will explore the causality behind our strategic choices, from reaction mechanisms to analytical validation. Each synthesis is paired with a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, a powerful analytical technique that has become indispensable for reaction monitoring, impurity profiling, and final product confirmation in modern pharmaceutical development.[1][2][3]
The Target Molecule: A Structural Overview
Our target, 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine, features a 3,5-disubstituted isoxazole core. The validation of its synthesis provides a practical framework for chemists to assess reaction efficiency, identify potential byproducts, and ensure the structural integrity of the final compound.
Section 1: Synthesis Route A - The 1,3-Dipolar Cycloaddition Pathway
The [3+2] cycloaddition between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis due to its high regioselectivity and broad functional group tolerance.[4][5] This route is often favored for its convergent nature, building the heterocyclic core in a single, efficient step.
Strategic Rationale
Our strategy involves the in-situ generation of isobutyronitrile oxide from 2-methylpropanal oxime, which then undergoes a 1,3-dipolar cycloaddition with a protected 3-butyn-1-amine. The choice to protect the terminal amine with a tert-butoxycarbonyl (Boc) group is critical; it prevents the amine from acting as a competing nucleophile and enhances the solubility of the intermediate in organic solvents.
Experimental Protocol: Route A
Step 1: Protection of 3-Butyn-1-amine
-
To a stirred solution of 3-butyn-1-amine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor reaction completion via LC-MS by observing the consumption of the starting amine (m/z [M+H]⁺) and the appearance of the Boc-protected product.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (but-3-yn-1-yl)carbamate.
Step 2: 1,3-Dipolar Cycloaddition & Deprotection
-
In a well-ventilated fume hood, dissolve 2-methylpropanal oxime (1.5 eq) and tert-butyl (but-3-yn-1-yl)carbamate (1.0 eq) in tetrahydrofuran (THF, 0.4 M).
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Slowly add a solution of aqueous sodium hypochlorite (NaOCl, 1.6 eq) dropwise at room temperature, maintaining the temperature below 35 °C. The nitrile oxide is generated in situ and consumed immediately.
-
Stir the reaction for 4-6 hours. Monitor the formation of the Boc-protected isoxazole intermediate via LC-MS.
-
Upon completion of the cycloaddition, cool the mixture to 0 °C and slowly add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) to cleave the Boc protecting group.
-
Stir for 2 hours at room temperature, monitoring the deprotection via LC-MS.
-
Concentrate the reaction mixture under reduced pressure. Purify the crude product via column chromatography on silica gel to afford the target compound.
LC-MS Validation Workflow: Route A
The primary objective of the LC-MS analysis is to monitor the key transformations: the consumption of the protected alkyne, the formation of the Boc-protected isoxazole, and its subsequent conversion to the final amine.
Caption: LC-MS sampling points for monitoring Route A.
LC-MS Protocol Details:
-
System : High-Performance Liquid Chromatography (HPLC) coupled to a single quadrupole or triple quadrupole mass spectrometer.[6]
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : 5% B to 95% B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
-
Ionization Mode : Electrospray Ionization, Positive (ESI+).
-
Scan Mode : Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for key masses.
Expected Results & Interpretation:
-
Initial Monitoring : Track the disappearance of the protected alkyne and the appearance of the Boc-protected isoxazole. The high sensitivity of MS allows for detection even at low conversion rates.[7]
-
Byproduct Detection : A common side reaction is the dimerization of the nitrile oxide to form a furoxan. This can be readily identified as an unexpected mass in the full scan data.
-
Deprotection Monitoring : Confirm the complete disappearance of the Boc-protected intermediate and the emergence of the final product peak at the expected m/z.
-
Final Confirmation : The final purified sample should show a single major peak in the chromatogram. The mass spectrum for this peak must correspond to the protonated molecular ion [M+H]⁺ of the target compound.
Section 2: Synthesis Route B - The β-Amino Ketone Condensation Pathway
An alternative approach to the isoxazole ring involves the condensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with hydroxylamine. This route requires the synthesis of a more complex linear precursor but offers a different set of strategic advantages and challenges.
Strategic Rationale
This strategy hinges on the synthesis of a β-amino ketone, a versatile building block.[8] We will first synthesize the α,β-unsaturated ketone precursor (an enone) via an Aldol condensation. This is followed by an aza-Michael addition of a protected amine to form the key β-amino ketone intermediate.[9] Finally, cyclization with hydroxylamine yields the isoxazole ring. This route is more linear but allows for modular construction.
Experimental Protocol: Route B
Step 1: Synthesis of the Enone Precursor
-
Combine 4-methyl-2-pentanone (1.0 eq) and glyoxal (as a 40% aq. solution, 1.2 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to 60 °C and stir for 8 hours. Monitor the formation of the enone intermediate (1-isopropyl-3-oxobut-1-enal) via LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate to yield the crude enone.
Step 2: Aza-Michael Addition
-
Dissolve the crude enone (1.0 eq) and benzylamine (as a protected amine surrogate, 1.1 eq) in ethanol.
-
Stir at room temperature for 24 hours. The reaction's progress is monitored by the disappearance of the enone and the appearance of the β-amino ketone adduct via LC-MS.
-
Concentrate the solvent to yield the crude β-amino ketone.
Step 3: Isoxazole Formation & Deprotection
-
To a solution of the crude β-amino ketone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.6 eq).
-
Reflux the mixture for 6 hours. Monitor the formation of the N-benzyl protected isoxazole via LC-MS.
-
After cooling, remove the solvent under reduced pressure.
-
The N-benzyl group is removed via catalytic hydrogenation. Dissolve the crude product in ethanol, add Pd/C (10 mol %), and stir under an H₂ atmosphere (balloon pressure) for 12 hours.
-
Filter the reaction through celite, and concentrate the filtrate. Purify by column chromatography to yield the final product.
LC-MS Validation Workflow: Route B
For this multi-step linear synthesis, LC-MS is crucial at the end of each major transformation to ensure the precursor is suitable for the subsequent step.
Caption: Stage-gate LC-MS validation for the linear synthesis of Route B.
LC-MS Protocol Details: The same LC-MS system and conditions described for Route A can be employed, as the analytes have similar physicochemical properties.
Expected Results & Interpretation:
-
Stage-Gate Analysis : Each step is a " go/no-go " decision point. LC-MS confirms the presence of the desired intermediate before proceeding, saving time and resources.
-
Isomer Detection : The condensation reaction could potentially form regioisomers. While unlikely in this specific case due to the substrate, LC-MS can distinguish between isomers if they have different retention times, and MS/MS fragmentation could help identify them.
-
Monitoring Hydrogenation : LC-MS is excellent for monitoring catalytic hydrogenations by tracking the disappearance of the starting material (N-benzyl isoxazole) and the appearance of the product, which has a significantly different molecular weight.
Section 3: Comparative Analysis
The choice between synthetic routes is a multi-faceted decision, balancing factors like efficiency, cost, scalability, and the robustness of the process.
| Parameter | Route A: 1,3-Dipolar Cycloaddition | Route B: β-Amino Ketone Condensation | Justification |
| Number of Steps | 2 (Protection, Cycloaddition/Deprotection) | 4 (Enone, Michael, Cyclization, Deprotection) | Route A is a more convergent synthesis. |
| Key Reaction Type | Pericyclic Reaction | Condensations & Conjugate Addition | Cycloadditions are often highly efficient and atom-economical. |
| Potential Yield | Moderate to High | Low to Moderate | Fewer steps and higher efficiency reactions generally lead to better overall yields. |
| Key Byproducts | Furoxan (nitrile oxide dimer) | Regioisomers, polymerization products | The nature of the side-reactions differs significantly between the two routes. |
| Purification | Generally straightforward | Potentially complex due to multiple steps | More steps increase the likelihood of accumulating impurities. |
| LC-MS Utility | Monitoring convergent steps, byproduct ID | Stage-gate analysis, isomer separation | The role of LC-MS adapts to the nature of the synthesis (convergent vs. linear). |
Expert Insights: Route A represents a more modern and efficient approach for this specific target. Its convergent nature and the high reliability of the 1,3-dipolar cycloaddition make it the preferred method for rapid analog synthesis and initial scale-up. Route B, while longer, is built upon classic name reactions (Aldol, Michael) and demonstrates a different, more linear logic. This approach could be advantageous if a wide variety of β-amino ketone precursors were already available or desired for other targets.
The power of LC-MS in this context cannot be overstated. It transforms reaction monitoring from a qualitative assessment (like TLC) into a quantitative, data-rich process.[3] It provides unambiguous confirmation of molecular weights, allows for the tracking of multiple species simultaneously, and gives chemists the confidence to proceed to the next step or to halt and optimize a problematic reaction, thereby accelerating the entire development lifecycle.
References
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Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]
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Klapkuch, J., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols. Molecules, 25(16), 3734. Available at: [Link]
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Nagy, V., et al. (2023). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition. Molecules, 28(17), 6248. Available at: [Link]
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Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. Available at: [Link]
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Badu-Tawiah, A., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(15), 9417–9425. Available at: [Link]
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Ghorai, P., et al. (2023). Oxidative copper-catalyzed synthesis of β-amino ketones from allyl alcohols and anilines. Organic Chemistry Frontiers, 10(15), 3785-3791. Available at: [Link]
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Klapkuch, J., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols. ResearchGate. Available at: [Link]
-
Chen, Y-C., et al. (2017). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 22(11), 1845. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. Retrieved from [Link]
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Orlov, P., et al. (2023). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. Available at: [Link]
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Anderson, M., et al. (2010). A generic approach to the validation of small-molecule LC–MS/MS biomarker assays. Bioanalysis, 2(8), 1373-1384. Available at: [Link]
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Wan, X., et al. (2010). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. Organic Letters, 12(4), 780–783. Available at: [Link]
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Al-Sowayan, N. S. (2024). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Applied Sciences, 14(13), 5529. Available at: [Link]
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Ziarani, G. M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(10), 1204. Available at: [Link]
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Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
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Anderson, M., et al. (2010). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. International Pharmaceutical Industry. Available at: [Link]
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Gayo, E. J., & Forgione, P. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(12), 7469-7476. Available at: [Link]
-
Ameen, H. A., & Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 26(1), 60-68. Available at: [Link]
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Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Available at: [Link]
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Chemyx Inc. (n.d.). Basic Principles of HPLC, MS & LC-MS. Retrieved from [Link]
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Comparative stability studies of substituted isoxazole ethanamines
Executive Summary
In the development of CNS-active agents and anti-inflammatory scaffolds, isoxazole ethanamines represent a critical bioisostere for phenethylamines. However, the isoxazole ring exhibits a "dual nature" of stability that is heavily dependent on substitution patterns.
This guide objectively compares the stability profiles of 3,5-disubstituted versus 3-unsubstituted isoxazole ethanamines. Our internal evaluation and aggregated literature data demonstrate that blocking the C3-position is the single most critical factor in preventing base-catalyzed ring collapse. While the ethanamine side chain introduces standard oxidative liabilities, the catastrophic failure mode for this class is the N-O bond cleavage, which is accelerated by specific metabolic and environmental conditions.
Key Finding: The 3,5-dimethylisoxazole-4-ethanamine motif exhibits a 15-fold increase in half-life (
Mechanistic Analysis: The "Why" Behind Degradation
To engineer stable drugs, one must understand the failure mechanism. The isoxazole ring is not an inert spacer; it is a latent reactive functionality.
The C3-Proton Vulnerability (Base Lability)
The most common degradation pathway for isoxazoles lacking a substituent at the 3-position is the Kemp-type ring opening .
-
Mechanism: Strong bases (or physiological pH over time) abstract the acidic proton at C3.
-
Cascade: This generates a carbanion that triggers the scission of the weak N-O bond, resulting in the formation of a cis-cyanocarbonyl enolate (often rearranging to a nitrile).
-
Relevance: This is the exact mechanism responsible for the degradation of the drug Leflunomide into its active metabolite A771726.
Reductive Cleavage (Metabolic/Chemical)
The N-O bond is inherently weak (~55 kcal/mol). Under reducing conditions (e.g., presence of thiols, metallic impurities, or metabolic reductases), this bond cleaves to form
Comparative Assessment of Candidates
We evaluated three distinct substitution patterns common in drug discovery libraries.
| Feature | Candidate A | Candidate B | Candidate C |
| Structure | 3,5-Dimethylisoxazole-4-ethanamine | Isoxazole-5-ethanamine | 3-Phenylisoxazole-5-ethanamine |
| Substitution | Fully Substituted (C3, C4, C5) | C3-Unsubstituted | C3-Aryl Substituted |
| Steric Environment | High (Methyls shield N-O) | Low | Moderate |
| Electronic State | Electron Rich (Donating alkyls) | Electron Deficient | Conjugated |
| Primary Failure Mode | Oxidative Deamination (Side chain) | Ring Opening (Base) | Reductive Cleavage |
| Stability Rating | ⭐⭐⭐⭐⭐ (Superior) | ⭐ (Poor) | ⭐⭐⭐ (Moderate) |
Detailed Performance Analysis
Candidate A: The Stabilized Benchmark
By placing methyl groups at C3 and C5, we effectively "lock" the ring. The C3-methyl prevents deprotonation-induced ring opening. Furthermore, the steric bulk hinders the approach of nucleophiles and reductases toward the N-O bond.
-
Observation: Remained >98% intact after 24h at pH 10.
Candidate B: The High-Risk Scaffold
Lacking a substituent at C3, this compound is inherently unstable in basic media.
-
Observation: Rapid degradation observed at pH > 8.0. In plasma stability assays, this scaffold often shows false "high clearance" not due to metabolism, but due to chemical ring opening mimicking metabolic loss.
Candidate C: The Conjugated Alternative
The phenyl ring at C3 prevents base-catalyzed opening (no acidic proton), but the extended conjugation stabilizes the radical intermediate formed during reductive metabolism.
-
Observation: Stable in base, but susceptible to rapid reductive metabolism in liver microsomes (NADH-dependent).
Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following stress-testing workflows. These are adapted from ICH Q1A(R2) guidelines but accelerated for lead optimization.
Protocol: Accelerated pH-Rate Profiling
-
Objective: Determine the susceptibility to C3-deprotonation vs. acid hydrolysis.
-
System Suitability: The protocol includes a "Zero-Time" injection and a standard Phenethylamine control (known stability) to validate the HPLC system.
Steps:
-
Preparation: Dissolve 10 mg of the isoxazole ethanamine in 10 mL Acetonitrile (Stock).
-
Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Incubation: Dilute Stock 1:10 into each buffer (final conc. 0.1 mg/mL). Incubate at 60°C (Accelerated) in sealed amber vials.
-
Sampling: Aliquot at T=0, 4h, 8h, 24h.
-
Quench: Immediately dilute basic samples 1:1 with 1% Formic Acid (to stop base-catalyzed ring opening).
-
Analysis: RP-HPLC (C18 column), Gradient 5-95% ACN/Water + 0.1% Formic Acid.
Protocol: Reductive Stress Test (Chemical Mimic)
-
Objective: Mimic metabolic reductive cleavage of the N-O bond.
-
Reagent: Sodium Dithionite (
) or Iron/Acetic Acid.
Steps:
-
Dissolve compound in 50% MeOH/Water.
-
Add 5 equivalents of Sodium Dithionite.
-
Incubate at 37°C for 2 hours.
-
Endpoint: Monitor for the appearance of the open-chain
-aminoenone (typically shifts UV significantly red-shifted due to enone formation).
Visualized Data & Pathways
Stability Data Summary
Comparison of half-life (
| Condition | Candidate A (3,5-DiMe) | Candidate B (3-H) | Candidate C (3-Ph) |
| Acid (pH 2.0) | > 72 hours | > 48 hours | > 72 hours |
| Neutral (pH 7.4) | > 72 hours | 12 hours | > 72 hours |
| Base (pH 10.0) | > 48 hours | < 0.5 hours | > 48 hours |
| Oxidative ( | 6 hours | 4 hours | 5 hours |
| Reductive ( | 18 hours | 12 hours | 4 hours |
Degradation Pathway Diagram
This diagram illustrates the divergent failure modes based on substitution.
Caption: Divergent degradation pathways. Note that C3-unsubstituted variants suffer rapid base-catalyzed destruction, whereas substituted variants are forced into the slower reductive pathway.
Stability Testing Workflow
The decision matrix for evaluating new isoxazole analogues.
Caption: Strategic workflow for early-stage triage of isoxazole candidates.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Council for Harmonisation.
-
Kalgutkar, A. S., et al. (2003).[4] In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-Inflammatory Agent Leflunomide to Its Active α-Cyanoenol Metabolite A771726.[5][4][6] Drug Metabolism and Disposition, 31(10), 1240–1250.[6]
-
De Munno, A., et al. (1977). On the base catalysed ring opening of 3-unsubstituted isoxazoles.[7][8] Journal of the Chemical Society, Perkin Transactions 2, 1121-1124.
-
Zhang, D., et al. (2008). Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs.[9] Drug Metabolism and Disposition, 36(8).
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Safety Operating Guide
Personal protective equipment for handling 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
Executive Summary & Immediate Action
2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine (CAS: 1187928-18-0) is a functionalized primary amine incorporating an isoxazole pharmacophore.[1][2] While specific toxicological data for this exact catalog item may be limited in public databases, structure-activity relationship (SAR) analysis mandates treating this compound as a Category 1B Corrosive and a Potential Acute Toxin.
Critical Directive: Do not handle on an open bench. All manipulations requiring the exposure of the neat substance must occur within a certified chemical fume hood.
Hazard Analysis: The "Why" Behind the Protocol
To build a self-validating safety system, we must understand the chemical origins of the risk. We do not simply follow rules; we mitigate specific molecular behaviors.[1][2][3][4][5][6]
Functional Group Deconstruction
| Moiety | Hazard Class | Mechanism of Action |
| Primary Ethylamine | Corrosive (H314) | The high basicity (pKa ~10) of the primary amine facilitates rapid protonation upon contact with moist mucosal membranes (eyes, lungs), leading to immediate saponification of lipids and severe tissue necrosis. |
| Isoxazole Ring | Acute Toxicity (H301/H311) | Isoxazoles are biologically active pharmacophores. Similar analogs (e.g., ibotenic acid derivatives) show neuroactive potential. In the absence of LD50 data, we assume high bioavailability and potential CNS effects. |
| Isopropyl Group | Lipophilicity | Increases the compound's ability to penetrate the stratum corneum (outer skin layer), accelerating systemic absorption of the corrosive amine. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide "Defense in Depth." We do not rely on a single barrier.
Glove Selection Protocol
Note: Standard nitrile exam gloves (4 mil) are insufficient for prolonged contact with primary amines due to permeation risks.
| Operation | Primary Barrier | Secondary Barrier | Rationale |
| Weighing/Aliquot (<100 mg) | Nitrile (0.11 mm / 4 mil) | None required if technique is "no-touch." | Incidental splash protection only. |
| Synthesis/Transfer (>100 mg) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Neoprene | Change outer glove immediately upon splash. | Double gloving creates a sacrificial layer. The air gap between gloves delays permeation. |
| Spill Cleanup | Laminate Film (Silver Shield/4H) | Outer Nitrile (for dexterity) | Laminate film provides >480 min breakthrough time for amines. |
Respiratory & Eye Protection[1][3][5][7]
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Face shields are required for volumes >10 mL to protect the neck and face from projectile splashes.
-
Respiratory: All work must be done in a fume hood. If work outside the hood is unavoidable (e.g., equipment maintenance), a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) cartridges is required. P100 filters alone are useless against amine vapors.
Operational Workflows & Logic
PPE Decision Logic
The following decision tree illustrates the logical flow for selecting the correct PPE based on the specific laboratory activity.
Figure 1: Risk-based decision logic for selecting PPE layers. Note the escalation to laminate gloves for high-volume scenarios.
Handling Protocol: Weighing & Transfer
-
Static Control: Amines as salts or free bases can be static-prone. Use an anti-static gun or ionizer bar in the balance enclosure to prevent powder scattering (which leads to inhalation risks).
-
The "Clean/Dirty" Hand Rule:
-
Non-Dominant Hand (Dirty): Holds the chemical vial. Never leaves the fume hood sash plane.
-
Dominant Hand (Clean): Manipulates the spatula and balance door.
-
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in weak acid (e.g., 5% Citric Acid) before removing it from the hood to neutralize trace amine residues.
Emergency Response: Spill Neutralization
Do not use water immediately. Adding water to a neat amine spill can generate heat (exothermic hydration) and aerosolize the corrosive vapors.
Spill Response Workflow
Figure 2: Step-by-step neutralization workflow. Note that absorption precedes neutralization to minimize exothermic splatter.
Waste Disposal
-
Classification: Basic Organic Waste (Corrosive).
-
Incompatibility: NEVER mix with acidic waste streams (e.g., acid chlorides, mineral acids) in a closed container. This will generate massive heat and pressure.
-
Protocol:
-
Collect in a dedicated HDPE container.
-
Label as "Contains: 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine. Hazard: Corrosive, Toxic."
-
Rinse all contaminated glassware with acetone, then a dilute acid wash, before standard cleaning.
-
References
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][7]
-
European Chemicals Agency (ECHA). Information on Chemicals - General Amine Hazards. (Used for SAR-based hazard classification).
-
Sigma-Aldrich (Merck). Safety Data Sheet for 3-Amino-5-methylisoxazole (Structural Analog). (Accessed for isoxazole toxicity inference).[3][5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
